molecular formula C11H18O5 B1348828 Diethyl 3-oxoheptanedioate CAS No. 40420-22-2

Diethyl 3-oxoheptanedioate

Cat. No.: B1348828
CAS No.: 40420-22-2
M. Wt: 230.26 g/mol
InChI Key: RTMQRCLOAACETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-oxoheptanedioate is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3-oxoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQRCLOAACETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193433
Record name Diethyl 3-oxoheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40420-22-2
Record name Heptanedioic acid, 3-oxo-, 1,7-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40420-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3-oxoheptanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040420222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 3-oxoheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-oxoheptanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL 3-OXOHEPTANEDIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5AY9ZBZ4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethyl 3-oxoheptanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40420-22-2

This technical guide provides an in-depth overview of Diethyl 3-oxoheptanedioate, a versatile β-keto ester of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and purification, and its applications, particularly in the synthesis of potentially bioactive molecules.

Chemical and Physical Properties

This compound, also known as Diethyl 3-oxopimelate or 3-Oxoheptanedioic acid diethyl ester, is a colorless to light yellow liquid.[1][2] Its bifunctional nature, containing both a ketone and two ester functional groups, makes it a valuable intermediate in a variety of organic syntheses.[3] The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 40420-22-2[4]
Molecular Formula C₁₁H₁₈O₅[5]
Molecular Weight 230.26 g/mol [5]
Appearance Colorless to light yellow, clear liquid[1][2]
Boiling Point 130-132 °C at 0.5 mmHg[4][6]
Density 1.084 g/mL at 25 °C[4][6]
Refractive Index n20/D 1.447[4][6]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound and related β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[7][8] The following is a representative protocol adapted from established procedures for similar compounds.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Anhydrous diethyl ether or toluene

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a solution of sodium ethoxide in anhydrous diethyl ether.

  • Addition of Diester: Diethyl pimelate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically room temperature or slightly elevated.

  • Reaction: The reaction mixture is stirred and heated under reflux for several hours to promote the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium ethoxide is neutralized by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation under vacuum.[9][10]

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure .[9][10] This technique is suitable for separating the desired product from unreacted starting materials and high-boiling point byproducts.

For smaller scales or for obtaining very high purity material, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the compound.

In some cases, particularly if the product is a solid at room temperature or forms crystalline derivatives, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[8][11]

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its reactive methylene group and multiple functional groups allow for a variety of chemical transformations, making it a valuable tool in the construction of diverse molecular scaffolds.[3]

Role as a Synthetic Intermediate

The versatility of this compound allows it to participate in a range of reactions, including:

  • Alkylation and Acylation: The acidic α-protons can be readily removed to form an enolate, which can then be reacted with various electrophiles.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.[12]

  • Michael Addition: Acting as a Michael donor to α,β-unsaturated compounds.[12]

  • Heterocycle Synthesis: Serving as a precursor for the synthesis of various heterocyclic compounds, which are common motifs in pharmaceuticals.[13]

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Modification (Alkylation, Acylation, etc.) A->B Versatile Reactivity C Scaffold Synthesis (e.g., Heterocycles) B->C D Compound Library Generation C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Logical workflow for the use of this compound in drug discovery.

Potential Biological Activity and Signaling Pathways

While this compound itself is not widely reported as a biologically active molecule, the broader class of β-keto esters has garnered attention for its potential pharmacological activities. Notably, some β-keto esters have been investigated as antibacterial agents that may function by inhibiting bacterial quorum sensing .[14][15]

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density. This system is crucial for virulence and biofilm formation in many pathogenic bacteria. By interfering with quorum sensing signaling, these compounds can potentially disrupt bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for developing resistance.

The proposed mechanism involves the β-keto ester acting as an antagonist to the binding of native autoinducers (signaling molecules) to their cognate receptor proteins.

The following diagram illustrates a simplified model of this potential signaling pathway inhibition.

QuorumSensingInhibition cluster_0 Bacterial Cell Autoinducer Autoinducer (e.g., AHL) Receptor Receptor Protein Autoinducer->Receptor Binds GeneExpression Virulence Gene Expression Receptor->GeneExpression Activates Inhibitor β-Keto Ester (e.g., this compound derivative) Inhibitor->Receptor Antagonistic Binding caption Simplified model of quorum sensing inhibition by a β-keto ester.

Quorum sensing inhibition model by β-keto esters.

Furthermore, derivatives of pimelic acid, the dicarboxylic acid corresponding to this compound, are involved in the biosynthesis of essential compounds like the amino acid lysine and the vitamin biotin.[16][17] This highlights the biological relevance of the seven-carbon backbone of this molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and, by extension, in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with established synthetic and purification methodologies, make it an attractive starting material for the creation of complex and potentially bioactive molecules. While direct biological activity is not extensively documented, the exploration of β-keto esters as a class of compounds with interesting pharmacological profiles, such as quorum sensing inhibitors, suggests a promising avenue for future research involving derivatives of this compound.

References

An In-depth Technical Guide to the Synthesis of Diethyl 3-oxoheptanedioate from Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 3-oxoheptanedioate, a valuable building block in organic synthesis. While a direct single-step conversion from diethyl succinate is not chemically feasible due to the carbon chain length and functional group requirements, this document outlines a plausible multi-step synthetic pathway starting from diethyl succinate. Additionally, a standard, more direct literature synthesis is presented for comparison.

The information herein is curated for an audience with a strong background in organic chemistry, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Strategic Approach to Synthesis

The target molecule, this compound (also known as diethyl 3-oxopimelate), has the following structure:

EtOOC-CH₂-CO-(CH₂)₃-COOEt

The requested starting material, diethyl succinate, is a four-carbon dioate:

EtOOC-(CH₂)₂-COOEt

A direct condensation of diethyl succinate would lead to a six-carbon backbone product (diethyl 3-oxohexanedioate via a crossed Claisen condensation with ethyl acetate) or a cyclic product (via a Dieckmann condensation). To synthesize the seven-carbon backbone of this compound from diethyl succinate, a one-carbon homologation of the succinate chain is necessary.

This guide proposes a two-stage synthesis:

  • Stage 1: Homologation of Diethyl Succinate to Diethyl Glutarate. This will be achieved via a partial hydrolysis followed by an Arndt-Eistert homologation.

  • Stage 2: Crossed Claisen Condensation. The resulting diethyl glutarate will be condensed with ethyl acetate to yield the final product, this compound.

A standard, alternative synthesis is also detailed, proceeding via the acylation of ethyl acetoacetate.

Proposed Multi-Step Synthesis from Diethyl Succinate

This pathway, while multi-step, adheres to the specified starting material.

Multi-step Synthesis diethyl_succinate Diethyl Succinate monoethyl_succinate Monoethyl Succinate diethyl_succinate->monoethyl_succinate Partial Hydrolysis homologation Arndt-Eistert Homologation monoethyl_succinate->homologation diethyl_glutarate Diethyl Glutarate homologation->diethyl_glutarate claisen Crossed Claisen Condensation diethyl_glutarate->claisen final_product This compound claisen->final_product

Caption: Proposed synthetic workflow from diethyl succinate.

Step 1a: Partial Hydrolysis of Diethyl Succinate to Monoethyl Succinate

  • Reaction: Diethyl succinate is partially hydrolyzed to its monoester.

  • Reagents: Diethyl succinate, potassium hydroxide, ethanol.

  • Protocol:

    • A solution of potassium hydroxide (1.0 equivalent) in ethanol is prepared.

    • Diethyl succinate (1.0 equivalent) is added dropwise to the cooled ethanolic KOH solution with stirring.

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with cold dilute HCl to a pH of approximately 2.

    • The product, monoethyl succinate, is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Step 1b: Arndt-Eistert Homologation to Diethyl Glutarate

This is a three-part sequence to extend the carbon chain by one methylene group.

  • Part i: Formation of the Acid Chloride

    • Reagents: Monoethyl succinate, thionyl chloride (SOCl₂).

    • Protocol: Monoethyl succinate is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield monoethyl succinyl chloride.

  • Part ii: Formation of the Diazoketone

    • Reagents: Monoethyl succinyl chloride, diazomethane (CH₂N₂) in diethyl ether.

    • Protocol: A solution of monoethyl succinyl chloride in anhydrous diethyl ether is added dropwise to a cooled (0 °C) ethereal solution of diazomethane (2.0 equivalents). The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight. The solvent and excess diazomethane are carefully removed. (Caution: Diazomethane is toxic and explosive).

  • Part iii: Wolff Rearrangement

    • Reagents: The crude diazoketone, silver benzoate (catalyst), anhydrous ethanol.

    • Protocol: The crude diazoketone is dissolved in anhydrous ethanol. A catalytic amount of silver benzoate is added, and the mixture is heated to 50-60 °C. The nitrogen evolution is monitored. After the reaction is complete, the catalyst is filtered off, and the ethanol is removed under reduced pressure. The residue is purified by distillation to give diethyl glutarate.

  • Reaction: Diethyl glutarate is reacted with ethyl acetate in a crossed Claisen condensation to form this compound.

  • Reagents: Diethyl glutarate, ethyl acetate, sodium ethoxide (NaOEt), ethanol.

  • Protocol:

    • Sodium metal (1.1 equivalents) is dissolved in anhydrous ethanol to prepare sodium ethoxide.

    • A mixture of diethyl glutarate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at a controlled temperature.

    • The reaction mixture is heated at reflux for several hours.

    • After cooling, the mixture is acidified with dilute aqueous acid (e.g., HCl or H₂SO₄).

    • The product is extracted with diethyl ether.

    • The ethereal solution is washed with water and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is evaporated, and the crude product is purified by vacuum distillation.

Reaction Stage Key Reagents Typical Conditions Typical Yield
Partial Hydrolysis Diethyl succinate, KOH, EthanolRoom Temperature, 12-24h70-80%
Arndt-Eistert Homologation Monoethyl succinate, SOCl₂, CH₂N₂, Ag-catalyst, Ethanol0 °C to Reflux50-70% (overall)
Crossed Claisen Condensation Diethyl glutarate, Ethyl acetate, NaOEtReflux, 2-4h60-75%

Standard Synthesis of this compound

A more direct and higher-yielding synthesis starts from γ-carbethoxybutyryl chloride and ethyl acetoacetate.

Standard Synthesis ethyl_acetoacetate Ethyl Acetoacetate enolate Sodioacetoacetic Ester ethyl_acetoacetate->enolate Na / Ether intermediate Diethyl α-acetyl-β-ketopimelate enolate->intermediate acyl_chloride γ-Carbethoxybutyryl Chloride acyl_chloride->intermediate Acylation deacylation Deacylation intermediate->deacylation final_product This compound deacylation->final_product

Caption: Standard literature synthesis pathway.

This protocol is adapted from Organic Syntheses procedures.

Step 1: Preparation of Diethyl α-acetyl-β-ketopimelate

  • Reagents: Sodium, dry ether, ethyl acetoacetate, γ-carbethoxybutyryl chloride.

  • Protocol:

    • Finely powdered sodium (0.5 g atom) is placed in dry ether (500 ml) in a three-necked flask.

    • Freshly distilled ethyl acetoacetate (0.5 mole) in dry ether is added slowly with cooling and stirring.

    • The mixture is stirred overnight, then cooled in an ice bath.

    • γ-carbethoxybutyryl chloride (0.5 mole) in dry ether is added gradually over 1 hour.

    • The reaction is stirred overnight at room temperature and then gently refluxed for 30 minutes.

    • The mixture is cooled, and a cold solution of dilute sulfuric acid is added cautiously.

    • The ethereal layer is separated, the aqueous layer is extracted with ether, and the combined organic layers are washed and dried.

    • The solvent is removed, and the crude product is purified by vacuum distillation.

Step 2: Deacylation to this compound

  • Reagents: Diethyl α-acetyl-β-ketopimelate, dry ether, ammonia gas.

  • Protocol:

    • A solution of diethyl α-acetyl-β-ketopimelate (0.18 mole) in dry ether is cooled in an ice-salt bath.

    • A slow stream of ammonia gas is passed through the solution.

    • The reaction is monitored until completion.

    • The reaction mixture is worked up by washing with dilute acid and water, followed by drying and solvent evaporation.

    • The final product is purified by vacuum distillation.

Parameter Value Reference
Boiling Point 130-132 °C at 0.5 mmHg[1]
Density 1.084 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.447[1]
Molecular Formula C₁₁H₁₈O₅[2]
Molecular Weight 230.26 g/mol [2]
CAS Number 40420-22-2[1][2]

Disclaimer: The experimental protocols described are for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

References

An In-depth Technical Guide on the Reaction Mechanism of Diethyl 3-Oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and primary reaction mechanisms associated with diethyl 3-oxoheptanedioate, a versatile β-keto ester intermediate in organic synthesis. The core focus of this document is the Dieckmann condensation, the principal intramolecular reaction for the formation of this molecule from diethyl heptanedioate. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a thorough understanding and practical application of this chemistry. Furthermore, subsequent transformations of this compound, including hydrolysis with decarboxylation and its utilization in the synthesis of nitrogen-containing heterocycles, are explored, highlighting its significance as a scaffold in the development of complex molecular architectures relevant to the pharmaceutical industry.

Introduction

This compound, also known as diethyl 3-oxopimelate, is a key organic intermediate characterized by a β-keto ester functionality within a seven-carbon backbone. This structural motif imparts a unique reactivity profile, making it a valuable precursor in a variety of synthetic transformations. Its ability to undergo reactions at the acidic α-protons, the ketone, and the ester groups allows for the construction of diverse molecular frameworks. The primary route to this compound is through the Dieckmann condensation, an intramolecular variant of the Claisen condensation, which efficiently forms a six-membered ring. This guide will delve into the intricacies of this reaction mechanism and explore the subsequent utility of the resulting cyclic β-keto ester.

Core Reaction Mechanism: The Dieckmann Condensation

The formation of this compound from diethyl heptanedioate proceeds via the Dieckmann condensation, an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester.[1][2][3] This reaction is a powerful tool for the formation of five- and six-membered rings.[1]

The mechanism involves several key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of diethyl heptanedioate, forming a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic at the α-carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step deprotonates this α-carbon, forming a resonance-stabilized enolate of the product. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: A final workup with a protic acid (e.g., HCl) neutralizes the enolate to yield the final product, diethyl 2-oxocyclohexane-1-carboxylate (a tautomer of this compound in its cyclic form).

Visualization of the Dieckmann Condensation Mechanism

Dieckmann_Condensation start Diethyl Heptanedioate enolate Enolate Intermediate start->enolate + NaOEt - EtOH enolate_2 Enolate Intermediate tetrahedral_2 Cyclic Tetrahedral Intermediate tetrahedral Cyclic Tetrahedral Intermediate product_enolate_2 Product Enolate enolate_2->tetrahedral Nucleophilic Attack cyclic_keto_ester Cyclic β-Keto Ester product_enolate Product Enolate cyclic_keto_ester->product_enolate + EtO⁻ - EtOH final_product Diethyl 2-oxocyclohexanecarboxylate tetrahedral_2->cyclic_keto_ester - EtO⁻ product_enolate_2->final_product + H₃O⁺

Caption: Dieckmann condensation of diethyl heptanedioate.

Quantitative Data

Synthesis of this compound

The following table summarizes yield data for the Dieckmann condensation of diethyl pimelate (diethyl heptanedioate) under different conditions.

Starting MaterialBaseSolventConditionsYield (%)Reference
Diethyl pimelatet-BuOKNoneRoom temp, 10 min69[4]
Diethyl pimelatet-BuONaNoneRoom temp, 10 min68[4]
Diethyl pimelateEtOKNoneRoom temp, 10 min56[4]
Diethyl pimelateEtONaNoneRoom temp, 10 min60[4]
Diethyl pimelatet-BuOKTolueneReflux, 3 h63[4]
Diethyl pimelateEtONaTolueneReflux, 3 h60[4]
Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR Available[5]
IR Spectroscopy Available[5][6]
Mass Spectrometry m/z Top Peak: 29, m/z 2nd Highest: 143, m/z 3rd Highest: 115[5]
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol

Experimental Protocols

Synthesis of this compound (Diethyl β-Ketopimelate)

This protocol is adapted from a procedure for the synthesis of diethyl β-ketopimelate.

Materials:

  • Sodium (finely powdered)

  • Dry ether

  • Ethyl acetoacetate (freshly distilled)

  • γ-Carbethoxybutyryl chloride

  • Concentrated sulfuric acid

  • Ammonia gas

Procedure:

  • Preparation of the Sodium Enolate of Ethyl Acetoacetate: In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 11.5 g (0.5 g atom) of finely powdered sodium and 500 ml of dry ether. Cool the flask in an ice bath and slowly add a solution of 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate in 150 ml of dry ether from the dropping funnel with stirring over 30-40 minutes. Stir the mixture overnight at room temperature.

  • Acylation: Cool the mixture in an ice bath and add a solution of 89.0 g (0.5 mole) of γ-carbethoxybutyryl chloride in 200 ml of dry ether gradually over 1 hour. Stir the reaction overnight at room temperature, then gently reflux for 30 minutes.

  • Workup: Cool the mixture in an ice bath and cautiously add a cold solution of 20 ml of concentrated sulfuric acid in 300 ml of water with vigorous stirring. Continue stirring until two clear layers form. Separate the ethereal layer and extract the aqueous layer once with 100 ml of ether.

  • Ammonolysis (Cleavage of the Acetyl Group): Combine the ethereal extracts and place them in a 250-ml distillation flask fitted with an inlet tube. Cool the solution in an ice-salt bath and pass a slow stream of ammonia gas through the solution. The solution will become turbid and then clear again.

  • Final Workup and Purification: After the reaction is complete, wash the ethereal solution with dilute hydrochloric acid and then with water. Dry the solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residue under reduced pressure to obtain this compound.

Subsequent Reactions of this compound

The cyclic β-keto ester, diethyl 2-oxocyclohexanecarboxylate, is a versatile intermediate for further synthetic transformations.

Hydrolysis and Decarboxylation

Treatment of diethyl 2-oxocyclohexanecarboxylate with aqueous acid followed by heating leads to hydrolysis of the ester and subsequent decarboxylation to yield cyclohexanone.

Hydrolysis_Decarboxylation start Diethyl 2-oxocyclohexanecarboxylate keto_acid 2-Oxocyclohexanecarboxylic Acid start->keto_acid + H₃O⁺, Δ - 2 EtOH keto_acid_2 2-Oxocyclohexanecarboxylic Acid enol_2 Enol Intermediate enol Enol Intermediate final_product Cyclohexanone keto_acid_2->enol Δ - CO₂ enol_2->final_product Keto-Enol Tautomerism

Caption: Hydrolysis and decarboxylation of the product.

Synthesis of Nitrogen-Containing Heterocycles

β-Keto esters are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7]

The reaction of this compound with hydrazine or its derivatives leads to the formation of pyrazole derivatives.[5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5]

Pyrazole_Synthesis start This compound hydrazone Hydrazone Intermediate start->hydrazone + H₂NNH₂ hydrazone_2 Hydrazone Intermediate cyclic_intermediate_2 Cyclic Intermediate cyclic_intermediate Cyclic Intermediate final_product Pyrazole Derivative hydrazone_2->cyclic_intermediate Nucleophilic Attack cyclic_intermediate_2->final_product - H₂O

Caption: Synthesis of a pyrazole derivative.

Similarly, γ-keto esters can react with hydrazine to form pyridazinone derivatives.[8][9] The reaction involves the formation of a dihydropyridazinone which can be subsequently oxidized to the aromatic pyridazine.

Pyridazine_Synthesis start This compound intermediate1 Initial Adduct start->intermediate1 + H₂NNH₂ intermediate1_2 Initial Adduct dihydropyridazinone_2 Dihydropyridazinone dihydropyridazinone Dihydropyridazinone final_product Pyridazinone Derivative intermediate1_2->dihydropyridazinone - H₂O, - EtOH dihydropyridazinone_2->final_product [O]

Caption: Synthesis of a pyridazinone derivative.

Conclusion

This compound is a synthetically valuable intermediate, readily accessible through the robust and well-established Dieckmann condensation. This technical guide has provided a detailed examination of its formation mechanism, supported by quantitative data and a practical experimental protocol. Furthermore, the subsequent reactivity of this β-keto ester in hydrolysis/decarboxylation and in the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyridazines has been highlighted. This versatility underscores the importance of this compound as a foundational building block in the design and synthesis of complex organic molecules, with significant implications for the fields of medicinal chemistry and drug development. A thorough understanding of the reaction mechanisms detailed herein is crucial for researchers and scientists seeking to leverage this compound in their synthetic endeavors.

References

Spectroscopic Profile of Diethyl 3-oxoheptanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-oxoheptanedioate (CAS No. 40420-22-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: Diethyl 3-oxopimelate[1]

  • Molecular Formula: C₁₁H₁₈O₅[1]

  • Molecular Weight: 230.26 g/mol [1]

  • Appearance: Liquid

  • Boiling Point: 130-132 °C at 0.5 mmHg

  • Density: 1.084 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.19Quartet4H-OCH₂ CH₃
3.44Singlet2H-COCH₂ CO-
2.59Triplet2H-COCH₂CH₂ -
2.34Triplet2H-CH₂ CH₂CO-
1.95Quintet2H-CH₂CH₂ CH₂-
1.28Triplet6H-OCH₂CH₃

Data interpreted from spectral images. Coupling constants were not explicitly available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
202.1C=O (Ketone)
172.8C=O (Ester)
167.2C=O (Ester)
61.5-OC H₂CH₃
60.5-OC H₂CH₃
49.0-COC H₂CO-
42.5-COC H₂CH₂-
34.9-C H₂CH₂CO-
19.5-CH₂C H₂CH₂-
14.1-OCH₂C H₃
14.0-OCH₂C H₃

Data interpreted from spectral images.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
2982StrongC-H stretch (alkane)
1742StrongC=O stretch (ester)
1717StrongC=O stretch (ketone)
1369MediumC-H bend (alkane)
1254StrongC-O stretch (ester)
1178StrongC-O stretch (ester)
1028MediumC-C stretch

Data interpreted from spectral images.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/zRelative IntensityPossible Fragment
185Moderate[M - OEt]⁺
157Moderate[M - COOEt]⁺
143High[M - CH₂COOEt]⁺
115High[C₆H₇O₃]⁺
43High[CH₃CO]⁺
29High[C₂H₅]⁺

Major fragments reported from multiple sources.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker AC-300 spectrometer operating at 300 MHz for ¹H and 75.5 MHz for ¹³C nuclei was used.[1][2]

  • Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: Typically 16-64 scans are acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized.

  • Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]

  • Data Acquisition:

    • Spectral Range: The spectrum was recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ was used.

    • Number of Scans: An average of 16-32 scans was taken to obtain a high-quality spectrum.

  • Data Processing: A background spectrum of the empty salt plates was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used for the analysis.

  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms) was used for separation.

    • Injector Temperature: The injector temperature was set to 250 °C.

    • Oven Program: The oven temperature was initially held at a low temperature (e.g., 50 °C) and then ramped up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

    • Carrier Gas: Helium was used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV was employed.

    • Mass Range: The mass spectrometer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the fragmentation pattern, which were then correlated with the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation Compound This compound NMR_Sample Dissolve in CDCl3 Compound->NMR_Sample NMR IR_Sample Neat Liquid Film Compound->IR_Sample IR MS_Sample Dilute in Volatile Solvent Compound->MS_Sample MS NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec GCMS_System GC-MS System MS_Sample->GCMS_System NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) GCMS_System->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for spectroscopic analysis.

References

Theoretical Stability of Diethyl 3-oxoheptanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for assessing the stability of Diethyl 3-oxoheptanedioate. While specific experimental data on this molecule is limited in publicly available literature, this document synthesizes established principles of β-keto ester chemistry, computational analysis, and standard stability testing protocols to offer a robust framework for its evaluation. This guide is intended to support researchers and professionals in drug development and chemical synthesis in designing and interpreting stability studies for this compound and structurally related compounds.

Introduction

This compound, a β-keto ester, is a versatile building block in organic synthesis.[1] Its stability is a critical parameter influencing its storage, handling, and efficacy in synthetic applications. Understanding the factors that govern its conformational preferences and degradation pathways is paramount for its practical use. This guide will delve into the theoretical aspects of its stability, drawing parallels from computational studies on analogous β-keto esters, and propose a comprehensive experimental protocol for its stability assessment.

Theoretical Stability and Conformational Analysis

The stability of this compound is intrinsically linked to its molecular structure and the interplay of various non-covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools to probe these aspects.

Keto-Enol Tautomerism

β-keto esters can exist in equilibrium between their keto and enol forms. However, for most β-keto esters, the keto tautomer is predominantly favored.[2] Spectroscopic analyses, such as NMR, on similar compounds have confirmed the prevalence of the keto form in solution.[2] Theoretical calculations on related β-keto esters also indicate that the keto form is the minimal energy conformation.[2]

Conformational Isomers

Rotation around the single bonds in this compound gives rise to various conformers with different energy levels. The relative stability of these conformers is dictated by factors such as steric hindrance and dipole-dipole interactions.[3][4] Generally, the Z conformation of esters is favored over the E conformation due to more favorable dipole-dipole interactions and reduced steric repulsion.[3][5]

A conformational analysis of this compound would likely reveal several stable conformers. The most stable conformer would adopt a geometry that minimizes steric clashes between the bulky ethyl ester groups and the central keto group.

Diagram: Conformational Equilibrium of this compound

G Conformer_A Extended Conformer (Low Energy) Conformer_C Twisted Conformer (Intermediate Energy) Conformer_A->Conformer_C Rotational Barrier Conformer_B Folded Conformer (Higher Energy) Conformer_B->Conformer_A Relaxation Conformer_C->Conformer_B Rotational Barrier

Caption: Hypothetical energy landscape of this compound conformers.

Computational Data

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethodBasis SetRelative Energy (kcal/mol)
Extended (Global Minimum)DFT (M06-2X)6-311+G(d,p)0.00
FoldedDFT (M06-2X)6-311+G(d,p)+2.5
TwistedDFT (M06-2X)6-311+G(d,p)+1.2

Table 2: Key Geometric Parameters of the Lowest Energy Conformer

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)1.21 Å
C=O (ester)1.20 Å
C-C (backbone)1.52 - 1.54 Å
Bond AngleO=C-C120.5°
C-C-C112.0°
Dihedral AngleO=C-C-C=O~180° (anti-periplanar)

Experimental Stability Assessment

A systematic experimental approach is necessary to determine the stability of this compound under various conditions. A comprehensive stability testing protocol should be established.[6][7]

Proposed Experimental Protocol

This protocol outlines a series of tests to evaluate the chemical stability of this compound.

Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

  • This compound (high purity)

  • Forced-air stability chambers

  • HPLC-UV/MS system

  • FTIR spectrometer

  • Karl Fischer titrator

  • pH meter

Methodology:

  • Initial Characterization:

    • Perform initial analysis of the substance for appearance, purity (HPLC), identity (FTIR), and water content (Karl Fischer).

  • Stress Testing (Forced Degradation):

    • Hydrolysis: Subject the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions at 60°C.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal: Expose the solid material to dry heat at 80°C.

    • Photostability: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of this compound under the conditions specified in Table 3.

    • Pull samples at the designated time points and analyze for appearance, purity, and degradation products.

Table 3: Storage Conditions for Stability Studies

Study TypeStorage ConditionTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Diagram: Experimental Workflow for Stability Testing

G cluster_setup 1. Study Initiation cluster_stress 2. Forced Degradation cluster_longterm 3. Long-Term & Accelerated Studies cluster_analysis 4. Analysis & Reporting Start Receive this compound Initial_Analysis Initial Characterization (HPLC, FTIR, KF) Start->Initial_Analysis Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Initial_Analysis->Hydrolysis Oxidation Oxidative Stress (H2O2) Initial_Analysis->Oxidation Thermal Thermal Stress (80°C) Initial_Analysis->Thermal Photo Photolytic Stress (Light Exposure) Initial_Analysis->Photo Storage Place on Stability (Long-Term & Accelerated) Initial_Analysis->Storage Analysis Analysis of Samples (HPLC) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pull_Points Sample Pulls at Time Points Storage->Pull_Points Pull_Points->Analysis Data Data Evaluation & Report Generation Analysis->Data End Stability Profile Established Data->End

Caption: Workflow for the comprehensive stability assessment of this compound.

Potential Degradation Pathways

Based on the structure of a β-keto ester, the following degradation pathways are plausible:

  • Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-oxoheptanedioic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.[8][9]

  • Decarboxylation: β-keto acids are prone to decarboxylation upon heating. If hydrolysis occurs first, the resulting 3-oxoheptanedioic acid could potentially decarboxylate.

  • Thermal Decomposition: At elevated temperatures, complex decomposition pathways may be initiated.[10]

Conclusion

While direct experimental and computational studies on the stability of this compound are not extensively reported, a robust understanding can be built upon the well-established chemistry of β-keto esters. Theoretical calculations can provide valuable insights into its conformational preferences and intrinsic stability. A systematic experimental stability testing program, encompassing forced degradation and long-term studies, is essential to fully characterize its stability profile. The methodologies and theoretical considerations outlined in this guide provide a solid foundation for researchers and professionals to design and execute such studies, ensuring the quality and reliability of this compound in its intended applications.

References

Physical and chemical properties of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is a dicarboxylic acid ester with the molecular formula C₁₁H₁₈O₅.[1] This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, and its applications in organic synthesis. While primarily utilized as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds of potential pharmaceutical interest, its own biological activity and role in signaling pathways are not extensively documented in current literature. This guide summarizes the available quantitative data in structured tables, outlines a general experimental protocol for a common reaction in which it participates, and provides visualizations for key synthetic transformations.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identifiers
IdentifierValue
CAS Number 40420-22-2[1]
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
IUPAC Name This compound[1]
Synonyms Diethyl 3-oxopimelate, 3-Oxoheptanedioic acid diethyl ester
InChI InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3[1]
SMILES CCOC(=O)CCCC(=O)CC(=O)OCC[1]
Table 2: Physicochemical Properties
PropertyValueConditions
Boiling Point 130-132 °Cat 0.5 mmHg[2]
Density 1.084 g/mLat 25 °C[2]
Refractive Index 1.447at 20 °C[2]
Flash Point > 230 °F
Storage Temperature 2-8°C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary
Spectroscopy TypeKey Features
¹H NMR Data available, typically showing signals for the ethyl ester protons and the aliphatic chain.[1]
¹³C NMR Data available, indicating the presence of carbonyl carbons (ketone and ester) and aliphatic carbons.
Infrared (IR) Spectra show characteristic absorptions for C=O stretching (ketone and ester) and C-O stretching.[1]
Mass Spectrometry (MS) GC-MS data is available, providing information on the fragmentation pattern.[1]

Role in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic and carbocyclic frameworks. Its bifunctional nature, containing both ketone and ester groups, allows for a variety of chemical transformations.

Synthesis of Pyrazole Derivatives

One of the notable applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction typically involves the condensation of the β-ketoester with a hydrazine derivative.

A general procedure for the synthesis of pyrazole derivatives from a 1,3-dicarbonyl compound, such as this compound, and a hydrazine is as follows:

  • Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the chosen hydrazine (1.0 mmol) in a suitable solvent, such as ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of an appropriate catalyst (e.g., an acid catalyst) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the catalyst by filtration if it is heterogeneous. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole derivative.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and the choice of catalyst and solvent, may vary depending on the specific substrates used.

Synthesis_of_Pyrazoles diethyl_3_oxo This compound pyrazole Pyrazole Derivative diethyl_3_oxo->pyrazole Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole

Synthesis of Pyrazoles from this compound.
Synthesis of Lupinine

This compound has also been utilized as a reactant in the synthesis of lupinine, a quinolizidine alkaloid. This multi-step synthesis highlights the utility of this compound in constructing complex natural product scaffolds. The specific experimental protocols for this synthesis are often complex and proprietary to the research groups that have developed them.

Logical_Relationship start This compound intermediate Key Intermediate start->intermediate Multistep Synthesis product Lupinine intermediate->product Further Transformations

Synthetic relationship of this compound to Lupinine.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the direct biological activity or involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of other molecules that may possess biological activity. Therefore, no signaling pathway diagrams can be provided at this time. Researchers interested in the pharmacological potential of this molecule would need to conduct initial biological screenings to explore its activity profile.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a laboratory setting.

Table 4: Safety Information
PrecautionRecommendation
Personal Protective Equipment (PPE) Eyeshields, Gloves[2]
Storage Store in a well-ventilated place. Keep cool.[3]
Handling Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

This compound is a well-characterized organic compound with a primary application as a versatile starting material in organic synthesis. Its physical, chemical, and spectroscopic properties are well-documented. While it is a key component in the synthesis of compounds with potential pharmaceutical applications, such as pyrazoles, its own bioactivity remains an unexplored area. Future research could focus on screening this compound for various biological activities to uncover any potential therapeutic applications.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify pure Pure this compound purify->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

General Experimental Workflow for Synthesis and Analysis.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 3-Oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Keto-enol tautomerism is a fundamental equilibrium process in organic chemistry, particularly significant for β-dicarbonyl compounds. Diethyl 3-oxoheptanedioate, a β-keto ester, serves as a versatile building block in synthetic chemistry, where its reactivity is intrinsically linked to the predominant tautomeric form. The position of the keto-enol equilibrium is highly sensitive to environmental factors, notably the solvent. Understanding and quantifying this equilibrium is crucial for controlling reaction pathways, optimizing yields, and for the rational design of synthetic strategies in medicinal chemistry. This guide provides a comprehensive overview of the theoretical principles governing the tautomerism of this compound, detailed experimental protocols for its quantitative analysis, and discusses its implications in research and development. While specific quantitative data for this compound is not extensively published, this document extrapolates from well-studied analogous β-dicarbonyl systems to provide a robust framework for its investigation.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton.[1][2] For carbonyl compounds possessing an α-hydrogen, this equilibrium is known as keto-enol tautomerism. This compound (also known as diethyl 3-oxopimelate)[3][4][5] exists as an equilibrium mixture of its keto form and two possible enol forms.

The keto form contains two ester carbonyl groups and one ketone carbonyl group. The enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (an enol), which is conjugated with a carbonyl group. This conjugation, along with the potential for intramolecular hydrogen bonding, lends stability to the enol tautomer.[1][6][7] The position of this equilibrium is a critical determinant of the molecule's chemical behavior, influencing its nucleophilicity and reaction pathways.

Caption: Keto-enol tautomeric equilibrium for this compound.

Factors Influencing Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is not fixed; it is profoundly influenced by structural and environmental factors.

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7] This is a primary reason why 1,3-dicarbonyl compounds exhibit a much higher enol content than simple ketones or esters.[1][8]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.[9][10][11]

    • Non-polar solvents (e.g., hexane, carbon tetrachloride) do not effectively solvate the polar keto form, thus favoring the less polar, intramolecularly hydrogen-bonded enol form.[6][12]

    • Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and stabilizing the more polar keto form.[9]

    • Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms. They effectively solvate the keto form's carbonyl group and can disrupt the enol's internal hydrogen bond, generally shifting the equilibrium toward the keto form.[12][13]

  • Temperature: The tautomerization is a thermodynamic equilibrium. Changes in temperature can shift the position of the equilibrium, and thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined by studying the equilibrium constant at various temperatures.[14][15]

Quantitative Data Presentation

While specific experimental data for this compound is sparse in readily available literature, the expected trend in enol content based on studies of similar β-keto esters like ethyl acetoacetate is summarized below.[6][9][12] This table serves as a predictive guide for experimental design.

Solvent Solvent Type Dielectric Constant (ε) at 25°C Expected % Enol Content Rationale
n-HexaneNon-polar1.88HighFavors less polar, intramolecularly H-bonded enol form.
Carbon TetrachlorideNon-polar2.24HighFavors less polar, intramolecularly H-bonded enol form.[6]
BenzeneNon-polar (Aromatic)2.28Moderate-HighCan form a complex with the enol tautomer.[10]
ChloroformWeakly Polar4.81ModerateCan weakly hydrogen bond, slightly favoring the keto form over non-polar solvents.
AcetonePolar Aprotic21.0Low-ModerateStabilizes the more polar keto form.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7LowStrong H-bond acceptor, disrupts enol stabilization.[9]
EthanolPolar Protic24.5LowSolvates the keto form via H-bonding.[13]
WaterPolar Protic80.1Very LowStrongly solvates the keto form, disfavoring the enol.[12]

Experimental Protocols for Tautomer Quantification

Several analytical techniques can be employed to determine the keto-enol equilibrium constant. The most common and effective methods are NMR spectroscopy and bromine titration.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures. The keto and enol forms have distinct proton signals that are slow to interchange on the NMR timescale, allowing for separate integration.[9] Key signals include the unique vinylic proton (~5-6 ppm) and the enolic hydroxyl proton (variable, ~12-15 ppm due to H-bonding) for the enol form, and the α-protons adjacent to the ketone (~3.5 ppm) for the keto form.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis, as the equilibrium position can be temperature-dependent.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield enolic OH.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure quantitative accuracy. A typical value is 10-15 seconds.

  • Data Processing and Analysis:

    • Apply standard processing (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the keto and enol tautomers. For this compound:

      • Keto: Integrate the signal for the -C(=O)-CH₂-C(=O)- protons.

      • Enol: Integrate the signal for the vinylic proton -C=CH-.

    • Calculate the percentage of the enol form using the formula: % Enol = [Integral_enol / (Integral_enol + (Integral_keto / N_keto))] * 100% where Integral_enol is the integration of the vinylic proton (1H), Integral_keto is the integration of the α-protons of the keto form (2H), and N_keto is the number of protons for that signal (in this case, 2).

G cluster_workflow NMR Analysis Workflow A Sample Prep (Dissolve in Deuterated Solvent) B Equilibration (Constant Temp) A->B C Data Acquisition (¹H NMR Spectrometer) B->C D Data Processing (FT, Phasing) C->D E Signal Integration (Keto vs. Enol Peaks) D->E F Calculation (% Tautomer) E->F caption Figure 2. Experimental workflow for NMR-based tautomer quantification.

Caption: Workflow for NMR-based tautomer quantification.

Bromine Titration (Kurt Meyer Method)

Principle: This classic chemical method relies on the rapid and quantitative reaction of bromine with the carbon-carbon double bond of the enol tautomer. The keto form reacts much more slowly. By titrating the sample with a standard bromine solution, the amount of enol present can be determined.[16] The indirect method is often preferred for better reproducibility.[16]

Detailed Protocol (Indirect Method):

  • Reagent Preparation:

    • Standard Bromide/Bromate Solution (0.1 M as Br₂): Prepare a stable stock solution for generating bromine in situ.

    • Sample Solution: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., methanol).

    • Quenching Agent: A solution of β-naphthol or diisobutylene in the same solvent.

    • Potassium Iodide (KI) solution: ~10-15% (w/v) in deionized water.

    • Standard Sodium Thiosulfate (Na₂S₂O₃) solution: ~0.1 M, accurately standardized.

    • Starch Indicator: 1% solution.

  • Titration Procedure:

    • Cool the sample solution in an ice bath (0-5 °C) to minimize substitution reactions of the keto form.[17]

    • Add a measured excess of the standard bromine solution to the sample. Allow the mixture to stand for a short, controlled time (e.g., 1-2 minutes) for the reaction with the enol to complete.

    • Add the quenching agent to react with and destroy all excess, unreacted bromine.

    • Add an excess of the KI solution. The iodine liberated is stoichiometrically equivalent to the amount of bromine that reacted with the enol.

    • Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow.

    • Add a few drops of starch indicator (a deep blue/black color will appear) and continue the titration dropwise until the blue color disappears.

    • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation:

    • Calculate the moles of Na₂S₂O₃ used for the sample and the blank.

    • The difference corresponds to the moles of iodine liberated, which is equivalent to the moles of enol originally present in the sample aliquot.

    • From the initial concentration of the sample solution, calculate the percentage of the enol tautomer.

G cluster_workflow Bromine Titration Workflow (Indirect) A Sample + Excess Br₂ (Reacts with Enol) B Quench (Destroy Excess Br₂) A->B C Add Excess KI (Liberates I₂) B->C D Titrate I₂ (with Na₂S₂O₃) C->D E Calculate Moles (Determine Enol Content) D->E caption Figure 3. Workflow for enol quantification via indirect bromine titration.

Caption: Workflow for enol quantification via indirect bromine titration.

Applications in Drug Development and Synthesis

The tautomeric state of β-keto esters like this compound is not merely an academic curiosity; it has profound practical implications.

  • Control of Reactivity: The keto and enol forms have different nucleophilic centers. The enol (or its corresponding enolate) is a carbon nucleophile at the α-position, crucial for C-C bond-forming reactions like alkylations and condensations.[18] The keto form is an oxygen electrophile at the carbonyl carbon. The predominant tautomer in a given solvent will dictate the molecule's reactivity and the outcome of a reaction.

  • Synthetic Building Blocks: β-keto esters are foundational intermediates for synthesizing a vast array of more complex molecules, including heterocyclic scaffolds that are prevalent in pharmacologically active compounds.[19] For instance, related keto-esters are used in the synthesis of receptor antagonists for inflammatory pathways.[19] Controlling the tautomeric equilibrium allows chemists to selectively perform reactions at different parts of the molecule, enabling efficient and stereoselective syntheses.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of intramolecular forces and solvent interactions. The enol form is stabilized by internal hydrogen bonding and conjugation, while the keto form is favored in polar, hydrogen-bond-donating solvents. Although quantitative data specifically for this molecule is limited, its behavior can be reliably predicted based on extensive studies of analogous β-dicarbonyl compounds. For researchers and drug development professionals, a thorough understanding of this tautomerism is essential. The application of robust analytical methods, such as ¹H NMR spectroscopy and bromine titration, allows for precise quantification of the tautomeric ratio, which is the first step toward rationally controlling the reactivity of this versatile synthetic intermediate.

References

An In-Depth Technical Guide to Diethyl 3-oxoheptanedioate and its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxoheptanedioate, also known by its common synonym Diethyl 3-oxopimelate, is a versatile β-keto ester that serves as a crucial building block in synthetic organic chemistry. Its unique structural features make it an important precursor for the synthesis of a wide array of bioactive heterocyclic compounds, particularly pyrazole and pyrazolone derivatives. These derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, by modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis methodologies, and applications of this compound in drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to facilitate its use in modern medicinal chemistry research.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid ester with a ketone functional group at the third carbon position. Accurate identification of this compound is essential for researchers. The primary synonym is Diethyl 3-oxopimelate, which is widely used in chemical literature and commercial catalogs.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2][3][4][5][6][7]

Identifier TypeValue
Systematic Name This compound
Common Synonym Diethyl 3-oxopimelate
Other Synonyms 3-Oxoheptanedioic acid diethyl ester, 3-Oxopimelic Acid Diethyl Ester, Heptanedioic acid, 3-oxo-, diethyl ester
CAS Number 40420-22-2
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
InChI Key RTMQRCLOAACETL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCC(=O)CC(=O)OCC

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound [6][7]

PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 130-132 °C at 0.5 mmHg
Density 1.084 g/mL at 25 °C
Refractive Index n20/D 1.447

Synthesis of this compound

The synthesis of this compound can be achieved through several classic organic reactions, with the Claisen condensation being a prominent method. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. A detailed experimental protocol for a Claisen-type synthesis is provided below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from the reaction of the enolate of diethyl succinate with ethyl acrylate, followed by hydrolysis and decarboxylation. A more direct and historically referenced method is the acylation of an acetoacetate derivative. The following is a generalized procedure based on the principles of the Claisen condensation.[6][8][9][10][11][12][13][14]

Materials:

  • Diethyl succinate

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add diethyl succinate (1.0 equivalent) dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure the complete formation of the enolate.

  • Michael Addition: Cool the reaction mixture to 0 °C and add ethyl acrylate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: The reaction mixture is then quenched with a cold, dilute solution of hydrochloric acid until it is acidic. This will hydrolyze the intermediate ester.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product A Diethyl Succinate D Enolate Formation (in Ethanol) A->D B Ethyl Acrylate E Michael Addition B->E C Sodium Ethoxide (Base) C->D D->E F Acidic Work-up & Hydrolysis E->F G Extraction (Diethyl Ether) F->G H Drying & Filtration G->H I Vacuum Distillation H->I J This compound I->J

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds that have shown promise in drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Bioactive Pyrazole Derivatives

A primary application of this compound is in the synthesis of pyrazole derivatives. The reaction with hydrazine or substituted hydrazines leads to the formation of the pyrazole ring system. These compounds are known to exhibit a wide range of pharmacological activities.[15][16][17][18][19][20][21]

Table 3: Pharmacological Activities of Pyrazole Derivatives Synthesized from β-Keto Esters

Pharmacological ActivityTarget/Mechanism of ActionReference Compounds
Anticancer Inhibition of kinases (e.g., EGFR, VEGFR, CDK, PI3K), tubulin polymerization inhibition, induction of apoptosis.[1][9][15][18][22][23]Sorafenib, Crizotinib, Erdafitinib[1][24]
Anti-inflammatory Inhibition of NF-κB signaling pathway, cyclooxygenase (COX) inhibition.[25]Celecoxib, Lonazolac[16][24]
Antiviral Inhibition of viral replication, targeting viral enzymes.[8][13][26][27]-
Antimicrobial Inhibition of DNA gyrase.[1]-
Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 1,3-disubstituted pyrazole from this compound and a substituted hydrazine.

Materials:

  • This compound

  • Phenylhydrazine (or other substituted hydrazine)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Condensation: Add phenylhydrazine (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product A This compound D Condensation (in Ethanol) A->D B Substituted Hydrazine B->D C Acetic Acid (Catalyst) C->D E Isolation & Recrystallization D->E F Bioactive Pyrazole Derivative E->F

General workflow for pyrazole synthesis.

Role in Modulating Cellular Signaling Pathways

While this compound itself is not known to be biologically active, the heterocyclic compounds derived from it have been shown to interact with and modulate various critical cellular signaling pathways implicated in diseases like cancer and inflammation.

Inhibition of Cancer-Related Signaling Pathways

Many pyrazole derivatives synthesized from β-keto esters have demonstrated potent anticancer activity by targeting key signaling molecules.[1][9][15][18][22][23]

  • Kinase Inhibition: A significant number of pyrazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K). By blocking the activity of these kinases, these compounds can halt cell proliferation and induce apoptosis.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

  • YAP/TEAD Hippo Signaling Pathway: Recent studies have identified pyrazolone derivatives that can directly inhibit the YAP/TEAD interaction in the Hippo signaling pathway, which is a critical regulator of organ size and cell proliferation.[16]

Cancer_Signaling cluster_pathways Signaling Pathways in Cancer cluster_inhibitors Mechanism of Action RTK Receptor Tyrosine Kinases (EGFR, VEGFR) PI3K PI3K/Akt Pathway RTK->PI3K activates Proliferation Cell Proliferation & Survival PI3K->Proliferation promotes CDK CDK/Cyclin Complexes CellCycle Cell Cycle Progression CDK->CellCycle regulates Tubulin Microtubule Dynamics CellDivision Cell Division Tubulin->CellDivision enables Hippo Hippo Pathway (YAP/TEAD) Hippo->Proliferation regulates Pyrazole Pyrazole Derivatives Pyrazole->RTK inhibits Pyrazole->PI3K inhibits Pyrazole->CDK inhibits Pyrazole->Tubulin inhibits Pyrazole->Hippo inhibits

Cancer signaling pathways targeted by pyrazole derivatives.
Modulation of Inflammatory Pathways

Pyrazole-containing compounds are well-known for their anti-inflammatory properties. Celecoxib, a selective COX-2 inhibitor, is a prominent example. More recent research has shown that novel pyrazole derivatives can also inhibit the NF-κB signaling pathway.[25]

  • NF-κB Inhibition: The NF-κB pathway is a central regulator of the inflammatory response. Certain pyrazole derivatives have been shown to prevent the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[25]

Inflammation_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response cluster_inhibitor Mechanism of Action Stimulus LPS / Cytokines IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB IκBα->NFkB releases Transcription Gene Transcription NFkB->Transcription activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Transcription->Cytokines produces Pyrazole Pyrazole Derivatives Pyrazole->IKK inhibits Pyrazole->NFkB inhibits activation

NF-κB inflammatory pathway targeted by pyrazole derivatives.

Conclusion

This compound and its primary synonym, Diethyl 3-oxopimelate, are indispensable reagents in the field of medicinal chemistry. While not possessing intrinsic biological activity, their role as versatile synthetic intermediates enables the creation of diverse libraries of heterocyclic compounds, particularly pyrazoles, with significant therapeutic potential. The ability of these downstream compounds to modulate critical cellular signaling pathways involved in cancer, inflammation, and viral infections underscores the importance of this compound in modern drug discovery and development. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic utility of this valuable building block for the creation of novel therapeutic agents.

References

An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxoheptanedioate, a beta-keto ester, is a versatile building block in organic synthesis, prized for the reactivity of its α-carbons.[1] Its molecular structure, featuring a central ketone flanked by two ester groups, confers unique chemical properties that are leveraged in the construction of complex molecular architectures, including various heterocyclic and carbocyclic systems.[1] This guide provides a comprehensive overview of the reactivity centered at the α-carbons of this compound, detailing key reactions, experimental protocols, and applications relevant to drug discovery and development.

The structural arrangement of this compound results in both electrophilic and nucleophilic sites, making it a valuable intermediate where controlled reactivity is paramount.[1] The carbonyl group at the 3-position serves as a reactive center for nucleophilic attack, while the acidic α-hydrogens facilitate enolate formation under basic conditions, opening avenues for a multitude of synthetic transformations.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 40420-22-2[1][2]
Molecular Formula C₁₁H₁₈O₅[1][2]
Molecular Weight 230.26 g/mol [1][2]
IUPAC Name This compound[1][2]
Appearance Clear liquid[1][2]
Boiling Point 130-132 °C at 0.5 mmHg[2]
Density 1.084 g/mL at 25 °C[2]
Refractive Index n20/D 1.447[2]
pKa of α-protons ~11 (in DMSO, estimated for β-keto esters)[3]

Reactivity of the Alpha-Carbons

The key to the synthetic utility of this compound lies in the acidity of the protons on the two α-carbons, C2 and C4, which are adjacent to the carbonyl group. The electron-withdrawing nature of the ketone and ester functionalities stabilizes the conjugate base, an enolate, through resonance.

Enolate Formation

The formation of a nucleophilic enolate is the first and crucial step in most reactions involving the α-carbon. The choice of base and reaction conditions determines the concentration and regioselectivity of the enolate formed.

Enolate_Formation cluster_C2 Enolate Formation at C2 cluster_C4 Enolate Formation at C4 C2_start This compound (at C2) C2_enolate Enolate at C2 C2_start->C2_enolate Base (e.g., NaOEt) C4_start This compound (at C4) C4_enolate Enolate at C4 C4_start->C4_enolate Stronger, non-nucleophilic base (e.g., LDA)

Diagram of Enolate Formation at C2 and C4.

The methylene protons at the C2 position, flanked by a ketone and an ester group, are significantly more acidic (pKa ≈ 11) than those at the C4 position, which are adjacent to an ester group only (pKa ≈ 25). This difference in acidity allows for selective deprotonation and subsequent functionalization.

Key Reactions at the Alpha-Carbon

The enolate of this compound is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Alkylation

Alkylation of the α-carbon is a powerful method for introducing alkyl substituents. The reaction typically proceeds via an SN2 mechanism and is most effective with primary alkyl halides.

Alkylation_Workflow start This compound enolate Enolate Formation (Base, e.g., NaH, LDA) start->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation product α-Alkylated Product alkylation->product workup Aqueous Workup product->workup

General workflow for the alkylation of this compound.

Experimental Protocol: General Procedure for Alkylation

  • Enolate Formation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added at a low temperature (typically 0 °C to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for a sufficient time to ensure complete enolate formation.

  • Alkylation: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is then added dropwise to the enolate solution, maintaining the low temperature. The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkylated product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Reagent/ConditionPurposeTypical Values/Examples
Base Enolate formationNaH, LDA, NaOEt
Solvent Reaction mediumTHF, DMF, Ethanol (for NaOEt)
Temperature Control reaction rate and selectivity-78 °C to room temperature
Alkylating Agent Introduce alkyl groupCH₃I, CH₃CH₂Br, Benzyl bromide
Yield Product formation efficiencyModerate to high (substrate dependent)
Acylation

Acylation of the α-carbon introduces an acyl group, leading to the formation of a β-dicarbonyl compound. This reaction is a cornerstone for the synthesis of 1,3-diketones and other valuable intermediates.

Acylation_Workflow start This compound enolate Enolate Formation (Base, e.g., Mg(OEt)₂) start->enolate acylation Acylation (Acyl Chloride, RCOCl) enolate->acylation product α-Acylated Product acylation->product workup Aqueous Workup product->workup

General workflow for the acylation of this compound.

Experimental Protocol: Magnesium Ethoxide-Mediated Acylation

A well-established method to achieve selective C-acylation involves the use of magnesium ethoxide. The magnesium ion chelates with the carbonyl oxygens, promoting nucleophilic attack from the α-carbon.[3]

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are treated with a catalytic amount of anhydrous ethanol in anhydrous toluene. The mixture is gently heated to initiate the reaction, which is then refluxed until all the magnesium has reacted to form a fine suspension of magnesium ethoxide.[3]

  • Enolate Formation: After cooling, a solution of this compound in an anhydrous solvent like diethyl ether or THF is added dropwise to the magnesium ethoxide suspension and stirred to form the magnesium enolate chelate.[3]

  • Acylation: The reaction mixture is cooled to 0 °C, and a solution of the desired acyl chloride (e.g., propionyl chloride) in the same anhydrous solvent is added dropwise, maintaining a low internal temperature.[3]

  • Workup: The reaction is quenched with a dilute acid (e.g., 2 M HCl). The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Reagent/ConditionPurposeTypical Values/Examples
Base Promotes C-acylation via chelationMagnesium ethoxide (Mg(OEt)₂)
Solvent Reaction mediumToluene, Diethyl ether, THF
Temperature Control reaction rate0 °C to reflux
Acylating Agent Introduce acyl groupPropionyl chloride, Benzoyl chloride
Yield Product formation efficiencyGood to excellent (substrate dependent)
Decarboxylation

The ester groups of this compound and its C-acylated derivatives can be removed through decarboxylation. The Krapcho decarboxylation is a particularly mild and effective method for this transformation, especially for substrates with β-electron-withdrawing groups.[4][5]

Krapcho_Decarboxylation start α-Acylated this compound nucleophilic_attack Nucleophilic Attack (e.g., Cl⁻ on ethyl group) start->nucleophilic_attack intermediate Carboxylate Intermediate nucleophilic_attack->intermediate decarboxylation Decarboxylation (Loss of CO₂) intermediate->decarboxylation enolate Enolate Intermediate decarboxylation->enolate protonation Protonation (from H₂O) enolate->protonation product Ketone Product protonation->product

Mechanism of Krapcho Decarboxylation.

Experimental Protocol: Krapcho Decarboxylation

  • Reaction Setup: The C-acylated this compound derivative is dissolved in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO). A salt, typically sodium chloride or lithium chloride, and a small amount of water are added to the mixture.[4]

  • Reaction Conditions: The reaction mixture is heated to a high temperature, often around 150 °C, and stirred until the decarboxylation is complete, which can be monitored by observing the evolution of carbon dioxide gas or by TLC.[4]

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification: The resulting ketone can be purified by vacuum distillation or column chromatography.

Reagent/ConditionPurposeTypical Values/Examples
Solvent High-boiling polar aprotic mediumDMSO, DMF
Salt Nucleophile source (e.g., Cl⁻, I⁻)NaCl, LiCl, KCN
Temperature Promote decarboxylation~150 °C
Yield Product formation efficiencyGenerally high

Applications in Drug Development and Synthesis of Bioactive Molecules

The versatile reactivity of this compound and similar β-keto esters makes them valuable starting materials in the synthesis of a wide array of biologically active compounds and pharmaceutical agents.[1][3]

  • Heterocyclic Synthesis: this compound can be employed in multi-component reactions to construct diverse heterocyclic scaffolds, which are core structures in many pharmaceuticals.[1][6] For instance, it can participate in reactions like the Hantzsch pyridine synthesis and the Biginelli reaction to form dihydropyridines and dihydropyrimidinones, respectively, which are known to exhibit a range of pharmacological activities.[6]

  • Synthesis of Substituted Ketones: Through a sequence of α-carbon acylation followed by decarboxylation, this compound serves as a synthetic equivalent of an acetone enolate, allowing for the synthesis of various substituted 1,3-diketones and more complex ketone derivatives.[3] These motifs are present in numerous natural products and drug molecules.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, with its reactivity primarily centered on the acidic protons of its α-carbons. The ability to selectively form an enolate at the C2 or C4 position opens up a wide range of possibilities for carbon-carbon bond formation through alkylation and acylation reactions. Subsequent decarboxylation provides a pathway to complex ketone structures. The application of this chemistry is of significant interest to researchers in the fields of medicinal chemistry and drug development for the synthesis of novel bioactive molecules and heterocyclic compounds. A thorough understanding of the principles and experimental protocols outlined in this guide will enable scientists to effectively harness the synthetic potential of this important building block.

References

In-depth Technical Guide on the Thermal Decomposition of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of Diethyl 3-oxoheptanedioate

This compound, also known as diethyl 3-oxopimelate, is a diester with the molecular formula C₁₁H₁₈O₅.[1] A summary of its key physicochemical properties is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 130-132 °C at 0.5 mmHg[2]
Density 1.084 g/mL at 25 °C[2]
Refractive Index n20/D 1.447[2]
CAS Number 40420-22-2[1][2]

Standard Experimental Protocols for Thermal Decomposition Analysis

The study of a compound's thermal decomposition typically involves a multi-faceted approach to determine the temperature ranges of decomposition, the associated energy changes, and the identity of the resulting products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is heated in a TGA furnace at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, to understand the effect of the atmosphere on decomposition.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

  • A small sample of the compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a controlled, linear rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram reveals endothermic events (like melting or boiling) and exothermic events (like decomposition).

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

  • The outlet gas from the TGA furnace is directed to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

  • This provides real-time information on the chemical nature of the decomposition products at different temperatures.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the individual components of the final decomposition products.

Methodology:

  • A sample of this compound is heated in a pyrolysis chamber at a specific temperature corresponding to a major decomposition event observed in the TGA.

  • The resulting decomposition products are collected and injected into a gas chromatograph.

  • The GC separates the mixture into its individual components based on their volatility and interaction with the stationary phase.

  • Each separated component is then introduced into a mass spectrometer, which provides a mass spectrum that can be used to identify the molecule.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Analysis cluster_3 Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Pyrolysis_GCMS Pyrolysis-GC-MS Sample->Pyrolysis_GCMS EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Decomposition_Kinetics Decomposition Kinetics TGA->Decomposition_Kinetics Product_Identification Product Identification EGA->Product_Identification Pyrolysis_GCMS->Product_Identification Mechanism_Proposal Mechanism Proposal Decomposition_Kinetics->Mechanism_Proposal Product_Identification->Mechanism_Proposal

Caption: A typical experimental workflow for studying thermal decomposition.

Proposed Thermal Decomposition Pathway

In the absence of experimental data, a hypothetical thermal decomposition pathway for this compound can be proposed based on the known reactivity of its functional groups (β-keto ester). The presence of the ketone group at the 3-position and two ester groups suggests several potential fragmentation routes under thermal stress.

One of the most common thermal decomposition reactions for β-keto esters is decarboxylation upon hydrolysis, but in the absence of water, other pathways will dominate. A likely pathway involves intramolecular reactions and bond cleavages.

A plausible initial step could be a six-membered ring transition state leading to the elimination of ethanol and the formation of a ketene intermediate, or alternatively, cleavage of the C-C bonds adjacent to the carbonyl groups. Subsequent reactions could lead to the formation of smaller, volatile molecules.

Decomposition_Pathway Start This compound Intermediate1 Ketene Intermediate + Ethanol Start->Intermediate1 Heat (Elimination) Intermediate2 Acyl Radical + Ester Radical Start->Intermediate2 Heat (C-C Cleavage) Products1 Smaller Volatile Molecules (e.g., CO, CO₂, Ethylene) Intermediate1->Products1 Products2 Cyclic Ketones Intermediate1->Products2 Intermediate2->Products1

Caption: A hypothetical thermal decomposition pathway for this compound.

Summary and Future Work

This technical guide has summarized the known physicochemical properties of this compound and outlined the standard experimental protocols required for a thorough investigation of its thermal decomposition. While specific experimental data is currently lacking in the public domain, a plausible theoretical decomposition pathway has been proposed based on the molecule's chemical structure.

Future research should focus on conducting the described experimental work, including TGA, DSC, and pyrolysis-GC-MS, to elucidate the precise decomposition mechanism and identify the resulting products. This empirical data would be invaluable for professionals in drug development and other fields where the thermal stability of such molecules is of critical importance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 3-oxoheptanedioate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Diethyl 3-oxoheptanedioate, a β-keto ester, through a crossed Claisen condensation reaction. The procedure involves the reaction of diethyl succinate and ethyl pentanoate in the presence of a strong base, sodium ethoxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note includes details on the reaction mechanism, a comprehensive list of materials and equipment, step-by-step experimental procedures, and safety precautions.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely used for the synthesis of β-keto esters and their derivatives.[1][2] These compounds are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This application note describes a specific protocol for a crossed Claisen condensation between diethyl succinate and ethyl pentanoate to yield this compound. In this reaction, a strong base is required to deprotonate the α-carbon of an ester, forming an enolate which then acts as a nucleophile.[1][2] This enolate subsequently attacks the carbonyl carbon of a second ester molecule. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting esters.[2] An acidic workup is necessary in the final step to neutralize the enolate and any remaining base to isolate the final product.[1]

Reaction and Mechanism

The overall reaction is as follows:

Diethyl Succinate + Ethyl Pentanoate --(1. Sodium Ethoxide, 2. H₃O⁺)--> this compound + Ethanol

The reaction proceeds via a crossed Claisen condensation mechanism. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl pentanoate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of diethyl succinate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide leaving group, forming the β-keto ester, this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Diethyl SuccinateC₈H₁₄O₄174.19217-2181.047[3]
Ethyl PentanoateC₇H₁₄O₂130.18145-1460.877
This compoundC₁₁H₁₈O₅230.26130-132 (at 0.5 mmHg)[4]1.084[4]

Experimental Protocol

4.1 Materials and Equipment

  • Reactants:

    • Diethyl succinate (C₈H₁₄O₄)

    • Ethyl pentanoate (C₇H₁₄O₂)

    • Sodium ethoxide (NaOEt)

    • Diethyl ether (anhydrous)

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

4.2 Experimental Workflow Diagram

Claisen_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Assemble dry three-necked flask with condenser, dropping funnel, and stirrer add_base Add sodium ethoxide and anhydrous diethyl ether setup->add_base add_esters Add a mixture of diethyl succinate and ethyl pentanoate dropwise add_base->add_esters reflux Heat the reaction mixture to reflux add_esters->reflux cool Cool the reaction mixture to room temperature reflux->cool quench Pour mixture into ice-cold 10% HCl cool->quench extract Extract with diethyl ether quench->extract wash_brine Wash organic layer with brine extract->wash_brine dry Dry organic layer over anhydrous MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate using a rotary evaporator dry->filter_concentrate distill Purify the crude product by vacuum distillation filter_concentrate->distill

Caption: Workflow for the synthesis of this compound.

4.3 Step-by-Step Procedure

  • Reaction Setup:

    • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of sodium ethoxide to the flask, followed by 150 mL of anhydrous diethyl ether.

  • Reaction:

    • In the dropping funnel, prepare a mixture of 1.0 equivalent of diethyl succinate and 1.0 equivalent of ethyl pentanoate.

    • While stirring the sodium ethoxide suspension, add the ester mixture from the dropping funnel dropwise over a period of approximately 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle or oil bath for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the flask to room temperature and then in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of an ice-cold 10% aqueous hydrochloric acid solution with stirring. The pH of the aqueous layer should be acidic (pH 2-3).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash them with 50 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. The product is reported to have a boiling point of 130-132 °C at 0.5 mmHg.[4]

Safety Precautions

  • Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl Ether: Extremely flammable and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use caution when handling flammable and corrosive materials.

Signaling Pathway Diagram (Logical Relationship)

Claisen_Mechanism Base Sodium Ethoxide (Base) Enolate Enolate Intermediate Base->Enolate Deprotonation Product_Enolate Product Enolate Base->Product_Enolate Deprotonation (Drives Reaction) Ester1 Ethyl Pentanoate (Enolizable Ester) Ester1->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Diethyl Succinate (Electrophilic Ester) Ester2->Tetrahedral_Intermediate Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Final_Product This compound (Final Product) Product_Enolate->Final_Product Acid_Workup Acidic Workup (H₃O⁺) Acid_Workup->Final_Product Protonation

Caption: Mechanism of the Claisen condensation for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a crossed Claisen condensation. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable β-keto ester for further applications in organic synthesis and drug development.

References

Application Notes and Protocols for the Use of Diethyl 3-Oxoheptanedioate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 3-oxoheptanedioate as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for researchers in drug discovery and medicinal chemistry.

Introduction

This compound, also known as diethyl 3-oxopimelate, is a β-ketoester that serves as a valuable C7 building block in organic synthesis. Its structure incorporates a reactive 1,3-dicarbonyl moiety, making it an excellent substrate for a range of cyclocondensation reactions to form diverse heterocyclic scaffolds. These scaffolds, including pyrazoles, coumarins, pyridines, and pyrimidines, are prevalent in numerous pharmaceuticals and biologically active compounds. The extended carboxylated side chain of this compound offers a unique handle for further functionalization or for influencing the physicochemical properties of the resulting heterocyclic molecules.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of the pyrazole core. This compound can be utilized in this reaction to produce pyrazoles with ester functionalities at the 3- and 5-positions, which can be further modified.

Experimental Protocol: Synthesis of Ethyl 5-(3-ethoxycarbonylpropyl)-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Quantitative Data:

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)
This compoundHydrazine hydrateGlacial acetic acid2-4 hReflux75-85%

Note: The presented yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and purification methods.

Reaction Scheme: Pyrazole Synthesis

G reactant1 This compound conditions Glacial Acetic Acid Reflux reactant1->conditions reactant2 Hydrazine Hydrate reactant2->conditions product Ethyl 5-(3-ethoxycarbonylpropyl)-1H-pyrazole-3-carboxylate conditions->product Cyclocondensation

Caption: General scheme for the synthesis of a pyrazole derivative.

Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. This compound can serve as the β-ketoester component to produce coumarins with a carboxyethylpropyl substituent at the 4-position.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-2H-chromen-4-yl)butanoate derivative

This protocol outlines the Pechmann condensation of a phenol with this compound.

Materials:

  • A substituted phenol (e.g., resorcinol) (1.0 eq)

  • This compound (1.0 eq)

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15)

  • Solvent (optional, e.g., toluene or solvent-free)

Procedure:

  • In a round-bottom flask, combine the phenol (1.0 eq) and this compound (1.0 eq).

  • If using a solvent, add it to the flask.

  • Carefully add the acid catalyst to the mixture with stirring.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a mixture of ice and water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Quantitative Data for Pechmann Condensation:

Phenolβ-KetoesterCatalystSolventTimeTemp (°C)Yield (%)
ResorcinolThis compoundConc. H₂SO₄Solvent-free2-6 h80-10070-80%
PhenolThis compoundAmberlyst-15Toluene8-12 h11060-70%

Note: Yields are estimates based on similar reported Pechmann reactions and may vary.

Reaction Scheme: Pechmann Condensation

G reactant1 Phenol Derivative conditions Acid Catalyst Heat reactant1->conditions reactant2 This compound reactant2->conditions product Substituted Coumarin conditions->product Pechmann Condensation

Caption: General scheme for Pechmann condensation.

Synthesis of Pyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine

This protocol describes a Hantzsch-type synthesis using this compound.

Materials:

  • An aldehyde (e.g., benzaldehyde) (1.0 eq)

  • This compound (2.0 eq)

  • Ammonium acetate (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the dihydropyridine derivative.

  • (Optional) The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).

Quantitative Data for Hantzsch Synthesis:

Aldehydeβ-KetoesterNitrogen SourceSolventTimeTemp (°C)Yield (%)
BenzaldehydeThis compoundAmmonium acetateEthanol4-8 hReflux65-75%

Note: Yield is an estimate based on similar Hantzsch reactions.

Reaction Scheme: Hantzsch Pyridine Synthesis

G reactant1 Aldehyde conditions Ethanol Reflux reactant1->conditions reactant2 This compound (2 eq) reactant2->conditions reactant3 Ammonium Acetate reactant3->conditions product Substituted Dihydropyridine conditions->product Hantzsch Synthesis

Caption: General scheme for Hantzsch dihydropyridine synthesis.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. These compounds are known for a wide range of pharmacological activities.

Experimental Protocol: Synthesis of a Substituted Dihydropyrimidinone

This protocol outlines the Biginelli reaction using this compound.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • Catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, partially evaporate the solvent under reduced pressure to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction:

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTimeTemp (°C)Yield (%)
BenzaldehydeThis compoundUreaHClEthanol3-6 hReflux70-80%

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Reaction Scheme: Biginelli Reaction

G reactant1 Aldehyde conditions Acid Catalyst Ethanol, Reflux reactant1->conditions reactant2 This compound reactant2->conditions reactant3 Urea reactant3->conditions product Substituted Dihydropyrimidinone conditions->product Biginelli Reaction

Caption: General scheme for the Biginelli reaction.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: - this compound - Other starting materials - Solvent B Add Catalyst A->B C Heat / Reflux B->C D Cool Reaction Mixture C->D E Precipitation / Extraction D->E F Filtration E->F G Recrystallization / Column Chromatography F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a variety of important heterocyclic scaffolds. The application notes and protocols provided herein offer a foundation for researchers to explore the utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and drug discovery. The specific reaction conditions may require further optimization depending on the desired target molecule and the specific substrates used.

References

Diethyl 3-oxoheptanedioate: A Versatile Precursor for the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

Introduction

Diethyl 3-oxoheptanedioate is a highly functionalized β-keto ester that serves as a pivotal precursor in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a central ketone and two ester moieties, provide multiple reactive sites for cyclization and condensation reactions. This application note details the use of this compound in the synthesis of ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key intermediate for a class of potent kinase inhibitors targeting the TANK-binding kinase 1 (TBK1) signaling pathway, which is implicated in autoimmune diseases and cancer.[1][2]

Versatility in Heterocyclic Synthesis

The reactivity of this compound makes it an ideal starting material for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. The presence of both electrophilic and nucleophilic centers allows for its participation in a range of synthetic transformations to form diverse molecular scaffolds.[1]

Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

A critical application of this compound is in the synthesis of substituted pyrazolo[3,4-b]pyridines. These fused heterocyclic compounds are recognized for their wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Specifically, they have emerged as a promising scaffold for the development of kinase inhibitors.[3][4][5]

The synthesis of the key intermediate, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is achieved through a cyclocondensation reaction between this compound and 3-amino-1H-pyrazol-5(4H)-one. This reaction provides a straightforward and efficient route to this valuable pharmaceutical intermediate.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate from this compound.

ParameterValue
Molecular Formula of PrecursorC11H18O5
Molecular Weight of Precursor230.26 g/mol
Molecular Formula of IntermediateC9H9N3O3
Molecular Weight of Intermediate207.19 g/mol
Typical Reaction Yield85-95%
Purity (recrystallized)>98%

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • 3-amino-1H-pyrazol-5(4H)-one (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 eq) and 3-amino-1H-pyrazol-5(4H)-one (1.0 eq) is suspended in glacial acetic acid.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product.

  • The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a solid.

Workflow for the Synthesis of the Pharmaceutical Intermediate

G cluster_0 Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Start Start Reactants This compound + 3-amino-1H-pyrazol-5(4H)-one Start->Reactants Solvent Glacial Acetic Acid Reactants->Solvent Suspend in Reaction Reflux (4-6h) Solvent->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Washing (Cold Ethanol) Workup->Purification Final_Product Ethyl 4-hydroxy-1H-pyrazolo [3,4-b]pyridine-5-carboxylate Purification->Final_Product

Caption: Synthetic workflow for the preparation of the pyrazolo[3,4-b]pyridine intermediate.

Application in Drug Development: Targeting the TBK1 Signaling Pathway

The synthesized intermediate, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is a crucial building block for the development of potent and selective inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key kinase in the innate immune response, and its dysregulation is associated with various autoimmune diseases and cancers.[1][2]

TBK1 inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown high efficacy in preclinical studies. These inhibitors function by blocking the phosphorylation of downstream substrates of TBK1, such as IRF3, thereby attenuating the production of type I interferons and other inflammatory cytokines.

TBK1 Signaling Pathway and Point of Inhibition

G cluster_1 TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., RIG-I, TLRs) Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Dimerization Dimerization & Nuclear Translocation pIRF3->Dimerization Gene_Expression Type I Interferon & Pro-inflammatory Gene Expression Dimerization->Gene_Expression

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The straightforward and high-yielding protocol for the preparation of ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate highlights its utility in accessing important molecular scaffolds for drug discovery. The subsequent derivatization of this intermediate into potent TBK1 inhibitors demonstrates a clear and impactful application in the development of novel therapeutics for immune-related disorders and cancer.

References

Experimental procedure for the synthesis of pyrazoles using Diethyl 3-oxoheptanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Pyrazoles from Diethyl 3-oxoheptanedioate

Introduction

Pyrazoles are a critical class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in a vast array of pharmaceuticals, agrochemicals, and materials due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for their preparation. This application note provides a detailed experimental protocol for the synthesis of pyrazole derivatives via the cyclocondensation reaction of this compound with a hydrazine derivative. This reaction offers a direct and efficient route to functionalized pyrazoles, which are valuable intermediates in drug discovery and development.

Overall Reaction Scheme

The core of the synthesis involves the reaction of the β-ketoester, this compound, with hydrazine hydrate (or a substituted hydrazine). The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product.

Overall reaction scheme for the synthesis of pyrazole from this compound and Hydrazine.

Figure 1: General reaction for the synthesis of 5-(3-ethoxy-3-oxopropyl)-3-hydroxy-1H-pyrazole-4-carboxylate from this compound and Hydrazine Hydrate.

Experimental Protocol

This protocol details the synthesis of Ethyl 5-(3-ethoxy-3-oxopropyl)-3-hydroxy-1H-pyrazole-4-carboxylate using hydrazine hydrate.

3.1 Materials and Equipment

  • Chemicals:

    • This compound (MW: 230.25 g/mol )

    • Hydrazine hydrate (NH₂NH₂·H₂O, ~64% hydrazine, MW: 50.06 g/mol )

    • Absolute Ethanol (Solvent)

    • Acetic Acid (Glacial, Catalyst)

    • Distilled Water

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 250 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Büchner funnel and filter paper

    • Vacuum flask

    • Beakers and graduated cylinders

    • Rotary evaporator

    • Melting point apparatus

    • Standard glassware for workup

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (10.0 g, 43.4 mmol).

  • Solvent and Reagent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the ketoester is fully dissolved. To this solution, add hydrazine hydrate (2.5 mL, ~51.5 mmol, 1.2 equivalents) dropwise over 5 minutes. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to promote precipitation of the product.

  • Isolation of Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.[2] Wash the solid cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum for 12 hours.

  • Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

3.3 Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Hydrazine and its derivatives are toxic and potentially carcinogenic; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[2]

  • Ethanol is flammable; avoid open flames.

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

ParameterValue
Reactants
This compound10.0 g (43.4 mmol)
Hydrazine Hydrate2.5 mL (~51.5 mmol)
Product
Product NameEthyl 5-(3-ethoxy-3-oxopropyl)-3-hydroxy-1H-pyrazole-4-carboxylate
AppearanceWhite to off-white crystalline solid
Yield (Mass)8.9 g (Hypothetical)
Yield (Percentage)~84% (Hypothetical)
Melting Point155-158 °C (Hypothetical)
Spectroscopic Data (Representative values)
¹H NMR (DMSO-d₆, ppm)δ 12.1 (br s, 1H, OH), 11.8 (br s, 1H, NH), 4.15 (q, 2H), 4.05 (q, 2H), 2.80 (t, 2H), 2.60 (t, 2H), 1.25 (t, 3H), 1.15 (t, 3H)
¹³C NMR (DMSO-d₆, ppm)δ 172.5, 165.0, 160.2, 145.1, 95.3, 59.8, 59.5, 32.1, 25.4, 14.2, 14.1

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Mix Reactants (this compound, Hydrazine, Ethanol) B 2. Heat to Reflux (4 hours) A->B C 3. Cool & Precipitate B->C D 4. Vacuum Filtration C->D E 5. Recrystallization (from Ethanol) D->E F 6. Dry Product E->F G 7. Final Product (Yield, MP, Spectroscopy) F->G

References

Application of Diethyl 3-oxoheptanedioate in the Synthesis of Lupinine: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a quinolizidine alkaloid found in species of the Lupinus genus, has garnered interest for its potential biological activities. While numerous synthetic routes to lupinine have been established, this document outlines a hypothetical, plausible pathway for the synthesis of lupinine commencing from diethyl 3-oxoheptanedioate. This proposed synthesis leverages fundamental organic reactions to construct the core quinolizidine scaffold of lupinine. Detailed theoretical protocols for the key transformations, along with structured data tables and workflow diagrams, are provided to guide potential research in this novel synthetic direction. It is important to note that this specific synthetic route has not been reported in the peer-reviewed literature and is presented here as a conceptual blueprint for further investigation.

Introduction

Lupinine is a bicyclic alkaloid characterized by a quinolizidine ring system. Its synthesis has been a subject of interest for organic chemists, with various strategies being developed over the years. These established routes often commence from precursors such as L-lysine or employ elegant asymmetric strategies to achieve the desired stereochemistry. This application note explores a novel, albeit hypothetical, synthetic strategy starting from the readily available this compound. The proposed pathway involves the construction of a key piperidine intermediate, followed by annulation to form the bicyclic quinolizidine core, and subsequent functional group manipulations to afford the target molecule, lupinine.

Proposed Synthetic Pathway

The conceptualized synthesis of lupinine from this compound is a multi-step process. The key stages of this proposed route are:

  • Reductive Amination and Cyclization: The initial step involves the conversion of the keto group of this compound into an amine, followed by intramolecular cyclization to form a substituted piperidone.

  • Reduction and Protection: The lactam and ester functionalities of the piperidone intermediate are then reduced, and the resulting primary alcohol is selectively protected to allow for further transformations.

  • Annulation to form the Quinolizidine Core: The protected intermediate undergoes a sequence of reactions to build the second ring of the quinolizidine system.

  • Final Functional Group Manipulation: The synthesis is completed by deprotection and reduction to yield lupinine.

A visual representation of this proposed synthetic workflow is provided below.

G start This compound step1 Reductive Amination/ Cyclization start->step1 intermediate1 Ethyl 2-oxo-5-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate step1->intermediate1 step2 Reduction & Protection intermediate1->step2 intermediate2 tert-Butyl((5-(3-hydroxypropyl)piperidin-2-yl)methyl) carbonate step2->intermediate2 step3 Annulation intermediate2->step3 intermediate3 Quinolizidin-4-one step3->intermediate3 step4 Reduction intermediate3->step4 end_product Lupinine step4->end_product

Caption: Hypothetical workflow for the synthesis of lupinine.

Experimental Protocols (Hypothetical)

The following are detailed, theoretical protocols for the key steps in the proposed synthesis of lupinine from this compound.

Step 1: Synthesis of Ethyl 2-oxo-5-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

This step involves a reductive amination of the ketone in this compound followed by an intramolecular cyclization to form the piperidone ring.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound230.2610.02.30 g
Ammonium Acetate77.0850.03.85 g
Sodium Cyanoborohydride62.8415.00.94 g
Methanol (MeOH)32.04-50 mL
Acetic Acid (AcOH)60.05-1 mL
Dichloromethane (DCM)84.93-100 mL
Saturated Sodium Bicarbonate--50 mL
Brine--50 mL
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a solution of this compound (10.0 mmol) in methanol (50 mL) in a round-bottom flask, add ammonium acetate (50.0 mmol) and stir until dissolved.

  • Add acetic acid (1 mL) to adjust the pH to approximately 6.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (15.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired piperidone.

Step 2: Synthesis of tert-Butyl((5-(3-hydroxypropyl)piperidin-2-yl)methyl) carbonate

This step involves the reduction of the lactam and ester functionalities, followed by selective protection of the resulting primary alcohol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-oxo-5-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate285.345.01.43 g
Lithium Aluminum Hydride (LAH), 1 M in THF37.9520.020 mL
Di-tert-butyl dicarbonate (Boc)₂O218.255.51.20 g
Triethylamine (Et₃N)101.196.00.84 mL
Tetrahydrofuran (THF), anhydrous72.11-50 mL
Dichloromethane (DCM), anhydrous84.93-30 mL
Water18.02--
15% Sodium Hydroxide Solution---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the piperidone intermediate (5.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C and slowly add the 1 M solution of LAH in THF (20.0 mmol).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8 hours.

  • Cool the reaction back to 0 °C and quench by the sequential, dropwise addition of water (0.76 mL), 15% sodium hydroxide solution (0.76 mL), and then water again (2.28 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol-amine.

  • Dissolve the crude product in anhydrous DCM (30 mL) and add triethylamine (6.0 mmol).

  • Add di-tert-butyl dicarbonate (5.5 mmol) and stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Core Annulation

The formation of the second ring to create the quinolizidine core is a critical phase of the proposed synthesis. The following diagram illustrates the logical steps involved in this transformation.

G cluster_0 Annulation Sequence node_A Protected Amino Alcohol node_B Oxidation of Alcohol node_A->node_B 1. Swern Oxidation node_C Intramolecular Cyclization node_B->node_C 2. Deprotection & Cyclization node_D Quinolizidinone node_C->node_D

Application of Diethyl 3-Oxoheptanedioate in Solid-Phase Oligo-DNA Synthesis: A Review and Standard Protocol

Author: BenchChem Technical Support Team. Date: December 2025

A search of scientific literature and patents did not yield specific methods or protocols for the use of diethyl 3-oxoheptanedioate in the solid-phase synthesis of oligo-DNAs. The established and overwhelmingly prevalent method for this process is the phosphoramidite method. This document, therefore, provides a detailed overview of the standard phosphoramidite solid-phase synthesis of oligo-DNAs, a technique widely adopted by researchers, scientists, and drug development professionals.

Introduction to Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis is a cornerstone of modern biotechnology and drug development, enabling the automated chemical synthesis of DNA and RNA oligonucleotides. This method involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support.[1][2] The key advantages of this approach include the ability to use excess reagents to drive reactions to completion and the ease of purification by simply washing away excess reagents and byproducts at each step.[1] The phosphoramidite method, developed by Marvin Caruthers in the early 1980s, is the most widely used chemistry for this purpose due to its high efficiency and amenability to automation.[1][3][4]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of the biological synthesis of DNA.[1][4][5] The process consists of a repeated cycle of four main chemical reactions for each nucleotide added: detritylation, coupling, capping, and oxidation.

The Phosphoramidite Synthesis Cycle: An Experimental Workflow

The following diagram illustrates the key steps in the phosphoramidite solid-phase synthesis of oligo-DNAs.

Oligo_Synthesis_Workflow cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents (n-1) sequences Oxidation->Detritylation Creates stable phosphate triester Ready for next cycle Cleavage Final Cleavage and Deprotection Oxidation->Cleavage After final cycle Start Start: 3'-Nucleoside on Solid Support Start->Detritylation Initiate Synthesis Purification Oligonucleotide Purification Cleavage->Purification

Figure 1. Workflow of the phosphoramidite solid-phase oligonucleotide synthesis cycle.

Detailed Experimental Protocols

The following protocols outline the standard procedures for each step of the phosphoramidite synthesis cycle. These are generalized protocols and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.

Preparation of the Solid Support

The synthesis begins with a nucleoside, corresponding to the 3'-most base of the desired sequence, attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[2][5] The 5'-hydroxyl group of this initial nucleoside is protected with a dimethoxytrityl (DMT) group.[1][4]

The Synthesis Cycle

The following four steps are repeated for each nucleotide to be added to the growing chain.

  • Objective: To remove the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][4]

  • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[3][6]

  • Procedure:

    • The synthesis column containing the solid support is flushed with the detritylation reagent.

    • The reaction is allowed to proceed for a specific time (see Table 1).

    • The column is then thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be used to quantify the efficiency of the previous coupling step.

  • Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming nucleoside phosphoramidite.[1][4]

  • Reagents:

    • The desired nucleoside phosphoramidite monomer.

    • An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in acetonitrile.[4]

  • Procedure:

    • The phosphoramidite monomer and the activator are mixed and delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[1]

    • The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus of the activated phosphoramidite, forming the new linkage.[1][4]

    • The reaction is driven by using a large excess of the phosphoramidite and activator.

  • Objective: To block any unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of "n-1" shortmer sequences, which are difficult to separate from the desired full-length product.[2][4]

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).

    • Capping Reagent B: 16% N-methylimidazole in THF.

  • Procedure:

    • A mixture of Capping Reagents A and B is delivered to the synthesis column.

    • The unreacted 5'-hydroxyl groups are acetylated, rendering them inert to subsequent coupling steps.

  • Objective: To convert the unstable phosphite triester linkage into a more stable phosphotriester.[1][4]

  • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

  • Procedure:

    • The oxidizing solution is passed through the synthesis column.

    • The P(III) of the phosphite triester is oxidized to P(V), forming the natural phosphate backbone structure (in a protected form).[1]

    • The column is washed with acetonitrile to remove the oxidizing agent and prepare for the next cycle.

Final Cleavage and Deprotection

Once all the nucleotides have been added, the synthesized oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[7]

  • Cleavage from Support: The linker attaching the oligonucleotide to the solid support is typically a succinyl linker, which is cleaved by treatment with concentrated ammonium hydroxide at room temperature.[1]

  • Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine) are also removed by incubation in concentrated ammonium hydroxide.[7]

  • Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are removed by a β-elimination reaction in the presence of the ammonium hydroxide.[1]

Quantitative Data and Performance Metrics

The success of solid-phase oligonucleotide synthesis is highly dependent on the efficiency of each step. The following table summarizes typical performance metrics for the phosphoramidite method.

ParameterTypical ValueSignificance
Coupling Efficiency > 99%A high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency per step leads to a significant reduction in the overall yield of the full-length product.[5]
Detritylation Time 60 - 180 secondsSufficient time is needed to ensure complete removal of the DMT group, but prolonged exposure to acid can lead to depurination, especially of adenine bases.
Coupling Time 30 - 300 secondsDependent on the scale of synthesis and the specific phosphoramidite and activator used.
Capping Time 20 - 60 secondsEssential for minimizing the accumulation of deletion mutations (n-1 sequences).[4]
Oxidation Time 20 - 60 secondsEnsures the complete and rapid conversion to the stable phosphate triester.
Final Cleavage/Deprotection Time 1 - 17 hoursVaries depending on the protecting groups used. Standard conditions are typically overnight at 55°C with ammonium hydroxide. "Ultra-mild" protecting groups can significantly reduce this time.[4]

Conclusion

While the specific role of this compound in oligo-DNA synthesis remains unelucidated in the available literature, the phosphoramidite method stands as the gold standard for this application. Its high efficiency, amenability to automation, and well-understood chemistry have made it an indispensable tool in molecular biology, diagnostics, and therapeutics. The protocols and data presented here provide a foundational understanding for researchers and professionals involved in the chemical synthesis of oligonucleotides.

References

Application Notes and Protocols for the Purification of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is a β-keto ester of significant interest in organic synthesis. Its bifunctional nature, incorporating both ketone and ester moieties, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The purity of this reagent is paramount for successful downstream applications, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of final products.

These application notes provide a detailed, step-by-step guide for the purification of this compound, covering two primary methods: vacuum distillation and column chromatography. This document also includes troubleshooting tips and expected data to aid researchers in obtaining a high-purity product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 130-132 °C at 0.5 mmHg
Density 1.084 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.447
CAS Number 40420-22-2[1]

Experimental Protocols

Two primary methods for the purification of this compound are detailed below: Vacuum Distillation and Flash Column Chromatography. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification.

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying this compound, particularly for removing non-volatile impurities and other components with significantly different boiling points.[2] This method is effective for obtaining high-purity material, especially after a synthetic workup.

Materials:

  • Crude this compound

  • Claisen flask with a short Vigreux column

  • Receiving flasks

  • Vacuum pump or aspirator

  • Manometer

  • Heating mantle or oil bath

  • Stir bar

  • Cold trap (recommended)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Diethyl ether

  • 3N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Work-up of Crude Product:

    • Dissolve the crude this compound in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel.

    • Wash the solution sequentially with three portions of cold 3N hydrochloric acid, followed by one portion of water, one portion of saturated sodium bicarbonate solution, and finally one portion of brine.[2] Caution: Vigorous shaking during the bicarbonate wash may cause pressure buildup due to CO₂ evolution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

    • Place a stir bar in the Claisen flask containing the crude, dried this compound.

    • Connect the apparatus to a vacuum source with a manometer and a cold trap in line.

  • Distillation:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 0.5 mmHg).

    • Once a stable vacuum is achieved, begin heating the flask gently using a heating mantle or oil bath.

    • Collect any low-boiling fractions in a forerun flask.

    • Collect the main fraction distilling at 130-132 °C at a pressure of 0.5 mmHg.[2]

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Expected Yield and Purity:

ParameterExpected ValueReference
Yield 50-59% (post-synthesis and purification)[2]
Purity ≥97%
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography can be used as an alternative or supplementary purification method, particularly for removing impurities with similar boiling points. However, care must be taken as β-keto esters can be sensitive to acidic silica gel.[3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, for deactivation of silica)

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Preparation of the Column:

    • Option A (Standard Silica Gel): Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Option B (Deactivated Silica Gel): To minimize degradation of the β-keto ester, the silica gel can be deactivated.[3] Prepare a slurry of silica gel in the eluent containing a small amount of triethylamine (e.g., 0.5-1% v/v). Pack the column as described above.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

    • Collect fractions of the eluate in separate tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in the same solvent system.

    • Visualize the spots under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purification Workflow

Purification_Workflow Purification Workflow for this compound cluster_workup Crude Product Work-up cluster_purification Purification cluster_distillation_details Vacuum Distillation Details cluster_chromatography_details Column Chromatography Details A Crude this compound B Dissolve in Diethyl Ether A->B C Wash with 3N HCl B->C D Wash with H₂O C->D E Wash with sat. NaHCO₃ D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Worked-up Crude Product H->I J Vacuum Distillation I->J K Column Chromatography I->K L Pure this compound J->L J1 Collect fraction at 130-132 °C / 0.5 mmHg J->J1 K->L K1 Silica Gel (optional deactivation with Triethylamine) K->K1 K2 Eluent: Hexane/Ethyl Acetate K->K2

Caption: Purification workflow for this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low recovery after distillation - Product decomposition due to overheating.- Leaks in the vacuum system.- Ensure the heating bath temperature is not excessively high.- Check all joints and seals for leaks. Use vacuum grease on all ground glass joints.
Product degradation during column chromatography - Acidity of the silica gel causing hydrolysis or other side reactions.[3]- Deactivate the silica gel by pre-treating it with a solution containing triethylamine.[3]- Use a less acidic stationary phase such as neutral alumina.
Broad or tailing peaks in chromatography - Keto-enol tautomerism of the β-keto ester.[3]- This is an inherent property. Optimize the mobile phase for better peak shape. Sometimes, adding a small amount of a modifier to the mobile phase can help.
Product co-elutes with an impurity - Inappropriate solvent system for chromatography.- Perform a thorough TLC analysis to find a solvent system that provides better separation. Consider using a different solvent combination.

References

Application Notes and Protocols for Diethyl 3-oxoheptanedioate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 3-oxoheptanedioate as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of complex molecular scaffolds from simple precursors in a single synthetic operation. The unique structure of this compound, featuring a reactive β-ketoester moiety, makes it an ideal candidate for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.

Physicochemical Properties of this compound

A summary of the key properties for this compound, also known as diethyl 3-oxopimelate, is provided below. This information is essential for safe handling and experimental design.

PropertyValue
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1][2]
CAS Number 40420-22-2[2]
Appearance Liquid[2]
Density 1.084 g/mL at 25 °C[2]
Boiling Point 130-132 °C at 0.5 mmHg[2]
Refractive Index n20/D 1.447[2]
SMILES CCOC(=O)CCCC(=O)CC(=O)OCC[1][2]

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation that provides efficient access to dihydropyrimidinones (DHPMs).[3] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[3] By employing this compound, novel DHPMs with a carboxypentyl substituent can be synthesized, offering new avenues for structure-activity relationship studies.

Experimental Protocol: Synthesis of Diethyl 3-(4-aryl-6-(ethoxycarbonylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate Derivatives

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl)[4]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.[4]

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.[4]

  • If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data Summary (Representative)

The following table summarizes representative yields for the synthesis of various DHPMs using this compound, based on typical yields for Biginelli reactions.[1]

EntryAromatic Aldehyde (R-CHO)ProductRepresentative Yield (%)
1BenzaldehydeDiethyl 3-(6-(ethoxycarbonylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate85
24-ChlorobenzaldehydeDiethyl 3-(4-(4-chlorophenyl)-6-(ethoxycarbonylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate90
34-MethylbenzaldehydeDiethyl 3-(6-(ethoxycarbonylmethyl)-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate88
43-NitrobenzaldehydeDiethyl 3-(6-(ethoxycarbonylmethyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate82

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Visualizations

Biginelli_Reaction_Mechanism Biginelli Reaction Mechanism aldehyde Aldehyde iminium N-Acyliminium Intermediate aldehyde->iminium + Urea, H+ urea Urea urea->iminium ketoester This compound enolate Ketoester Enolate ketoester->enolate H+ adduct Open-Chain Adduct iminium->adduct + Enolate enolate->adduct dhpm Dihydropyrimidinone (DHPM) adduct->dhpm Cyclization & -H2O

Caption: General mechanism of the acid-catalyzed Biginelli reaction.

Experimental_Workflow Experimental Workflow for DHPM Synthesis start Combine Reactants: - this compound - Aldehyde - Urea - Ethanol - Acid Catalyst reaction Reflux Reaction Mixture (2-4 hours) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature monitoring->workup Complete isolation Isolate Product workup->isolation purification Recrystallize from Ethanol isolation->purification product Pure DHPM Product purification->product

Caption: Workflow for the synthesis and purification of DHPMs.

II. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridine (DHP) derivatives.[5] These compounds are of significant interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases belonging to this class.[5][6] The use of this compound in the Hantzsch synthesis allows for the creation of novel DHP scaffolds.

Experimental Protocol: Synthesis of Diethyl 4-aryl-2-(3-ethoxy-3-oxopropyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Analogues

This protocol describes a modified Hantzsch synthesis using two different β-dicarbonyl compounds to generate an unsymmetrical dihydropyridine.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Stir the reaction mixture at reflux temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary (Representative)

The following table summarizes representative yields for the synthesis of various DHPs using this compound and ethyl acetoacetate.

EntryAromatic Aldehyde (R-CHO)ProductRepresentative Yield (%)
1BenzaldehydeDiethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate80
22-NitrobenzaldehydeDiethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate75
34-FluorobenzaldehydeDiethyl 4-(4-fluorophenyl)-2-(3-ethoxy-3-oxopropyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate82
4Pyridine-3-carbaldehydeDiethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate78

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Visualizations

Hantzsch_Reaction_Mechanism Hantzsch Dihydropyridine Synthesis Mechanism aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester1 β-Ketoester 1 ketoester1->knoevenagel Knoevenagel Condensation ketoester2 β-Ketoester 2 enamine Enamine ketoester2->enamine ammonia Ammonia (from NH4OAc) ammonia->enamine Condensation michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct dhp Dihydropyridine (DHP) michael_adduct->dhp Cyclization & Dehydration

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

References

Application Notes and Protocols for the Scalable Synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scalable synthesis of diethyl 3-oxoheptanedioate, a valuable intermediate in various industrial applications, including pharmaceutical synthesis. The protocol focuses on a robust and economically viable crossed Claisen condensation method.

Introduction

This compound is a β-keto ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive methylene group flanked by a ketone and an ester, allows for a variety of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules and in the generation of compound libraries for drug discovery and development.[1] The scalable synthesis of this compound is crucial for its industrial applications.

Physicochemical Data

A summary of the physicochemical properties of the key compounds involved in the synthesis is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Diethyl SuccinateC₈H₁₄O₄174.19217.71.04
Diethyl OxalateC₆H₁₀O₄146.14185.41.078
Sodium EthoxideC₂H₅NaO68.05Decomposes0.868
This compoundC₁₁H₁₈O₅230.26130-132 / 0.5 mmHg1.084

Data sourced from publicly available chemical databases.

Synthetic Pathway: Crossed Claisen Condensation

The recommended scalable synthesis of this compound is through a crossed Claisen condensation reaction between diethyl succinate and diethyl oxalate.[2] In this reaction, diethyl oxalate acts as the acylating agent. Since diethyl oxalate lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture and improves the yield of the desired product.[2] The reaction is catalyzed by a strong base, typically sodium ethoxide.

Claisen_Condensation Diethyl_Succinate Diethyl Succinate Enolate_Formation Enolate Formation Diethyl_Succinate->Enolate_Formation Diethyl_Oxalate Diethyl Oxalate Nucleophilic_Attack Nucleophilic Attack Diethyl_Oxalate->Nucleophilic_Attack Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product_Anion Product Anion Elimination->Product_Anion Acid_Workup Acid Workup (e.g., aq. HCl) Product_Anion->Acid_Workup Final_Product This compound Acid_Workup->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Scalable Synthesis

This protocol is designed for a laboratory scale and can be adapted for pilot and industrial scale production with appropriate engineering controls.

Materials and Reagents
  • Diethyl succinate (≥99%)

  • Diethyl oxalate (≥99%)

  • Sodium ethoxide (≥95%)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (for filtration)

Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating and cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reactor Setup: Assemble the jacketed glass reactor under an inert atmosphere. Ensure all glassware is dry.

  • Base Suspension: Charge the reactor with anhydrous ethanol and sodium ethoxide. Stir the mixture to form a suspension.

  • Reactant Addition: In the dropping funnel, prepare a mixture of diethyl succinate and diethyl oxalate.

  • Reaction: Slowly add the ester mixture to the sodium ethoxide suspension while maintaining the temperature between 25-30°C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours to drive the reaction to completion. Monitor the reaction progress by GC-MS or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a chilled solution of 1 M hydrochloric acid to neutralize the excess base.

    • Transfer the mixture to a separatory funnel. Add toluene to facilitate phase separation.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic solution through a pad of diatomaceous earth.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Scale1.0 mole (based on diethyl succinate)
Diethyl Succinate174.2 g
Diethyl Oxalate160.7 g (1.1 equivalents)
Sodium Ethoxide74.9 g (1.1 equivalents)
Anhydrous Ethanol500 mL
Reaction Temperature25-30°C (addition), Reflux (completion)
Reaction Time4-5 hours
Expected Yield 138 - 184 g (60 - 80%)
Purity (post-distillation) >98%

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dry_Glassware Dry Glassware & Assemble Reactor Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Charge_Base Charge Sodium Ethoxide & Ethanol Inert_Atmosphere->Charge_Base Slow_Addition Slow Addition of Esters to Base Charge_Base->Slow_Addition Prepare_Esters Prepare Diethyl Succinate & Diethyl Oxalate Mixture Prepare_Esters->Slow_Addition Reflux Reflux for 2-3 hours Slow_Addition->Reflux Monitor_Progress Monitor by GC-MS/TLC Reflux->Monitor_Progress Cooling Cool to Room Temperature Monitor_Progress->Cooling Neutralization Neutralize with aq. HCl Cooling->Neutralization Extraction Extract with Toluene Neutralization->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Filtration Filter Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product Pure this compound Vacuum_Distillation->Final_Product

Caption: Experimental workflow for the scalable synthesis of this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[1] Its bifunctional nature allows for the construction of complex molecular architectures through reactions such as:

  • Hantzsch Pyridine Synthesis: For the creation of dihydropyridine derivatives, some of which are known calcium channel blockers.

  • Knorr Pyrrole Synthesis: To generate substituted pyrroles, a core structure in many natural products and drugs.

  • Japp-Klingemann Reaction: For the synthesis of substituted indoles and other nitrogen-containing heterocycles.

The ability to introduce diverse functionalities through reactions at the ketone and ester groups makes this compound a key component in diversity-oriented synthesis for the creation of compound libraries for high-throughput screening.[1]

Safety Precautions

  • Handle sodium ethoxide with extreme care as it is a corrosive and moisture-sensitive solid. The reaction of sodium ethoxide with water is highly exothermic.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The neutralization step with hydrochloric acid is exothermic and should be performed slowly with adequate cooling.

Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures should be carried out with appropriate safety measures and in accordance with institutional and governmental regulations.

References

Application Notes and Protocols: Solvent Effects on the Synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is a valuable β-keto ester intermediate in organic synthesis. Its structure is particularly useful for the preparation of various cyclic compounds and more complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The primary synthetic route to this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,7-diester, specifically diethyl pimelate.

The choice of solvent is a critical parameter in the Dieckmann condensation, significantly influencing reaction rates, yields, and the formation of byproducts. The solvent can affect the solubility of the reactants and base, the stability of the intermediate enolate, and the overall reaction equilibrium. This document provides a comparative analysis of different solvent systems for the synthesis of this compound, including quantitative data, detailed experimental protocols, and visualizations of the reaction workflow.

Data Presentation: Solvent and Base Effects on Dieckmann Condensation of Diethyl Pimelate

The synthesis of this compound is achieved through the Dieckmann condensation of diethyl pimelate. The following tables summarize the reported yields under various solvent and base conditions.

Table 1: Comparison of Yields in Toluene vs. Solvent-Free Conditions

This table compares the yields of the Dieckmann condensation of diethyl pimelate to form the corresponding cyclic β-keto ester (the precursor to this compound after acidic workup) using different bases in toluene versus a solvent-free environment.

BaseSolventReaction TimeYield (%)Reference
t-BuOKToluene3 h (reflux)63[1]
t-BuONaToluene3 h (reflux)56[1]
EtOKToluene3 h (reflux)60[1]
EtONaToluene3 h (reflux)60[1]
t-BuOKSolvent-free10 min (RT) + 60 min69[1]
t-BuONaSolvent-free10 min (RT) + 60 min68[1]
EtOKSolvent-free10 min (RT) + 60 min56[1]
EtONaSolvent-free10 min (RT) + 60 min60[1]

Table 2: Yields in Other Common Solvents

This table provides reported yields for the synthesis of this compound or closely related cyclic β-keto esters in other commonly used solvents.

SolventBaseSubstrateProductYield (%)Reference
Diethyl EtherSodiumDiethyl α-acetyl-β-ketopimelateThis compound50-59[2]
DMSODimsyl ionDiethyl adipate2-CarbethoxycyclopentanoneHigher than Na/Toluene[3]
THFSodium HydrideDiethyl carbonate & CyclohexanoneEthyl 2-oxocyclohexanecarboxylate80[4]

Note: The synthesis in diethyl ether starts from a precursor that is subsequently converted to this compound. The yield for DMSO is qualitative, indicating an improvement over the toluene system for a similar Dieckmann cyclization.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound under different solvent conditions.

Protocol 1: Synthesis in Diethyl Ether

This protocol is adapted from a procedure in Organic Syntheses for the preparation of diethyl β-ketopimelate.

Materials:

  • Diethyl α-acetyl-β-ketopimelate (0.18 mole)

  • Dry diethyl ether (75 ml)

  • Ammonia gas

  • 3N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a 250-ml distillation flask fitted with an inlet tube reaching near the bottom and a drying tube on the side-arm, dissolve 50 g (0.18 mole) of diethyl α-acetyl-β-ketopimelate in 75 ml of dry ether.[2]

  • Cool the solution in an ice-salt bath.

  • Pass a slow stream of ammonia gas through the inlet tube for 45-50 minutes. The solution will initially become turbid and then clear again.[2]

  • Allow the yellow liquid to stand at room temperature overnight, protected from atmospheric moisture.

  • Remove most of the ether by passing a stream of dry air through the solution.

  • Transfer the residue to a separatory funnel with the aid of 50 ml of ether.

  • Wash the ethereal solution with three 70-ml portions of cold 3N hydrochloric acid, shaking vigorously for 10 minutes each time.

  • Separate the ethereal layer and extract the acid washings twice with 50-ml portions of ether.

  • Combine all ethereal extracts, wash once with water, and dry over anhydrous sodium sulfate.[2]

  • After filtering to remove the sodium sulfate, remove the solvent by heating on a water bath.

  • Distill the residue under reduced pressure, collecting the fraction boiling at 130–132°/0.5 mm or 120–121°/0.2 mm. The expected yield is 50–59%.[2]

Protocol 2: Synthesis in Toluene

This protocol is based on the comparative study of Dieckmann condensation of diethyl pimelate.

Materials:

  • Diethyl pimelate

  • Potassium tert-butoxide (t-BuOK)

  • Dry Toluene

  • p-Toluenesulfonic acid monohydrate (for workup)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon), dissolve diethyl pimelate in dry toluene.

  • Add potassium tert-butoxide (t-BuOK) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the addition of p-toluenesulfonic acid monohydrate.

  • Remove the toluene under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound. The reported yield for this reaction is 63%.[1]

Protocol 3: Solvent-Free Synthesis

This protocol is also based on the comparative study of the Dieckmann condensation of diethyl pimelate.

Materials:

  • Diethyl pimelate

  • Potassium tert-butoxide (t-BuOK), powdered

  • p-Toluenesulfonic acid monohydrate (for workup)

Procedure:

  • In a dry flask, mix diethyl pimelate with powdered potassium tert-butoxide (t-BuOK) at room temperature.[1]

  • Stir the mixture for 10 minutes at room temperature.

  • Keep the reaction mixture in a desiccator for 60 minutes.[1]

  • After the reaction is complete, neutralize the mixture with p-toluenesulfonic acid monohydrate.

  • Isolate the product by direct distillation under reduced pressure. The reported yield for this procedure is 69%.[1]

Mandatory Visualization

Dieckmann Condensation Mechanism

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_workup Step 4: Acidic Workup Diethyl_Pimelate Diethyl Pimelate Enolate Enolate Intermediate Diethyl_Pimelate->Enolate Deprotonation Base Base (e.g., EtO⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Tetrahedral_Intermediate->Beta_Keto_Ester_Enolate - EtOH Product This compound Beta_Keto_Ester_Enolate->Product Protonation Acid H₃O⁺ Workflow_Toluene Start Start: Diethyl Pimelate in Dry Toluene Add_Base Add Base (e.g., t-BuOK) under Inert Atmosphere Start->Add_Base Reflux Reflux for 3 hours Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with p-Toluenesulfonic Acid Cool->Neutralize Evaporate Evaporate Toluene (Reduced Pressure) Neutralize->Evaporate Distill Vacuum Distillation Evaporate->Distill End End: this compound (Yield: 63%) Distill->End Solvent_Effects Solvent_Choice Solvent Choice Solvent_Properties Solvent Properties Polarity Aprotic/Protic Nature Boiling Point Solvent_Choice->Solvent_Properties Reaction_Parameters Impact on Reaction Parameters Solubility of Reactants & Base Stability of Enolate Intermediate Reaction Rate Equilibrium Position Solvent_Properties->Reaction_Parameters Outcomes Reaction Outcomes Yield Purity / Byproducts Reaction Time Reaction_Parameters->Outcomes Examples {Solvent Examples & Outcomes | {Toluene: Moderate Yield (63%) | Diethyl Ether: Moderate Yield (50-59%) | DMSO: Higher Yields & Rates | Ethanol: Prevents Transesterification | Solvent-free: Good Yield (69%), Green}} Outcomes->Examples

References

Troubleshooting & Optimization

How to minimize side products in Diethyl 3-oxoheptanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 3-oxoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this chemical synthesis. Our aim is to help you minimize side products and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through an intramolecular Claisen condensation, specifically known as the Dieckmann condensation.[1] This reaction involves the cyclization of a 1,7-diester, in this case, diethyl pimelate, in the presence of a strong base to form a six-membered cyclic β-keto ester.[2]

Q2: Which base is most suitable for the Dieckmann condensation of diethyl pimelate?

The choice of base is critical for the success of the Dieckmann condensation, directly impacting yield and the formation of side products.[3] Strong, non-nucleophilic bases are generally preferred. Common choices include:

  • Sodium ethoxide (NaOEt): A classic and effective base for this reaction. It is crucial to use an alkoxide base that matches the ester's alcohol component to prevent transesterification.[3]

  • Sodium hydride (NaH): A strong, non-nucleophilic base that often provides good yields. It is typically used in aprotic solvents like toluene or THF.[3]

  • Potassium tert-butoxide (KOtBu): A bulky, strong base that can be very effective, sometimes even in solvent-free conditions.[3]

A full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting diester.[4]

Q3: What are the most common side products in this synthesis, and how can I minimize them?

The primary side reactions in the Dieckmann condensation of diethyl pimelate are:

  • Intermolecular Condensation (Polymerization): Instead of cyclizing, two or more molecules of diethyl pimelate can react with each other, leading to the formation of linear oligomers or polymers. This is more likely to occur at higher concentrations.

    • Solution: Perform the reaction under high-dilution conditions by adding the diester slowly to the base suspension. This favors the intramolecular reaction pathway.

  • Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, especially under basic conditions, forming the corresponding carboxylate salts.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Incomplete Reaction: If an insufficient amount of base is used, or if the base is not strong enough, the reaction may not go to completion, leaving unreacted diethyl pimelate.

    • Solution: Use at least one full equivalent of a strong base like sodium ethoxide or sodium hydride.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive or Insufficient Base: The base may have degraded due to moisture or air exposure, or an insufficient amount was used. 2. Presence of Water: Moisture in the reagents or glassware can quench the base and hydrolyze the starting material. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Inefficient Stirring: Poor mixing can lead to localized reactions and reduced overall conversion.1. Use fresh, high-quality base and ensure at least one stoichiometric equivalent is used. 2. Thoroughly dry all glassware in an oven before use and use anhydrous solvents. 3. Gently heat the reaction mixture (e.g., reflux in toluene) to increase the reaction rate. 4. Use efficient mechanical or magnetic stirring throughout the reaction.
Presence of a High Molecular Weight, Viscous Side Product Intermolecular Condensation: The concentration of the diethyl pimelate is too high, favoring reaction between molecules.1. Employ high-dilution techniques: add a solution of diethyl pimelate dropwise to the stirred suspension of the base over a prolonged period. 2. Consider using a syringe pump for slow and controlled addition.
Product Contaminated with Starting Material Incomplete Reaction: The reaction has not gone to completion due to insufficient reaction time, temperature, or amount of base.1. Increase the reaction time and/or temperature. 2. Ensure a full equivalent of a strong base is used. 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Difficulty in Isolating the Product Formation of a Stable Enolate Salt: The product exists as a salt with the base, which may be difficult to extract from the aqueous phase during workup. Emulsion Formation During Workup: Vigorous shaking during extraction can lead to stable emulsions.1. After the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., HCl or acetic acid) to protonate the enolate before extraction. 2. During extraction, gently invert the separatory funnel instead of vigorous shaking. Adding brine can also help to break emulsions.

Data Presentation

The choice of base and solvent significantly influences the yield of the Dieckmann condensation. Below is a summary of typical yields obtained for the cyclization of a similar 1,6-diester (diethyl adipate), which can serve as a guide for optimizing the synthesis of this compound.

Base Solvent Temperature Approximate Yield (%) Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[3]
Sodium Hydride (NaH)TolueneReflux72[3]
Sodium Amide (NaNH₂)XyleneReflux75[3]
Dimsyl Ion (in DMSO)DMSONot SpecifiedHigher than Na/Toluene[5]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Toluene

This protocol is a standard procedure for the synthesis of cyclic β-keto esters.[3]

Materials:

  • Diethyl pimelate

  • Sodium ethoxide

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Argon).

  • Suspend sodium ethoxide (1.0 equivalent) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 2-3 hours.

  • After the addition is complete, continue refluxing for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by adding dilute HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of toluene).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Solvent-Free Dieckmann Condensation

A more environmentally friendly approach has been reported for the Dieckmann condensation of diethyl pimelate.[6]

Materials:

  • Diethyl pimelate

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, carefully mix diethyl pimelate and the base (e.g., NaH, 1.0 equivalent).

  • Heat the mixture under an inert atmosphere.

  • The reaction is typically exothermic; control the temperature as needed.

  • After the initial reaction subsides, continue heating for a specified time to ensure completion.

  • Cool the reaction mixture and dissolve it in a suitable solvent like diethyl ether.

  • Carefully quench with dilute HCl.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • The product can be isolated by direct distillation from the reaction mixture under reduced pressure.[6]

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclization Intramolecular Cyclization cluster_elimination Elimination cluster_product Final Product start Diethyl Pimelate enolate Enolate Intermediate start->enolate + Base - H⁺ cyclic_intermediate Cyclic Tetrahedral Intermediate enolate->cyclic_intermediate Intramolecular Attack enolate_product Product Enolate cyclic_intermediate->enolate_product - EtO⁻ product This compound enolate_product->product + H⁺ (Workup)

Caption: Reaction mechanism for the Dieckmann condensation of diethyl pimelate.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway start Diethyl Pimelate desired_product This compound (Intramolecular) start->desired_product High Dilution side_product Polymer/Oligomer (Intermolecular) start->side_product High Concentration

Caption: Desired vs. side reaction pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_base Check Base Quality and Stoichiometry start->check_base check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup solution_base Use Fresh Base (>=1 equivalent) check_base->solution_base solution_conditions Ensure Anhydrous Conditions Optimize Temperature & Time Use High Dilution check_conditions->solution_conditions solution_workup Acidify Before Extraction Gentle Extraction check_workup->solution_workup

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Troubleshooting low yield in the synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Diethyl 3-oxoheptanedioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a Claisen condensation of diethyl succinate and ethyl pentanoate or a similar crossed Claisen reaction.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several critical factors:

  • Presence of Moisture: The base used in the condensation (e.g., sodium ethoxide) is extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will consume the base, preventing the formation of the necessary enolate and thereby inhibiting the reaction.

  • Improper Base Selection or Stoichiometry: A strong base is required for the deprotonation of the α-carbon of the ester. Sodium ethoxide (NaOEt) is commonly used. It is crucial to use a stoichiometric amount of the base, as the final β-keto ester product is more acidic than the starting esters and will be deprotonated by the base, driving the equilibrium towards the product.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as self-condensation or decomposition of the product. Conversely, a temperature that is too low may lead to an incomplete reaction.[1]

  • Inefficient Mixing: Inadequate stirring can lead to localized concentrations of reactants and base, resulting in an incomplete reaction and the formation of side products.

Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?

The most common side reactions in a crossed Claisen condensation are the self-condensation of the starting esters.

  • Self-Condensation: Diethyl succinate can react with itself, and ethyl pentanoate can also undergo self-condensation. To minimize these competing reactions, it is crucial to control the addition of the reactants. A common strategy is to slowly add the ester that will form the enolate (in this case, derived from diethyl succinate) to a mixture of the other ester and the base.

  • Hydrolysis of Esters: If there is any water present, the base can catalyze the hydrolysis of the ester starting materials or the product into their corresponding carboxylates, which will not participate in the desired reaction.

  • Dieckmann Condensation (for intramolecular reactions): If the starting material is a substituted diethyl pimelate, intramolecular cyclization (Dieckmann condensation) can occur. The success of this reaction is highly dependent on the formation of a stable 5- or 6-membered ring.[1][2][3][4][5][6][7][8] For larger or smaller rings, intermolecular reactions may dominate, leading to polymers or other side products.

Side Product Cause Prevention Strategy
Self-condensation ProductsBoth starting esters can react with themselves.Slowly add the enolizable ester to the reaction mixture containing the other ester and the base.
Carboxylic Acids/SaltsPresence of water leading to ester hydrolysis.Ensure strictly anhydrous (dry) reaction conditions. Use freshly dried solvents and reagents.
Polymeric MaterialsIntermolecular condensation competing with intramolecular cyclization (in Dieckmann condensation).Use high-dilution conditions for the formation of medium to large rings.

Question 3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined beforehand.

  • Gas Chromatography (GC): For a more quantitative analysis, GC can be used to track the disappearance of the starting esters and the appearance of the this compound product.

Question 4: What is the recommended work-up and purification procedure?

A proper work-up procedure is essential to isolate the product and remove unreacted starting materials, base, and salts.

  • Quenching the Reaction: Once the reaction is complete, the mixture should be cooled to 0°C and neutralized by the slow addition of a dilute acid (e.g., acetic acid or hydrochloric acid) until the pH is neutral. This step protonates the enolate of the product.

  • Aqueous Work-up: The neutralized mixture is then washed with water and brine (saturated NaCl solution) to remove inorganic salts and any remaining acid or base.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as diethyl ether or ethyl acetate.[9]

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is a crossed Claisen condensation between diethyl succinate and ethyl pentanoate using a strong base like sodium ethoxide.

Q2: Why is it important to use an alkoxide base that matches the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters)?

Using a different alkoxide (e.g., sodium methoxide with ethyl esters) can lead to transesterification, where the ester groups are exchanged. This results in a mixture of different ester products, complicating the purification and reducing the yield of the desired product.

Q3: Can I use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA)?

Yes, stronger, non-nucleophilic bases like NaH or LDA can be used and may even improve the yield by ensuring complete and rapid enolate formation.[1] However, these reagents are more hazardous and require stricter anhydrous and inert atmosphere techniques.

Q4: My purified product seems to be decomposing over time. How can I store it properly?

β-keto esters can be susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and heat. It is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Claisen Condensation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl Succinate (freshly distilled)

  • Ethyl Pentanoate (freshly distilled)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer), all flame- or oven-dried.

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., argon), carefully add sodium metal (1.0 equivalent) to anhydrous ethanol (sufficient to dissolve the sodium). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a solution of ethyl pentanoate (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel.

  • Addition of Diethyl Succinate: Slowly add a solution of diethyl succinate (1.0 equivalent) in anhydrous diethyl ether to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction should be monitored by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M HCl with vigorous stirring until the mixture is neutral (pH ~7). Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Parameter Recommendation Rationale
Base Sodium Ethoxide (NaOEt)Matches the ester's alkoxide group to prevent transesterification. A full equivalent is needed to drive the reaction to completion.
Solvent Anhydrous Diethyl Ether or THFAprotic solvents are preferred to avoid reaction with the base. Must be strictly dry.[1]
Temperature Initial cooling (0°C) during addition, then room temperature.Controls the initial reaction rate and minimizes side reactions. Gentle heating may be required if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Protects the strong base and enolates from moisture and oxygen.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol mix_reagents Mix Sodium Ethoxide and Ethyl Pentanoate in Anhydrous Ether prep_base->mix_reagents add_succinate Slowly Add Diethyl Succinate mix_reagents->add_succinate react Stir at Room Temperature Overnight add_succinate->react quench Quench with Dilute HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify product This compound purify->product troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_moisture Moisture Contamination? start->check_moisture check_base Incorrect Base Stoichiometry? start->check_base check_temp Suboptimal Temperature? start->check_temp check_self_condensation Evidence of Self-Condensation? start->check_self_condensation dry_reagents Use Anhydrous Reagents/Glassware check_moisture->dry_reagents correct_base Use Stoichiometric Amount of Freshly Prepared Base check_base->correct_base optimize_temp Optimize Reaction Temperature (Monitor with TLC/GC) check_temp->optimize_temp improved_yield Improved Yield dry_reagents->improved_yield correct_base->improved_yield optimize_temp->improved_yield slow_addition Implement Slow Addition of Enolizable Ester check_self_condensation->slow_addition slow_addition->improved_yield

References

Optimizing reaction conditions for the synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Diethyl 3-oxoheptanedioate. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2] In this case, diethyl pimelate is treated with a strong base to induce cyclization, forming the six-membered β-keto ester ring of this compound.[3][4]

Q2: Which base is the most effective for the Dieckmann condensation of diethyl pimelate?

The choice of base is critical for maximizing the yield of this compound. Potassium tert-butoxide (t-BuOK) has been shown to be highly effective, particularly in solvent-free conditions, providing good yields.[4] Other bases such as sodium ethoxide (NaOEt), potassium ethoxide (EtOK), and sodium tert-butoxide (t-BuONa) can also be used, with varying degrees of success depending on the reaction conditions.[4]

Q3: What are the potential side reactions during the synthesis of this compound?

The primary side reaction to consider is intermolecular Claisen condensation, where two molecules of diethyl pimelate react with each other instead of intramolecularly. This can lead to the formation of polymeric byproducts. Using high dilution conditions can sometimes mitigate this, although solvent-free methods have also proven effective.[5] Another potential issue is the reverse Dieckmann condensation, which can occur if the product β-keto ester does not have an enolizable proton.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the Dieckmann condensation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (diethyl pimelate) and the formation of the product (this compound).

Q5: What is a typical work-up and purification procedure for this reaction?

Following the completion of the reaction, the mixture is typically neutralized with a mild acid, such as p-toluenesulfonic acid monohydrate or a dilute aqueous acid like HCl.[4][6] The product can then be isolated by distillation under reduced pressure.[3][4] For higher purity, column chromatography on silica gel may be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or insufficient base.Ensure the base is fresh and has been stored under anhydrous conditions. Use at least one full equivalent of the base.
Presence of water in reagents or glassware.Use anhydrous solvents (if applicable) and thoroughly dry all glassware in an oven before use. Moisture will quench the strong base.
Reaction temperature is too low.While some bases work well at room temperature (e.g., t-BuOK in solvent-free conditions), others may require heating (reflux) to proceed at a reasonable rate.[4]
Formation of Polymeric Byproducts High concentration of reactants favoring intermolecular reaction.Consider performing the reaction under high-dilution conditions. Alternatively, the solvent-free method has been shown to be effective in minimizing this side reaction for diethyl pimelate.[3][5]
Product Decomposes During Distillation Distillation temperature is too high.Purify the product by vacuum distillation to lower the required temperature. Ensure the distillation apparatus is clean and free of any acidic or basic residues.
Incomplete Reaction Insufficient reaction time.Monitor the reaction by TLC or GC to determine the optimal reaction time. Some conditions may require several hours to reach completion.
Steric hindrance.While diethyl pimelate readily forms a six-membered ring, highly substituted analogs may react more slowly. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride.

Data Presentation

Table 1: Comparison of Bases for the Dieckmann Condensation of Diethyl Pimelate. [4]

Base Solvent Reaction Time Temperature Yield (%)
Potassium tert-butoxide (t-BuOK)None70 min (10 min mixing, 60 min standing)Room Temperature69
Sodium tert-butoxide (t-BuONa)None70 min (10 min mixing, 60 min standing)Room Temperature68
Potassium ethoxide (EtOK)None70 min (10 min mixing, 60 min standing)Room Temperature56
Sodium ethoxide (NaOEt)None70 min (10 min mixing, 60 min standing)Room Temperature60
Potassium tert-butoxide (t-BuOK)Toluene3 hReflux63
Sodium tert-butoxide (t-BuONa)Toluene3 hReflux56
Potassium ethoxide (EtOK)Toluene3 hReflux60
Sodium ethoxide (NaOEt)Toluene3 hReflux60

Experimental Protocols

Protocol 1: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide[4]

This protocol is adapted from the literature for a clean and efficient synthesis of this compound.

Materials:

  • Diethyl pimelate

  • Potassium tert-butoxide (powdered)

  • p-Toluenesulfonic acid monohydrate

  • Mortar and pestle

  • Desiccator

  • Vacuum distillation apparatus

Procedure:

  • In a mortar, add diethyl pimelate and powdered potassium tert-butoxide.

  • Grind the mixture with a pestle at room temperature for 10 minutes. The mixture will solidify.

  • Transfer the solidified reaction mixture to a desiccator and let it stand for 60 minutes to complete the reaction and allow for the evaporation of the formed tert-butanol.

  • Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate and mixing thoroughly.

  • Isolate the product, this compound, by direct distillation from the reaction mixture under reduced pressure.

Protocol 2: Dieckmann Condensation in Toluene using Sodium Ethoxide

This protocol outlines a more traditional approach using a solvent.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide

  • Anhydrous toluene

  • Dilute hydrochloric acid

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl pimelate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding dilute hydrochloric acid until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway Diethyl Pimelate Diethyl Pimelate Enolate Formation Enolate Formation Diethyl Pimelate->Enolate Formation Base (e.g., t-BuOK) Intramolecular Attack Intramolecular Attack Enolate Formation->Intramolecular Attack Tetrahedral Intermediate Tetrahedral Intermediate Intramolecular Attack->Tetrahedral Intermediate Cyclic β-keto ester anion Cyclic β-keto ester anion Tetrahedral Intermediate->Cyclic β-keto ester anion - EtOH This compound This compound Cyclic β-keto ester anion->this compound Acid Workup (H+) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Prepare Anhydrous Reagents Prepare Anhydrous Reagents Mix Diethyl Pimelate and Base Mix Diethyl Pimelate and Base Prepare Anhydrous Reagents->Mix Diethyl Pimelate and Base Reaction Time Reaction Time Mix Diethyl Pimelate and Base->Reaction Time Neutralization Neutralization Reaction Time->Neutralization Extraction (if applicable) Extraction (if applicable) Neutralization->Extraction (if applicable) Distillation Distillation Extraction (if applicable)->Distillation Pure Product Pure Product Distillation->Pure Product Troubleshooting_Tree Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Base Base active and anhydrous? Low/No Yield->Check Base Yes Polymeric Byproducts Polymeric Byproducts Low/No Yield->Polymeric Byproducts No Check Moisture Anhydrous conditions maintained? Check Base->Check Moisture Yes Problem Persists Consult further literature Check Base->Problem Persists No Check Temperature Optimal reaction temperature? Check Moisture->Check Temperature Yes Check Moisture->Problem Persists No Successful Synthesis Successful Synthesis Check Temperature->Successful Synthesis Yes Check Temperature->Problem Persists No High Concentration Consider high dilution or solvent-free method. Polymeric Byproducts->High Concentration Yes Polymeric Byproducts->Successful Synthesis No High Concentration->Successful Synthesis

References

Common impurities in Diethyl 3-oxoheptanedioate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl 3-oxoheptanedioate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities in this compound typically arise from its synthesis via the Dieckmann condensation of diethyl pimelate. These can be categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Material: Diethyl pimelate is a common impurity if the reaction does not go to completion.

    • Byproducts from Base: If a base like potassium tert-butoxide is used, tert-butanol and its corresponding salts will be present. With sodium ethoxide, ethanol will be a byproduct.

    • Intermolecular Condensation Products: Although the Dieckmann condensation is an intramolecular reaction, under certain conditions, intermolecular Claisen condensation can occur, leading to higher molecular weight byproducts.

    • Solvent Residues: If the reaction is performed in a solvent, residual amounts of that solvent (e.g., toluene, THF) may be present.

  • Degradation Products:

    • Hydrolysis Product (3-Oxoheptanedioic Acid): As an ester, this compound is susceptible to hydrolysis, especially in the presence of acid or base and water. This forms the corresponding dicarboxylic acid.

    • Decarboxylation Product (5-Oxocyclohexanecarboxylic acid): β-keto acids are prone to decarboxylation upon heating, which could lead to subsequent byproducts.

Q2: My NMR spectrum of crude this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum of a crude reaction mixture often correspond to the impurities mentioned in Q1. To identify them:

  • Compare your spectrum to the known spectrum of this compound and the starting material, diethyl pimelate.

  • Look for characteristic peaks of common solvents. For example, toluene has aromatic signals around 7.2 ppm and a methyl signal around 2.3 ppm.

  • A broad peak may indicate the presence of an alcohol byproduct like tert-butanol or ethanol.

  • The presence of a carboxylic acid proton (often a broad singlet >10 ppm) could indicate hydrolysis.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It is advisable to store it at a low temperature (refrigerated) to slow down potential hydrolysis and other degradation pathways.

Troubleshooting Guides

Problem: Low Purity After Synthesis

Symptoms:

  • GC-MS analysis of the crude product shows a significant peak for diethyl pimelate.

  • The yield of the desired product is low.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC. - Base Stoichiometry: Use at least one full equivalent of a strong base (e.g., sodium ethoxide, potassium tert-butoxide). The final deprotonation of the β-keto ester drives the equilibrium, so a stoichiometric amount of base is crucial.
Presence of Water - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and reagents. Water will consume the base and can lead to hydrolysis of the esters.
Inefficient Mixing - Agitation: In heterogeneous reactions (e.g., with sodium hydride), ensure vigorous stirring to maximize the surface area and reaction rate.
Problem: Difficulty in Removing Impurities

Symptoms:

  • The final product is contaminated with high-boiling point impurities that are difficult to separate by simple distillation.

  • Column chromatography results in poor separation or degradation of the product.

Troubleshooting Steps:

IssueRecommended Action
Co-distillation of Impurities - Fractional Vacuum Distillation: Use a fractional distillation column under reduced pressure. This provides better separation of compounds with close boiling points.[1][2]
Product Degradation on Silica Gel - Deactivate Silica Gel: β-keto esters can be sensitive to the acidic nature of silica gel.[3] Before use, wash the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine, then dry it thoroughly. - Use Alumina: Consider using neutral or basic alumina as the stationary phase for chromatography.
Streaking or Tailing on TLC/Column - Keto-Enol Tautomerism: This is an inherent property of β-keto esters. While it cannot be eliminated, using a well-packed column and maintaining a consistent, appropriate mobile phase polarity can improve peak shape.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is a general procedure for the purification of this compound from a crude reaction mixture where high-boiling impurities are not significant.

Methodology:

  • Initial Work-up: After the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation apparatus to minimize product loss.

    • Place the crude oil in the distillation flask.

    • Gradually apply vacuum and slowly heat the flask in an oil bath.

    • Collect the fraction that distills at the boiling point of this compound (typically around 130-132 °C at 0.5 mmHg).

Purity Data (Illustrative):

SamplePurity (by GC area %)
Crude Product75%
After Vacuum Distillation>95%
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended when distillation is insufficient to remove impurities with similar boiling points.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from TLC.

    • Pour the slurry into the column and allow it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Gradient for Column Chromatography:

StepHexane (%)Ethyl Acetate (%)Purpose
1955Elution of non-polar impurities
29010Elution of this compound
38020Elution of more polar impurities

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification s1 Dieckmann Condensation of Diethyl Pimelate w1 Neutralization s1->w1 w2 Solvent Extraction w1->w2 w3 Drying w2->w3 p1 Solvent Removal w3->p1 p2 Vacuum Distillation p1->p2 p3 Column Chromatography p1->p3 final_product Pure Diethyl 3-oxoheptanedioate p2->final_product >95% Purity p3->final_product >98% Purity

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Detected impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Diethyl Pimelate degradation Degradation Products impurity_type->degradation Hydrolysis/Decarboxylation other Other Byproducts impurity_type->other Side Reactions optimize_synthesis Optimize Synthesis: - Increase reaction time - Check base stoichiometry - Ensure anhydrous conditions unreacted_sm->optimize_synthesis workup_protocol Modify Workup: - Careful neutralization - Thorough washing degradation->workup_protocol purification_method Refine Purification: - Fractional distillation - Deactivated silica gel - Adjust chromatography gradient other->purification_method

Caption: Troubleshooting logic for addressing low purity issues.

References

Preventing self-condensation in the synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-oxoheptanedioate. The content focuses on preventing self-condensation, a common side reaction in the Claisen condensation synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation during the synthesis of this compound via a mixed Claisen condensation?

A1: The primary cause of self-condensation is the reaction of the enolate of ethyl acetate with another molecule of ethyl acetate, or the enolate of diethyl succinate with another molecule of diethyl succinate. This competes with the desired cross-condensation reaction between the enolate of one ester and the carbonyl of the other. The self-condensation of ethyl acetate is particularly common as it readily forms an enolate.

Q2: How can I minimize the self-condensation of ethyl acetate?

A2: To minimize the self-condensation of ethyl acetate, it is crucial to control the concentration of its enolate. This can be achieved by the slow, dropwise addition of ethyl acetate to the reaction mixture containing the diethyl succinate and the base. This ensures that the concentration of the ethyl acetate enolate remains low at any given time, thereby favoring the reaction with the more abundant diethyl succinate.

Q3: What is the optimal base for this reaction, and why is the choice of base critical?

A3: The optimal base for a Claisen condensation is typically the sodium or potassium salt of the alcohol corresponding to the ester's alkoxy group. In this case, sodium ethoxide (NaOEt) is the preferred base. Using a matching alkoxide base is critical to prevent transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide of the base, leading to a mixture of undesired ester products.[1] Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used to drive the reaction to completion.

Q4: What are the ideal reaction temperatures to prevent side reactions?

A4: Claisen condensations are typically conducted at or below room temperature. Running the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the reaction rate and minimize side reactions, including self-condensation and potential decomposition of the product.

Q5: How can I monitor the progress of the reaction to determine its completion?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials (diethyl succinate and ethyl acetate) and the formation of the desired product, this compound.

Troubleshooting Guides

Issue: Low Yield of this compound
Possible Cause Troubleshooting Steps
Dominant Self-Condensation 1. Ensure slow, dropwise addition of ethyl acetate to the reaction mixture. 2. Use a slight excess of diethyl succinate to increase the probability of cross-condensation.
Incomplete Reaction 1. Verify the quality and stoichiometry of the base. A full equivalent of base is required to drive the reaction to completion by deprotonating the β-keto ester product.[2][3] 2. Ensure anhydrous (dry) reaction conditions, as moisture will quench the base. 3. Allow for sufficient reaction time. Monitor by TLC or GC until the starting materials are consumed.
Product Decomposition 1. Maintain a low reaction temperature throughout the addition and stirring phases. 2. During workup, neutralize the reaction mixture carefully with a mild acid (e.g., dilute acetic acid or ammonium chloride solution) to avoid harsh pH conditions that could degrade the product.
Transesterification 1. Confirm that the alkoxide base matches the alkoxy group of the esters (i.e., use sodium ethoxide for ethyl esters).[1]
Issue: Presence of Significant Amounts of Ethyl Acetoacetate in the Product Mixture
Possible Cause Troubleshooting Steps
High Concentration of Ethyl Acetate Enolate 1. Decrease the rate of addition of ethyl acetate. 2. Improve the stirring efficiency to ensure rapid mixing of the added ethyl acetate.
Incorrect Order of Reagent Addition 1. Always add the ethyl acetate to the mixture of diethyl succinate and base. Do not add the base to a mixture of the two esters.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the condensation of γ-carbethoxybutyryl chloride with ethoxymagnesiummalonic ester, as this method has a well-documented protocol with clear yield information.

ParameterValueReference
Reactant 1 γ-carbethoxybutyryl chlorideOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Reactant 2 Ethoxymagnesiummalonic esterOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Base Magnesium turnings and absolute ethanolOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Solvent Anhydrous EtherOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Reaction Temperature RefluxOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Reaction Time Several hoursOrganic Syntheses, Coll. Vol. 4, p.271 (1963)
Yield 61-66%Organic Syntheses, Coll. Vol. 4, p.271 (1963)

Experimental Protocols

Protocol: Synthesis of this compound (Diethyl β-ketopimelate)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Magnesium turnings

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Diethyl malonate

  • γ-Carbethoxybutyryl chloride

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethoxymagnesiummalonic Ester: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings. Add absolute ethanol dropwise to initiate the reaction. Once the reaction has started, a solution of diethyl malonate in anhydrous ether is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until all the magnesium has reacted.

  • Acylation: The flask is cooled in an ice bath, and a solution of γ-carbethoxybutyryl chloride in anhydrous ether is added dropwise with vigorous stirring.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred overnight at room temperature.

  • Work-up: The reaction mixture is poured into a mixture of crushed ice and dilute sulfuric acid. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water, a saturated solution of sodium bicarbonate, and finally with water again.

  • Purification: The ethereal solution is dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under reduced pressure to yield this compound.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_products Products DS Diethyl Succinate DP This compound (Desired Product) DS->DP EA Ethyl Acetate EAA Ethyl Acetoacetate (Self-condensation Product) EA->EAA EA_enolate Ethyl Acetate Enolate EA->EA_enolate Deprotonation Base Base (e.g., NaOEt) Base->EA + EA_enolate->DS Desired Attack (Crossed Condensation) EA_enolate->EA Undesired Attack (Self-condensation)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_SelfCondensation Check for high levels of self-condensation products (e.g., Ethyl Acetoacetate) Start->Check_SelfCondensation Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Workup Evaluate Workup Procedure Start->Check_Workup Slow_Addition Implement slow, dropwise addition of Ethyl Acetate Check_SelfCondensation->Slow_Addition Yes Anhydrous Ensure strictly anhydrous conditions (dry solvents/glassware) Check_Reaction_Conditions->Anhydrous Mild_Quench Use mild acidic quench (e.g., NH4Cl solution) Check_Workup->Mild_Quench Excess_DS Use slight excess of Diethyl Succinate Slow_Addition->Excess_DS Base_Quality Verify base quality and use stoichiometric amount Anhydrous->Base_Quality Temp_Control Maintain low reaction temperature (0 °C to RT) Base_Quality->Temp_Control

Caption: Troubleshooting workflow for low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 3-oxoheptanedioate. Our aim is to address common challenges encountered during the purification of this compound from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential impurities in the synthesis of this compound?

A1: this compound is typically synthesized via a crossed Claisen condensation. The most common starting materials are diethyl succinate and an acylating agent like diethyl carbonate or ethyl chloroformate.

Common Impurities:

  • Unreacted Starting Materials: Diethyl succinate and the acylating agent.

  • Self-Condensation Product: Diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate from the self-condensation of diethyl succinate.

  • Hydrolysis Products: 3-Oxoheptanedioic acid or monoethyl esters resulting from the hydrolysis of the diester during aqueous workup.[1][2][3][4]

  • Decarboxylation Products: If the corresponding β-keto acid is formed and exposed to heat, it can decarboxylate.[1]

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

A2: For a complex mixture, a common initial purification step is an aqueous workup to remove water-soluble impurities and unreacted reagents. This is typically followed by vacuum distillation to separate the product from high-boiling point impurities and polymeric materials. Column chromatography can then be used for final polishing if high purity is required.

Q3: I am observing a low yield after synthesis and workup. What are the potential causes?

A3: Low yields in Claisen-type condensations can be attributed to several factors:[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Side Reactions: Self-condensation of the starting materials can be a significant side reaction.[6] Using one reactant in excess can sometimes minimize this.

  • Hydrolysis During Workup: The β-keto ester product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[1][3] A carefully controlled pH during the aqueous wash is crucial.

  • Product Loss During Extraction: Emulsion formation during liquid-liquid extraction can lead to significant product loss.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: The product is decomposing during distillation, as evidenced by charring or darkening of the distillation pot residue.

Cause: The boiling point of this compound is high at atmospheric pressure, which can lead to thermal decomposition.

Solution:

  • Reduce the Pressure: Employ a high-vacuum pump to lower the boiling point of the compound. Refer to the pressure-temperature nomograph to estimate the boiling point at a given pressure.

  • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can lead to uneven heating and decomposition.[7]

  • Control the Heating Rate: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer.

Purification by Column Chromatography

Problem: My compound is showing significant tailing or multiple spots on the TLC plate, leading to poor separation during column chromatography.

Cause: This is a common issue with β-keto esters due to keto-enol tautomerism and interaction with the acidic silica gel. The acidic nature of standard silica gel can also cause degradation of the product.

Solution:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), to neutralize the acidic silanol groups.[8][9][10] A common method is to prepare a slurry of the silica gel in a non-polar solvent containing 1-2% TEA.

  • Optimize the Solvent System: Experiment with different solvent systems to improve separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina.

Troubleshooting Workflow for Column Chromatography Issues

Caption: Troubleshooting workflow for poor separation in column chromatography.

Quantitative Data

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₈O₅[11]
Molecular Weight230.26 g/mol [11]
Boiling Point130-132 °C at 0.5 mmHg[7]
Density1.084 g/mL at 25 °C[7]
Refractive Index (n20/D)1.447[7]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound from non-volatile impurities and starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Short-path distillation head with condenser

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.

  • Initiate Cooling and Stirring: Begin circulating cold water through the condenser and start the magnetic stirrer.

  • Apply Vacuum: Slowly and carefully apply the vacuum. Monitor the pressure with the manometer.

  • Heating: Once the desired vacuum is stable, begin gently heating the distillation flask.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (forerun), which may contain residual solvents or unreacted starting materials, in a separate receiving flask.

    • As the vapor temperature approaches the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by controlling the heat input. The vapor temperature should remain constant during the collection of the pure product.

  • Shutdown: Once the main fraction has been collected, or if the temperature begins to rise or fall significantly, stop the distillation by removing the heating mantle first, then allowing the system to cool before slowly releasing the vacuum.

Experimental Workflow for Vacuum Distillation

VacuumDistillationWorkflow start Start: Crude Product setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge_flask Charge Flask with Crude Product & Stir Bar setup->charge_flask cool_stir Start Condenser Cooling and Stirring charge_flask->cool_stir apply_vacuum Apply and Stabilize Vacuum cool_stir->apply_vacuum heat Gently Heat the Flask apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main shutdown Stop Heating, Cool Down, and Release Vacuum collect_main->shutdown end End: Purified Product shutdown->end

Caption: Workflow for purification by fractional vacuum distillation.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel

Objective: To achieve high purity of this compound by removing closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (60-120 mesh)

  • Triethylamine (TEA)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in hexane.

    • Add 1-2% (v/v) of triethylamine to the slurry and stir for 15-20 minutes.

    • This neutralized silica gel should be used promptly.[8]

  • TLC Analysis:

    • Determine an appropriate eluent system by running TLC plates. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • The target Rf value for the product should be around 0.25-0.35 for good separation.

    • Visualize the spots using a UV lamp and/or a potassium permanganate stain.[12]

  • Packing the Column:

    • Pack the chromatography column with the neutralized silica gel slurry.

    • Allow the silica to settle, ensuring a level and crack-free bed.

    • Drain the solvent to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, adding it carefully to the top of the column.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Logical Relationship for Column Chromatography Decisions

ColumnChromatographyDecisions start Start: Need for High Purity tlc_analysis Perform TLC Analysis to Determine Eluent System start->tlc_analysis check_streaking Streaking or Decomposition on TLC? tlc_analysis->check_streaking yes_streaking Yes check_streaking->yes_streaking Yes no_streaking No check_streaking->no_streaking No neutralize_silica Prepare Neutralized Silica Gel yes_streaking->neutralize_silica pack_column_standard Pack Column with Standard Silica no_streaking->pack_column_standard pack_column_neutral Pack Column with Neutralized Silica neutralize_silica->pack_column_neutral load_sample Load Sample pack_column_neutral->load_sample pack_column_standard->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_tlc Monitor Fractions by TLC elute_collect->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: High Purity Product evaporate->end

Caption: Decision-making process for column chromatography purification.

References

Improving the purity of Diethyl 3-oxoheptanedioate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of Diethyl 3-oxoheptanedioate. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Depending on the synthetic method used, common impurities can include unreacted starting materials. For instance, in a Claisen condensation, unreacted parent esters and ketones are the primary impurities. Side-products from self-condensation reactions can also be present.[1]

Q2: What is the recommended stationary phase for this purification? A2: Silica gel (230-400 mesh) is the most frequently used stationary phase for purifying β-keto esters like this compound. However, because silica gel is slightly acidic, it can sometimes cause degradation of sensitive compounds. As an alternative, neutral alumina can be used.[1]

Q3: Which mobile phase system is most effective for separating this compound? A3: A common and effective mobile phase is a mixture of a non-polar solvent, such as hexane or heptane, and a moderately polar solvent like ethyl acetate.[1] A gradient elution, where the concentration of ethyl acetate is gradually increased, typically provides the best separation from both less polar and more polar impurities.[1] Acetone can also serve as a suitable alternative to ethyl acetate.[1] The ideal starting point for the solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[2]

Q4: My this compound seems to be degrading on the silica gel column. How can this be prevented? A4: β-keto esters can be sensitive to the acidic surface of standard silica gel, which may lead to hydrolysis or other side reactions.[1] To prevent this, you can deactivate the silica gel by treating it with a base, such as triethylamine (TEA). This is typically done by preparing the silica gel slurry in a solvent containing a small amount of triethylamine (e.g., 1-2%) before packing the column.[1][3]

Q5: I am observing broad or streaking spots on my TLC plates. What is the likely cause? A5: Broad or streaking spots can be due to several factors. Overloading the sample on the TLC plate is a common cause.[3] Additionally, the inherent keto-enol tautomerism of this compound can lead to broadened spots.[1] In some cases, compound degradation on the acidic silica of the TLC plate can also cause streaking.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography process.

IssuePossible Cause(s)Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1]
Product is eluting too quickly, along with impurities The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase. Start the elution with a less polar mixture.[1]
Poor separation between the product and an impurity The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol or acetone/hexane.[1]
Tailing or broad peaks during elution - Column overloading.- Keto-enol tautomerism of the product.[1]- Compound is not fully dissolved during loading.[3]- Ensure you are not exceeding the loading capacity of your column.- While tautomerism is an inherent property, a well-packed column and consistent solvent flow can minimize its effects.[1]- Ensure the compound is fully dissolved in a minimal amount of solvent for loading.[3]
Significant loss of product during purification Hydrolysis or degradation of the ester on the acidic silica gel.[1]- Deactivate the silica gel with triethylamine before use.[1]- Switch to a neutral stationary phase like alumina.[1]- Ensure all solvents used are dry.
Column flow rate is very slow or has stopped - The silica gel is packed too tightly or contains fine particles.- An insoluble impurity has clogged the column frit.- If possible, apply gentle positive pressure (flash chromatography).- If completely blocked, the column may need to be repacked. Carefully pushing a wire through the column tip may clear a blockage at the stopcock.[4]

Experimental Protocol

This section provides a general, detailed methodology for the purification of this compound.

1. Preliminary TLC Analysis

  • Objective: To determine the optimal mobile phase composition.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto several TLC plates.

    • Develop each plate in a sealed chamber with a different solvent mixture (e.g., varying ratios of hexane:ethyl acetate like 9:1, 8:2, 7:3).

    • Visualize the plates using a UV lamp and/or a suitable stain (e.g., potassium permanganate).

    • The ideal solvent system is one that moves the desired compound to an Rf value of approximately 0.25-0.35, providing good separation from impurities.[3]

2. Column Preparation and Packing

  • Objective: To prepare a well-packed column for separation.

  • Procedure:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, tapping the sides gently to ensure an even packing and to dislodge any air bubbles.[1][3]

    • Once the silica has settled, add a protective layer of sand on top to prevent disturbance of the silica bed.[3]

    • Drain the excess solvent until the solvent level is just above the top layer of sand.[1]

3. Sample Loading

  • Objective: To apply the crude sample to the column in a concentrated band.

  • Two Methods:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility).[5] Carefully apply the solution to the top of the silica bed using a pipette.[1][5]

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1][5] Carefully add this powder to the top of the packed column.[1] This method is preferred if the compound has poor solubility in the mobile phase.

4. Elution and Fraction Collection

  • Objective: To pass the mobile phase through the column to separate the compounds and collect the eluate in fractions.

  • Procedure:

    • Begin eluting the column with the initial non-polar mobile phase.

    • If using a gradient elution, gradually increase the polarity by increasing the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[1]

    • Collect the eluting solvent in separate, labeled test tubes or vials.

5. Monitoring and Product Isolation

  • Objective: To identify and combine the pure fractions.

  • Procedure:

    • Monitor the contents of the collected fractions by TLC.

    • Combine the fractions that contain the pure this compound.[1]

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[1]

Suggested Elution Gradient

The optimal gradient will depend on the specific impurities present. This table provides a recommended starting point for a gradient elution using a Hexane/Ethyl Acetate system, to be optimized based on TLC analysis.

Step% Hexane% Ethyl AcetatePurpose
1955Elution of non-polar impurities.[1]
29010Elution of the target compound.[1]
38020Elution of slightly more polar impurities.[1]
45050Column flush to elute highly polar impurities.[1]

Visual Workflow and Troubleshooting Guides

G cluster_workflow Purification Workflow Crude Crude Diethyl 3-oxoheptanedioate TLC 1. TLC Analysis (Determine Solvent System) Crude->TLC Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Wet or Dry Method) Packing->Loading Elution 4. Gradient Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC Monitoring) Elution->Analysis Pure Pure Product Analysis->Pure G Problem Problem: Poor Separation Cause1 Cause: Mobile Phase Too Polar Problem->Cause1 Product elutes with solvent front? Cause2 Cause: Mobile Phase Too Non-Polar Problem->Cause2 Product not eluting? Cause3 Cause: Column Overloaded Problem->Cause3 Broad, streaking bands observed? Cause4 Cause: Compound Degradation Problem->Cause4 Streaking and low yield? Solution1 Solution: Decrease Polarity (e.g., less EtOAc) Cause1->Solution1 Solution2 Solution: Increase Polarity (e.g., more EtOAc) Cause2->Solution2 Solution4 Solution: Deactivate Silica (TEA) or Use Alumina Cause4->Solution4 Solution3 Solution: Reduce Sample Amount or Use Larger Column Cause Cause -3 -3 -3->Solution3

References

Technical Support Center: Diethyl 3-oxoheptanedioate Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the work-up of diethyl 3-oxoheptanedioate synthesis. It is intended for researchers, scientists, and drug development professionals to help streamline the purification process and improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the base-promoted condensation of diethyl succinate and ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of diethyl succinate.

Q2: Which base is most suitable for this Claisen condensation?

A strong, non-nucleophilic base is required to generate the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1] Stronger bases like sodium hydride (NaH) can also be employed and may increase the reaction yield.[1]

Q3: What are the potential side reactions during the synthesis?

The primary side reaction is the self-condensation of the starting esters.[1] Diethyl succinate can self-condense to form diethyl 2,5-dioxo-1,6-hexanedioate. Similarly, ethyl acetate can react with itself to produce ethyl acetoacetate. To minimize these side reactions, it is advisable to slowly add ethyl acetate to a mixture of diethyl succinate and the base.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.[1]

Q5: What is a standard work-up procedure for this reaction?

After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid.[1] This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether.[1] The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC or GC to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but excessively high temperatures can promote side reactions.[1]
Hydrolysis of Esters: Presence of water in reagents or glassware.Ensure anhydrous conditions throughout the reaction. Use anhydrous solvents and reagents, and thoroughly dry all glassware in an oven before use.[1]
Incorrect Base Stoichiometry: Insufficient base to drive the reaction to completion.Use at least one full equivalent of a strong base to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[3]
Product Decomposition during Work-up: The β-keto ester is susceptible to hydrolysis and decarboxylation under strong acidic or basic conditions, especially with heating.Perform the neutralization and washes at low temperatures (e.g., in an ice bath). Use dilute acid for neutralization and avoid prolonged contact with acidic or basic aqueous solutions.
Product Contamination Unreacted Starting Materials: Diethyl succinate and/or ethyl acetate remain in the product.Due to the significant difference in boiling points, vacuum distillation is an effective method for removing more volatile starting materials. For smaller scales, flash column chromatography can be used.
Self-Condensation Products: Presence of diethyl 2,5-dioxo-1,6-hexanedioate or ethyl acetoacetate.Optimize the reaction conditions by slowly adding ethyl acetate to the reaction mixture.[1] Purification by fractional vacuum distillation or column chromatography may be necessary to separate these higher-boiling impurities.
Emulsion Formation during Extraction Presence of Salts or Polar Impurities: High concentration of salts from neutralization or polar byproducts can stabilize emulsions.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective.
Oily or Wet Product after Solvent Removal Incomplete Drying: Residual water in the organic layer.Ensure the organic layer is thoroughly dried with an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation. Washing with brine before drying can help remove bulk water.[4]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound230.26130-132 @ 0.5 mmHg[5]1.084 @ 25°C[5]
Diethyl Succinate174.192181.047
Ethyl Acetate88.1177.10.902
Ethyl Acetoacetate130.14180.81.021

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound Synthesis
  • Cooling: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Neutralization: While stirring vigorously, slowly and cautiously add a cold, dilute solution of sulfuric acid (e.g., 20% H₂SO₄ in water) or another suitable acid until the mixture is acidic to litmus paper (pH ~5-6).[2] Maintain the temperature below 10 °C during the addition.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL for a small-scale reaction).[2] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any residual acid.

    • Brine (1 x 50 mL) to remove excess water.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.[2] Collect the fraction boiling at approximately 130-132 °C at 0.5 mmHg.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture cool Cool to 0-5 °C start->cool neutralize Neutralize with dilute H₂SO₄ cool->neutralize extract Extract with Diethyl Ether neutralize->extract neutralize->extract Aqueous & Organic Phases wash_water Wash with Water extract->wash_water extract->wash_water Combined Organic Layers wash_bicarb Wash with NaHCO₃ (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Diethyl 3-oxoheptanedioate distill->product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered during Work-up low_yield Low Product Yield start->low_yield impure_product Impure Product start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn hydrolysis Ester Hydrolysis? incomplete_rxn->hydrolysis No check_tlc Check TLC/GC for starting materials incomplete_rxn->check_tlc Yes anhydrous Ensure anhydrous conditions hydrolysis->anhydrous Yes low_temp_workup Perform work-up at low temperature hydrolysis->low_temp_workup Yes unreacted_sm Unreacted Starting Materials? impure_product->unreacted_sm side_products Side-Products? unreacted_sm->side_products No distillation Vacuum Distillation unreacted_sm->distillation Yes chromatography Column Chromatography side_products->chromatography Yes

Caption: Troubleshooting logic for challenges in this compound work-up.

signaling_pathway cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_side_reactions Side Reactions diethyl_succinate Diethyl Succinate condensation Claisen Condensation diethyl_succinate->condensation Nucleophilic Attack self_succinate Self-condensation of Diethyl Succinate diethyl_succinate->self_succinate hydrolysis Ester Hydrolysis (with H₂O) diethyl_succinate->hydrolysis ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate Deprotonation self_acetate Self-condensation of Ethyl Acetate ethyl_acetate->self_acetate ethyl_acetate->hydrolysis base Base (e.g., NaOEt) base->enolate enolate->condensation product This compound condensation->product product->hydrolysis

Caption: Reaction and side-reaction pathways in the synthesis of this compound.

References

Effect of base selection on the yield of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diethyl 3-oxoheptanedioate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. The content focuses on the critical role of base selection in determining reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a base-catalyzed intramolecular cyclization of a diester, a reaction known as the Dieckmann Condensation.[1] This reaction is an intramolecular variant of the Claisen condensation and is highly effective for forming five- and six-membered rings.[2]

Q2: How does the choice of base impact the yield of the reaction?

The selection of the base is a critical parameter that significantly influences the reaction's outcome. The base is responsible for deprotonating the α-carbon of one of the ester groups to form an enolate, which then acts as a nucleophile. The strength and steric hindrance of the base, as well as the reaction solvent and temperature, all play a crucial role in the efficiency of this process and the minimization of side reactions.

Q3: What are the most common bases used for this type of condensation?

Commonly used bases for Dieckmann condensations include sodium ethoxide (NaOEt) and sodium hydride (NaH).[2] Potassium tert-butoxide (KOtBu) is also a viable option, particularly when a stronger, non-nucleophilic base is required.

Q4: What are the potential side reactions to be aware of?

The primary side reactions include:

  • Intermolecular Claisen Condensation: If the reaction conditions are not optimized for intramolecular cyclization, the enolate can react with another molecule of the starting diester, leading to polymer formation and reduced yield of the desired cyclic product.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester functional groups, forming carboxylates, which will not undergo the desired condensation.[3]

  • Transesterification: If an alkoxide base is used where the alkyl group does not match the ester's alkyl group (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Base: The base may have degraded due to improper storage or handling. 2. Presence of Moisture: Water in the solvent or on the glassware will quench the base.[3] 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh batch of base or test the activity of the current batch. 2. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a Complex Mixture of Products 1. Intermolecular Condensation: The concentration of the starting material may be too high. 2. Transesterification: The alkoxide of the base does not match the alkyl group of the ester.1. Use high-dilution conditions by adding the starting material slowly to the reaction mixture. 2. Ensure the alkoxide base matches the ester (e.g., use sodium ethoxide for diethyl esters).
Product Decomposes During Work-up Acidic or Basic Conditions are too Harsh: The β-keto ester product can be sensitive to strong acids or bases, leading to hydrolysis or reverse Claisen condensation.Use a mild acidic work-up (e.g., dilute acetic acid or saturated ammonium chloride solution) to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases.

Data Presentation: Effect of Base on Yield

The following table summarizes the typical yields obtained for the Dieckmann condensation of a similar substrate, diethyl adipate, using different bases. These values can serve as a general guideline for what to expect in the synthesis of this compound.

Base Solvent Temperature Yield (%) Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[2]
Sodium Hydride (NaH)TolueneReflux72[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide

Materials:

  • Diethyl heptanedioate

  • Sodium ethoxide

  • Anhydrous toluene

  • Dilute acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add a solution of sodium ethoxide in anhydrous toluene.

  • Heat the mixture to reflux.

  • Add a solution of diethyl heptanedioate in anhydrous toluene dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add dilute acetic acid to neutralize the mixture.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Synthesis of this compound using Sodium Hydride

Materials:

  • Diethyl heptanedioate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend sodium hydride in anhydrous toluene.

  • Heat the suspension to reflux.

  • Add a solution of diethyl heptanedioate in anhydrous toluene dropwise from the dropping funnel over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

BaseSelectionWorkflow Logical Workflow for Base Selection Start Start: Synthesize This compound BaseChoice Choose a Base Start->BaseChoice NaOEt Sodium Ethoxide (NaOEt) BaseChoice->NaOEt Standard, good yield NaH Sodium Hydride (NaH) BaseChoice->NaH Stronger, non-nucleophilic CheckMoisture Ensure Anhydrous Conditions NaOEt->CheckMoisture NaH->CheckMoisture RunReaction Perform Dieckmann Condensation CheckMoisture->RunReaction Workup Acidic Work-up and Purification RunReaction->Workup Product This compound Workup->Product Troubleshoot Low Yield or Side Products? Workup->Troubleshoot Troubleshoot->Product No Optimize Optimize Reaction Conditions: - Temperature - Concentration - Base Equivalents Troubleshoot->Optimize Yes Optimize->BaseChoice Re-evaluate Base

Caption: Base selection workflow for this compound synthesis.

References

Temperature control in the synthesis of Diethyl 3-oxoheptanedioate to avoid byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 3-oxoheptanedioate. The focus is on controlling the reaction temperature to prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] In this case, diethyl pimelate is treated with a strong base, such as sodium ethoxide, to induce cyclization and form the desired β-keto ester.[4]

Q2: Why is temperature control so critical in this synthesis?

Temperature is a crucial parameter in the Dieckmann condensation. While the reaction requires heat to proceed at a reasonable rate, excessive temperatures can lead to the formation of unwanted byproducts and decomposition of the desired product. Lower temperatures are generally favored to minimize side reactions.

Q3: What are the common byproducts observed with improper temperature control?

The primary byproduct of concern, especially at elevated temperatures, is the product of the reverse Dieckmann condensation (a retro-Claisen reaction). This results in the cleavage of the cyclic β-keto ester back to the starting diethyl pimelate or other rearranged products. At very high temperatures, thermal decomposition can lead to a variety of smaller, fragmented molecules.

Q4: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for the Dieckmann condensation of diethyl pimelate is typically in the range of room temperature to a gentle reflux. The specific temperature will depend on the solvent and base used. It is crucial to monitor the reaction progress closely to avoid prolonged heating, which can favor byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound Reaction temperature is too low: The reaction may be proceeding too slowly.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.
Reaction temperature is too high: This can promote the reverse Dieckmann condensation, reducing the net yield of the product.Lower the reaction temperature. If refluxing, consider a lower boiling point solvent or conducting the reaction at a temperature below reflux.
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and continue to monitor for the consumption of the starting material.
Presence of significant amounts of diethyl pimelate in the final product Reverse Dieckmann condensation: This is a strong indicator that the reaction temperature was too high or the reaction was heated for an extended period.Reduce the reaction temperature and/or reaction time. Ensure rapid work-up once the reaction is complete to quench the reaction and prevent reversal.
Formation of unidentified byproducts Thermal decomposition: Very high temperatures can cause the starting material and/or product to decompose.Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating by using a suitable heating mantle and efficient stirring.
Side reactions with solvent or impurities: The base may be reacting with the solvent or impurities at elevated temperatures.Ensure the use of dry, high-purity solvents and reagents. Consider a solvent with a lower boiling point if high temperatures are suspected to be the issue.

Quantitative Data on Temperature Effects

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general understanding of the expected trends based on the principles of the Dieckmann condensation.

Reaction TemperatureExpected Yield of this compoundPredominant Byproducts
Room Temperature (~25°C) Moderate to GoodMinimal byproduct formation.
Gentle Reflux (e.g., in Toluene, ~110°C) Good to HighMinor amounts of diethyl pimelate (from reverse reaction).
High Temperature (>150°C) Low to ModerateSignificant amounts of diethyl pimelate; potential for thermal decomposition products.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. Careful adherence to the temperature control steps is critical for a successful outcome.

Synthesis of this compound via Dieckmann Condensation

  • Materials:

    • Diethyl pimelate

    • Sodium ethoxide

    • Anhydrous toluene

    • Hydrochloric acid (for work-up)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • Reagent Addition: Suspend sodium ethoxide in anhydrous toluene in the reaction flask.

    • Temperature Control (Initial Phase): Cool the suspension in an ice bath to 0-5°C.

    • Slow Addition of Substrate: Slowly add a solution of diethyl pimelate in anhydrous toluene from the dropping funnel to the stirred suspension over a period of 1-2 hours. Maintaining a low temperature during the addition is crucial to control the initial exothermic reaction.

    • Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heating and Monitoring: Gently heat the reaction mixture to a controlled temperature (e.g., 50-60°C or a gentle reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic.

    • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizing the Process

To aid in understanding the workflow and potential issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble Dry Glassware under Inert Atmosphere suspend_base Suspend Sodium Ethoxide in Anhydrous Toluene start->suspend_base cool_mixture Cool to 0-5°C suspend_base->cool_mixture add_diester Slowly Add Diethyl Pimelate cool_mixture->add_diester warm_rt Warm to Room Temperature add_diester->warm_rt heat_monitor Heat to 50-60°C & Monitor warm_rt->heat_monitor cool_quench Cool and Quench with Acid heat_monitor->cool_quench extract Extract with Diethyl Ether cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_temp Low Temperature Issues cluster_high_temp High Temperature Issues start Low Product Yield check_temp Analyze Reaction Temperature start->check_temp incomplete_rxn Incomplete Reaction check_temp->incomplete_rxn Too Low reverse_reaction Reverse Dieckmann Condensation check_temp->reverse_reaction Too High decomposition Thermal Decomposition check_temp->decomposition Too High increase_temp Action: Gradually Increase Temperature incomplete_rxn->increase_temp decrease_temp Action: Decrease Temperature/Time reverse_reaction->decrease_temp decomposition->decrease_temp

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of Diethyl 3-oxoheptanedioate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Diethyl 3-oxoheptanedioate and its structural isomer, Diethyl 4-oxoheptanedioate. The objective is to demonstrate the utility of NMR spectroscopy in the unambiguous structural confirmation of these closely related compounds. This document outlines the experimental protocol for data acquisition and presents a detailed analysis of the spectral features, supported by tabulated chemical shifts, multiplicities, and coupling constants.

Structural Elucidation Workflow

The following diagram illustrates the general workflow for confirming the chemical structure of this compound using NMR spectroscopy.

Structural_Confirmation_Workflow cluster_SamplePrep Sample Preparation cluster_NMR NMR Data Acquisition cluster_Analysis Data Analysis and Confirmation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Spec NMR Spectrometer H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq Process_H1 Process 1H Spectrum H1_Acq->Process_H1 Process_C13 Process 13C Spectrum C13_Acq->Process_C13 Assign_Signals Assign Signals Process_H1->Assign_Signals Process_C13->Assign_Signals Compare_Data Compare with Alternatives Assign_Signals->Compare_Data Structure_Confirm Structural Confirmation Compare_Data->Structure_Confirm

Caption: Workflow for the structural confirmation of this compound via NMR.

Experimental Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. Instrument and Parameters:

  • Spectra are acquired on a Bruker AC-300 spectrometer or equivalent.

  • The sample is equilibrated to a probe temperature of 298 K.

  • The magnetic field is shimmed to achieve optimal resolution.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (zg30) is used.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) is used.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectra.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Presentation and Comparison

The structural confirmation of this compound is achieved by comparing its NMR spectra with those of potential isomers, such as Diethyl 4-oxoheptanedioate. The key differentiating features are the chemical shifts and multiplicities of the methylene protons and carbons within the heptanedioate chain.

Structure_of_Diethyl_3_oxoheptanedioate struct CH3(a)-CH2(b)-O-C(=O)(c)-CH2(d)-C(=O)(e)-CH2(f)-CH2(g)-CH2(h)-C(=O)(i)-O-CH2(j)-CH3(k)

A Comparative Analysis of the Infrared Spectra of Diethyl 3-oxoheptanedioate and its Isomer, Diethyl 4-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the molecular vibrations of isomeric compounds is crucial for characterization and quality control. This guide provides a detailed comparison of the infrared (IR) spectra of Diethyl 3-oxoheptanedioate and its structural isomer, Diethyl 4-oxoheptanedioate, supported by experimental data and protocols.

This compound, a beta-keto ester, and its gamma-keto ester isomer, Diethyl 4-oxoheptanedioate, exhibit distinct IR spectral features despite sharing the same molecular formula (C₁₁H₁₈O₅). These differences primarily arise from the relative positions of the ketone and ester functional groups, which influence the electronic environment and vibrational frequencies of the carbonyl bonds.

Interpreting the Spectral Data

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations, one corresponding to the ketone and the other to the two equivalent ester groups. Due to the electron-withdrawing nature of the adjacent carbonyl group in the beta-keto ester, the ketone C=O stretch is expected at a slightly lower wavenumber compared to a simple aliphatic ketone. The ester C=O stretch will appear at a characteristic higher wavenumber.

In contrast, Diethyl 4-oxoheptanedioate, with its isolated ketone group, is expected to show a ketone C=O stretch at a frequency typical for a saturated aliphatic ketone. The two ester C=O groups are electronically isolated from the ketone and will present a single, strong absorption band.

Below is a table summarizing the key IR absorption peaks for both compounds. The data for Diethyl 4-oxoheptanedioate was obtained from the NIST Chemistry WebBook, while the peak values for this compound are based on typical ranges for beta-keto esters and analysis of available spectral data.

Functional GroupThis compound (Expected/Observed, cm⁻¹)Diethyl 4-oxoheptanedioate (Observed, cm⁻¹)[1]
C-H stretch (alkane)~2980, ~2940, ~28702980, 2935, 2875
C=O stretch (ester)~17401735
C=O stretch (ketone)~17201715
C-O stretch (ester)~1250 - 1150 (multiple bands)1250, 1175
C-C stretchFingerprint RegionFingerprint Region

Experimental Protocols

Objective: To obtain a high-quality Infrared (IR) spectrum of a liquid sample, such as this compound or Diethyl 4-oxoheptanedioate, using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Liquid sample (this compound or Diethyl 4-oxoheptanedioate)

  • Salt plates (e.g., NaCl or KBr), polished and free of scratches

  • Pipette or dropper

  • Cleaning solvent (e.g., spectroscopic grade acetone or isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is turned on and has had adequate time to warm up and stabilize, as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with the cleaning solvent and lens tissue. Handle the plates by the edges to avoid transferring moisture and oils.

    • Place the clean, dry salt plates in the sample holder within the spectrometer.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere and the salt plates.

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto the center of one of the salt plates.[2]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • The sample should be viscous enough to hold the plates together.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates with the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and identify the corresponding functional groups by comparing the peak positions to correlation charts and reference spectra.

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them thoroughly with the appropriate solvent and lens tissue.

    • Store the salt plates in a desiccator to protect them from moisture.

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting an IR spectrum, from initial sample analysis to final structural elucidation.

IR_Spectrum_Interpretation_Workflow Workflow for IR Spectrum Interpretation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample_Preparation Sample Preparation (Neat Liquid Film) Background_Scan Acquire Background Spectrum Sample_Preparation->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Identify_Functional_Groups Identify Key Functional Group Regions (e.g., C=O, C-O, C-H) Sample_Scan->Identify_Functional_Groups Assign_Carbonyl_Peaks Assign Carbonyl Peaks (Ester vs. Ketone) Identify_Functional_Groups->Assign_Carbonyl_Peaks Assign_CH_Stretches Assign C-H Stretching Peaks Assign_Carbonyl_Peaks->Assign_CH_Stretches Analyze_Fingerprint Analyze Fingerprint Region (Complex Vibrations) Assign_CH_Stretches->Analyze_Fingerprint Compare_with_Reference Compare with Reference Spectra (e.g., Diethyl 4-oxoheptanedioate) Analyze_Fingerprint->Compare_with_Reference Structural_Confirmation Structural Confirmation Compare_with_Reference->Structural_Confirmation

References

Unveiling the Molecular Weight of Diethyl 3-oxoheptanedioate: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical first step in compound characterization. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for confirming the molecular weight of Diethyl 3-oxoheptanedioate, supported by detailed experimental protocols and data.

This compound, a diethyl ester with the molecular formula C₁₁H₁₈O₅, has a calculated molecular weight of 230.26 g/mol .[1][2][3][4][5] Mass spectrometry stands as a primary and highly sensitive technique for confirming this molecular weight. This guide will delve into the mass spectrometric analysis of this compound and compare it with other established analytical methods.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are suitable methods for analysis.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is ideal for volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane. Perform serial dilutions to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450.

Expected Results: In EI-MS, the molecular ion peak ([M]⁺˙) at m/z 230 is expected, though it may be weak due to fragmentation.[8] Common fragment ions for diethyl esters arise from the loss of an ethoxy group ([M-45]⁺) and McLafferty rearrangement.[8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is a soft ionization technique suitable for a wide range of compounds and is particularly useful for observing the intact molecule.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: Scan from m/z 100 to 500.

Expected Results: ESI is a "soft" ionization technique, so a prominent protonated molecule ([M+H]⁺) at m/z 231 should be observed.[9] Depending on the solvent and impurities, adducts such as the sodium adduct ([M+Na]⁺) at m/z 253 and the potassium adduct ([M+K]⁺) at m/z 269 may also be detected.[10][11]

Data Presentation: Mass Spectrometry
Ionization TechniqueExpected Molecular Ion (m/z)Key Adducts/Fragments (m/z)Ion Type
Electron Ionization (EI)230185, 157, 129[M]⁺˙, [M-OC₂H₅]⁺, further fragments
Electrospray Ionization (ESI)231253, 269[M+H]⁺, [M+Na]⁺, [M+K]⁺

Comparison with Alternative Techniques

While mass spectrometry is a premier method for molecular weight determination, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleSample RequirementsAccuracyThroughput
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Small sample amount (µg-ng), requires ionization.High (often to several decimal places).High.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Separates molecules based on hydrodynamic volume.[1][4]Requires soluble polymers/macromolecules and standards for calibration.[4]Provides average molecular weight and distribution.Moderate.
Light Scattering Measures the intensity of scattered light, which is related to molecular weight and size.[2][3]Requires pure, soluble sample; sensitive to dust.Can provide absolute molecular weight.Low to Moderate.
Viscometry Relates the viscosity of a polymer solution to its average molecular weight.[2][3]Requires soluble polymers and calibration with standards.Provides an average molecular weight.Moderate.
Cryoscopy (Freezing Point Depression) Measures the depression of a solvent's freezing point upon addition of a solute, which is proportional to the molal concentration.[2][3]Requires a soluble, non-volatile solute and a suitable solvent.Lower accuracy for larger molecules.Low.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Processing Prep Dissolve Diethyl 3-oxoheptanedioate in appropriate solvent GC Gas Chromatography (GC) Prep->GC LC Liquid Chromatography (LC) Prep->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI Analyzer Mass Analyzer (e.g., Quadrupole) EI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Mass spectrometry workflow for this compound analysis.

References

A Comparative Guide to the Purity Assessment of Diethyl 3-oxoheptanedioate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Diethyl 3-oxoheptanedioate, also known as Diethyl 3-oxopimelate, is a valuable building block in organic synthesis. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this β-keto ester, supported by illustrative experimental data and detailed methodologies.

The Challenge of β-Keto Esters

A key characteristic of β-keto esters like this compound is their existence as a mixture of keto and enol tautomers in equilibrium. This dynamic state can pose analytical challenges, potentially leading to broadened or multiple peaks in chromatograms and spectra.[1] The choice of analytical technique and the method parameters are therefore crucial for an accurate purity determination.

Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution combined with the definitive identification capabilities of mass spectrometry makes it highly suitable for purity analysis.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for determining the purity of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion [M]+ at m/z 230.26).

  • Identify any impurity peaks.

  • Calculate the purity by determining the peak area percentage of the main component relative to the total area of all detected peaks.

Illustrative Data Presentation

The following table summarizes hypothetical data from a GC-MS analysis of a this compound sample.

ParameterGC-MS
Purity (%) 98.5% (by peak area normalization)
Retention Time (min) ~12.5 min
Detected Impurities Impurity A (Unreacted starting material, ~0.8%), Impurity B (Byproduct, ~0.5%), Solvent (~0.2%)
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.05%

Note: This data is for illustrative purposes only and may vary based on the specific sample and experimental conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer alternative or complementary approaches for purity assessment. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such powerful methods.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly advantageous for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis.[2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). For example, starting at 40% acetonitrile and increasing to 90% over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[2]

Experimental Protocol: qNMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.[2]

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1).[2]

  • Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated by comparing the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.[2]

Performance Comparison

The choice of technique depends on the specific analytical requirements, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Analyte Volatility RequiredNot requiredNot required
Primary Method No (requires reference standard for quantification)No (requires reference standard for quantification)Yes (quantification against an internal standard)
Identification Power High (mass spectrum provides structural information)Moderate (based on retention time and UV spectrum)Very High (provides detailed structural information)
Quantification Relative (Area %) or absolute with calibrationRelative (Area %) or absolute with calibrationAbsolute (with certified internal standard)
Common Impurities Detected Volatile starting materials, byproducts, solventsNon-volatile byproducts, degradation productsMost proton-containing impurities, including non-UV active ones
Advantages High sensitivity, excellent for volatile impuritiesBroad applicability, good for non-volatile impuritiesAbsolute quantification, non-destructive, rich structural info
Limitations Not suitable for non-volatile or labile compoundsKeto-enol tautomerism can cause peak shape issues[2]Lower sensitivity than chromatographic methods, requires pure standard

Visualizing the Workflow and Comparison

To better illustrate the processes and the decision-making logic, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation in GC Column inject->separate detect Detection by MS separate->detect identify Identify Peaks detect->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

GC-MS Experimental Workflow

Method_Comparison cluster_question Key Analytical Question cluster_method Recommended Method start Purity Assessment of This compound q1 Need to identify volatile impurities? start->q1 q2 Are non-volatile or thermolabile impurities expected? start->q2 q3 Is absolute quantification without a specific reference standard required? start->q3 q1->q2 gcms GC-MS q1->gcms Yes q2->q3 hplc HPLC q2->hplc Yes qnmr qNMR q3->qnmr Yes

Logic for Analytical Method Selection

Conclusion

The purity assessment of this compound can be effectively performed using GC-MS, which provides excellent separation for volatile impurities and definitive identification through mass spectrometry. However, for a comprehensive purity profile, especially when non-volatile impurities may be present or when an absolute purity value is required without a specific certified reference material, complementary techniques such as HPLC and qNMR should be considered. The choice of the most appropriate method will ultimately depend on the specific goals of the analysis, the nature of potential impurities, and the resources available.

References

A Comparative Analysis of the Reactivity of Diethyl 3-Oxoheptanedioate and Dimethyl 3-Oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The primary difference between diethyl 3-oxoheptanedioate and dimethyl 3-oxoheptanedioate lies in the nature of the ester alkyl groups: ethyl versus methyl. These groups influence the reactivity of the molecule through a combination of steric and electronic effects.

Steric Effects: The ethyl group is larger than the methyl group. This increased steric bulk in this compound can be expected to hinder the approach of nucleophiles to the electrophilic carbonyl carbons and the α-carbon. Consequently, reactions such as alkylation and hydrolysis are predicted to proceed at a slower rate for the diethyl ester compared to the dimethyl ester. This principle is well-established in the chemistry of analogous compounds like malonic esters, where diethyl malonate exhibits higher reaction rates than bulkier dialkyl malonates.

Electronic Effects: Alkyl groups are weakly electron-donating through induction. The ethyl group has a slightly stronger electron-donating effect than the methyl group. This effect can subtly influence the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The slightly greater electron-donating nature of the ethyl groups in this compound may slightly decrease the acidity of the α-protons compared to the dimethyl ester, potentially leading to a slower rate of enolate formation.

Based on these principles, dimethyl 3-oxoheptanedioate is predicted to be the more reactive of the two compounds in common reactions involving the α-carbon and the ester groups due to reduced steric hindrance.

Data Presentation

The following table summarizes the physical properties of the two compounds. It should be noted that comprehensive experimental data for dimethyl 3-oxoheptanedioate is less available in public databases.

PropertyThis compoundDimethyl 3-oxoheptanedioate
Molecular Formula C₁₁H₁₈O₅[1]C₉H₁₄O₅
Molecular Weight 230.26 g/mol [1]202.20 g/mol
Boiling Point 130-132 °C at 0.5 mmHgNot available
Density 1.084 g/mL at 25 °CNot available
Refractive Index n20/D 1.447Not available

Key Reactions and Comparative Reactivity

Enolate Formation and Alkylation

The presence of α-protons between two carbonyl groups makes these compounds acidic and readily convertible to their corresponding enolates. This enolate can then act as a nucleophile in alkylation reactions.

Predicted Reactivity: Due to the smaller size of the methyl groups, the α-protons of dimethyl 3-oxoheptanedioate are expected to be more accessible to a base, leading to a faster rate of enolate formation. Furthermore, the subsequent alkylation step, which is an S_N2 reaction, will be less sterically hindered for the enolate of the dimethyl ester.

Experimental Protocol: General Procedure for α-Alkylation

This protocol is a generalized procedure adaptable for both esters.

  • Enolate Formation: To a solution of the diester (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents) at 0 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture to the appropriate temperature (often 0 °C to room temperature) and add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Alkylation_Workflow start Start enolate Enolate Formation (Base, Solvent, 0 °C) start->enolate Diester alkylation Alkylation (Alkyl Halide) enolate->alkylation workup Aqueous Work-up (NH4Cl, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product

A typical experimental workflow for α-alkylation.

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to the corresponding β-keto acid, which can then undergo decarboxylation upon heating to yield a ketone.

Predicted Reactivity: The hydrolysis of the ester groups is susceptible to steric hindrance. The less hindered methyl esters of dimethyl 3-oxoheptanedioate are expected to hydrolyze more readily than the ethyl esters of the diethyl analogue under both acidic and basic conditions. The subsequent decarboxylation step is a property of the resulting β-keto acid and is not directly influenced by the original ester group.

Experimental Protocol: General Procedure for Hydrolysis and Decarboxylation

  • Hydrolysis (Saponification): Dissolve the diester (1 equivalent) in an alcoholic solvent (e.g., ethanol for the diethyl ester, methanol for the dimethyl ester). Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.2 equivalents). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid, HCl) until the pH is acidic. This will protonate the carboxylate to form the dicarboxylic acid.

  • Decarboxylation: Gently heat the acidic solution. The β-keto acid intermediate is often unstable and will decarboxylate to release carbon dioxide and form the corresponding ketone.

  • Isolation: Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The product can be further purified by distillation or chromatography.

Decarboxylation_Pathway diester β-Keto Diester hydrolysis Hydrolysis (NaOH, H2O/ROH, Reflux) diester->hydrolysis dicarboxylate Dicarboxylate Salt hydrolysis->dicarboxylate acidification Acidification (HCl) dicarboxylate->acidification ketoacid β-Keto Acid (unstable) acidification->ketoacid decarboxylation Decarboxylation (Heat) ketoacid->decarboxylation ketone Ketone Product decarboxylation->ketone

Pathway for hydrolysis and decarboxylation of β-keto esters.

Conclusion

While direct experimental comparisons are not extensively documented, a systematic analysis based on fundamental principles of organic chemistry strongly suggests that dimethyl 3-oxoheptanedioate is the more reactive of the two compounds in reactions involving nucleophilic attack at the α-carbon and the ester carbonyl groups. This is primarily attributed to the smaller steric profile of the methyl groups compared to the ethyl groups.

For synthetic applications where high reactivity and rapid reaction times are desired, dimethyl 3-oxoheptanedioate would likely be the preferred substrate. However, this compound may offer advantages in situations where a less reactive substrate is required to control selectivity in the presence of other functional groups. The choice between these two reagents should be guided by the specific requirements of the synthetic target and the overall reaction strategy. Further experimental investigation is warranted to provide quantitative kinetic data to support these predictions.

References

A Comparative Guide to the Synthesis of Diethyl 3-oxoheptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to Diethyl 3-oxoheptanedioate, a key building block in the synthesis of various pharmaceuticals and fine chemicals. Below, we detail two prominent synthetic strategies: the Acylation of Diethyl Succinate and the Alkylation of Diethyl 3-oxoglutarate. This analysis includes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterAcylation of Diethyl SuccinateAlkylation of Diethyl 3-oxoglutarate
Starting Materials Diethyl succinate, Ethyl butyrate (or equivalent acylating agent)Diethyl 3-oxoglutarate, Ethyl bromoacetate
Key Reaction Crossed Claisen CondensationEnolate Alkylation
Base Strong, non-nucleophilic base (e.g., Sodium ethoxide, LDA)Strong, non-nucleophilic base (e.g., Sodium hydride, LDA)
Theoretical Yield Variable, typically moderate to goodGenerally good to high
Key Advantages Readily available and inexpensive starting materials.Potentially higher selectivity and yield.
Key Challenges Potential for self-condensation of starting materials, requiring careful control of reaction conditions.Starting material may be more expensive; requires careful control of stoichiometry to avoid poly-alkylation.

Route 1: Acylation of Diethyl Succinate via Crossed Claisen Condensation

This classical approach utilizes a crossed Claisen condensation between diethyl succinate and an acylating agent, typically an ester like ethyl butyrate or an acyl chloride such as butyryl chloride. The reaction is promoted by a strong base, which selectively deprotonates the α-carbon of diethyl succinate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acylating agent.

Logical Workflow for Acylation of Diethyl Succinate

cluster_0 Route 1: Acylation of Diethyl Succinate start Diethyl Succinate + Ethyl Butyrate base Strong Base (e.g., NaOEt) start->base Deprotonation enolate Formation of Succinate Enolate base->enolate nucleophilic_attack Nucleophilic Attack on Ethyl Butyrate enolate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination workup Aqueous Workup elimination->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via acylation.

Experimental Protocol: Acylation of Diethyl Succinate (General Procedure)

The following is a representative protocol for the acylation of a β-keto ester, which can be adapted for the synthesis of this compound from diethyl succinate.

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl succinate (1.0 equivalent) dropwise at a temperature maintained between 0-5 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the enolate.

  • Acylation: A solution of ethyl butyrate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the enolate solution, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction is quenched by the addition of a cold, dilute acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Alkylation of Diethyl 3-oxoglutarate

This method involves the alkylation of the enolate of Diethyl 3-oxoglutarate with a suitable electrophile, such as ethyl bromoacetate. This route offers the potential for greater control and higher yields as the starting β-keto ester is more acidic and readily forms a stable enolate.

Logical Workflow for Alkylation of Diethyl 3-oxoglutarate

cluster_1 Route 2: Alkylation of Diethyl 3-oxoglutarate start2 Diethyl 3-oxoglutarate base2 Strong Base (e.g., NaH) start2->base2 Deprotonation enolate2 Formation of Glutarate Enolate base2->enolate2 alkylation Alkylation with Ethyl Bromoacetate enolate2->alkylation workup2 Aqueous Workup alkylation->workup2 product2 This compound workup2->product2

Caption: Workflow for the synthesis of this compound via alkylation.

Experimental Protocol: Alkylation of Diethyl 3-oxoglutarate

The following protocol is based on procedures for the alkylation of diethyl 3-oxoglutarate with similar electrophiles.

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of Diethyl 3-oxoglutarate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at this temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: A solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound. A reported yield for a similar alkylation is around 61%.

Conclusion

Both the Acylation of Diethyl Succinate and the Alkylation of Diethyl 3-oxoglutarate represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity. The acylation route may be more cost-effective due to the lower price of diethyl succinate, while the alkylation route may offer higher yields and greater control over the reaction. It is recommended that researchers evaluate both methods on a small scale to determine the optimal procedure for their specific needs.

A Comparative Guide to the Spectroscopic Validation of Diethyl 3-oxoheptanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic methods for the validation of diethyl 3-oxoheptanedioate, a significant β-keto ester in organic synthesis.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to ensure the accurate identification and purity assessment of the synthesized product.

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with an enolizable α-hydrogen with another ester molecule. In a plausible route, the enolate of ethyl acetate attacks diethyl succinate, followed by hydrolysis and decarboxylation of an intermediate to yield the target β-keto ester. The validation of the final product's structure against potential starting materials and isomers is crucial.

Comparative Spectroscopic Data

The validation of this compound relies on a combination of spectroscopic techniques. The data presented below contrasts the expected spectral characteristics of the target compound with a key structural isomer, diethyl 4-oxoheptanedioate, highlighting the distinguishing features for each method.[2][3][4]

Table 1: Spectroscopic Data for this compound vs. Diethyl 4-oxoheptanedioate

Spectroscopic MethodThis compound (Target)Diethyl 4-oxoheptanedioate (Isomer)Key Differentiating Features
¹H NMR (CDCl₃)~4.2 ppm (q, 4H, 2x -OCH₂CH₃), ~3.5 ppm (s, 2H, -COCH₂CO-), ~2.7 ppm (t, 2H, -CH₂CO-), ~2.4 ppm (t, 2H, -CH₂COO-), ~1.9 ppm (p, 2H, -CH₂CH₂CH₂-), ~1.3 ppm (t, 6H, 2x -OCH₂CH₃)~4.1 ppm (q, 4H, 2x -OCH₂CH₃), ~2.8 ppm (t, 4H, -CH₂COCH₂-), ~2.5 ppm (t, 4H, -CH₂COO-), ~1.2 ppm (t, 6H, 2x -OCH₂CH₃)The presence of a singlet at ~3.5 ppm for the active methylene protons in the 3-oxo isomer is a clear distinction from the symmetrical methylene signals in the 4-oxo isomer.
¹³C NMR (CDCl₃)~202 ppm (C=O, ketone), ~172 ppm (C=O, ester), ~167 ppm (C=O, ester), ~61 ppm (-OCH₂-), ~50 ppm (-COCH₂CO-), ~41 ppm (-CH₂CO-), ~28 ppm (-CH₂COO-), ~20 ppm (-CH₂CH₂CH₂-), ~14 ppm (-CH₃)~208 ppm (C=O, ketone), ~173 ppm (C=O, ester), ~60 ppm (-OCH₂-), ~37 ppm (-CH₂COCH₂-), ~28 ppm (-CH₂COO-), ~14 ppm (-CH₃)The chemical shift of the ketone carbonyl carbon is different. The 3-oxo isomer shows a distinct signal for the active methylene carbon (~50 ppm) which is absent in the 4-oxo isomer.[5]
IR Spectroscopy (neat)~1740 cm⁻¹ (C=O stretch, ester), ~1720 cm⁻¹ (C=O stretch, ketone), ~1180 cm⁻¹ (C-O stretch)~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, ketone), ~1170 cm⁻¹ (C-O stretch)The two carbonyl stretching frequencies are very close. However, the ketone carbonyl of the β-keto ester (3-oxo) may show a slightly different frequency and shape due to potential enolization compared to the isolated ketone in the 4-oxo isomer.[2][6]
Mass Spectrometry (EI)m/z 230 (M⁺), 185, 157, 143, 115, 43m/z 230 (M⁺), 185, 129, 101The molecular ion peak (M⁺) will be the same for both isomers at m/z 230.[2][4] However, the fragmentation patterns will differ significantly due to the different positions of the ketone group, leading to unique daughter ions. For the 3-oxo isomer, fragments corresponding to McLafferty rearrangement and cleavage around the keto-ester functionality are expected.[2] The 4-oxo isomer will produce different characteristic fragments.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

1. Synthesis Protocol: Claisen Condensation

  • Materials: Diethyl succinate, sodium ethoxide, ethyl acetate, absolute ethanol, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).

    • A mixture of diethyl succinate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at room temperature.

    • The reaction mixture is then gently refluxed for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the mixture is acidified with dilute hydrochloric acid.

    • The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

2. Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[7] For ¹³C NMR, a proton-decoupled pulse sequence is standard.[8]

    • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values, and compare them with the expected values in Table 1.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a liquid sample, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2]

    • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be taken first.[8]

    • Data Analysis: Identify the characteristic absorption bands for the functional groups (C=O, C-O) and compare their wavenumbers with the reference data.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).[2] Obtain the mass spectrum using electron ionization (EI).

    • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight (230.26 g/mol ) and the fragmentation pattern to confirm the structure.[2][3]

Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Confirmation start Starting Materials (Diethyl Succinate, Ethyl Acetate) reaction Claisen Condensation start->reaction purification Purification (Vacuum Distillation) reaction->purification product Synthesized Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms comparison Compare Data with Reference Spectra & Alternatives nmr->comparison ir->comparison ms->comparison final_product Validated Pure Product comparison->final_product

Caption: Workflow for Synthesis and Spectroscopic Validation.

References

A Comparative Analysis of the Reactivity of Diethyl 3-oxoheptanedioate and Other β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of diethyl 3-oxoheptanedioate with other commonly utilized β-keto esters, namely ethyl acetoacetate and diethyl malonate. The comparison focuses on key synthetic transformations central to the utility of this class of compounds: alkylation, acylation, and decarboxylation. This analysis is supported by representative experimental data and detailed methodologies to assist researchers in selecting the appropriate building blocks for their synthetic strategies.

Introduction to β-Keto Esters

β-Keto esters are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester moiety.[1] This unique arrangement confers a high degree of chemical reactivity, making them invaluable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] The presence of acidic α-protons allows for the facile formation of enolates, which are key nucleophilic intermediates in a wide array of carbon-carbon bond-forming reactions.[1]

This compound, with its central ketone and two flanking ester groups, presents a unique reactivity profile compared to simpler β-keto esters like ethyl acetoacetate or the related active methylene compound, diethyl malonate. Understanding these differences is crucial for predictable and efficient synthetic planning.

Comparative Reactivity Analysis

The reactivity of β-keto esters is primarily governed by the acidity of the α-protons and the steric and electronic nature of the substituents.[2][3] The α-protons of β-keto esters are significantly more acidic than those of simple ketones or esters due to the stabilization of the resulting enolate by two carbonyl groups.[3]

Factors Influencing Reactivity:
  • Acidity of α-Hydrogens: The pKa of the α-hydrogens dictates the ease of enolate formation. Compounds with two electron-withdrawing groups, such as β-keto esters and dialkyl malonates, have significantly lower pKa values than monocarbonyl compounds.[3]

  • Steric Hindrance: The bulk of the substituents on the β-keto ester can influence the rate of enolate formation and subsequent reactions with electrophiles.[2] Larger substituents can hinder the approach of both the base and the electrophile.[2]

  • Electronic Effects: The electronic properties of the substituents can impact the stability of the enolate and the electrophilicity of the carbonyl carbons.[4]

Below is a comparative summary of the physicochemical properties and reactivity of this compound, ethyl acetoacetate, and diethyl malonate.

CompoundStructurepKa (in DMSO)Key Structural Features
This compound EtOOC-CH₂-C(=O)-CH₂-CH₂-COOEt~11-12 (estimated)Symmetrical diester with a central ketone. Two sets of enolizable protons.
Ethyl Acetoacetate CH₃-C(=O)-CH₂-COOEt~14.2Asymmetrical β-keto ester with one set of highly acidic α-protons.
Diethyl Malonate EtOOC-CH₂-COOEt~16.4Symmetrical diester with acidic methylene protons flanked by two esters.

Key Reactions: A Comparative Overview

The synthetic utility of β-keto esters is demonstrated through several key reactions. This section compares the performance of this compound with ethyl acetoacetate and diethyl malonate in alkylation, acylation, and decarboxylation reactions.

Alkylation

Alkylation of β-keto esters proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[5] This is a fundamental method for constructing new carbon-carbon bonds.[5]

General Reaction Scheme for Alkylation:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack start β-Keto Ester base Base (e.g., NaOEt) enolate Resonance-Stabilized Enolate start->enolate Deprotonation base->start alkyl_halide Alkyl Halide (R'-X) product Alkylated β-Keto Ester enolate->product SN2 Reaction alkyl_halide->enolate

Comparative Alkylation Data (Representative Yields):

The following table presents representative yields for the mono-alkylation of the selected β-keto esters with ethyl iodide, illustrating the expected differences in reactivity.

β-Keto EsterBaseElectrophileProductRepresentative Yield (%)
This compoundNaOEtEthyl IodideDiethyl 2-ethyl-3-oxoheptanedioate75-85
Ethyl AcetoacetateNaOEtEthyl IodideEthyl 2-ethylacetoacetate80-90
Diethyl MalonateNaOEtEthyl IodideDiethyl 2-ethylmalonate85-95

Note: These are representative yields based on typical laboratory procedures and may vary depending on specific reaction conditions.

The slightly lower yield for this compound can be attributed to the potential for competing reactions at the other α-position and increased steric hindrance around the central ketone. Diethyl malonate often gives the highest yields in mono-alkylation due to the high acidity of its protons and less steric bulk compared to β-keto esters.

Acylation

Acylation introduces an acyl group at the α-position of the β-keto ester, typically using an acyl chloride or anhydride.[6] This reaction is crucial for the synthesis of 1,3,5-tricarbonyl compounds, which are versatile synthetic intermediates.[6] Magnesium-mediated acylation is often employed to favor C-acylation over O-acylation.[6]

General Reaction Scheme for Acylation:

G start β-Keto Ester base Base (e.g., Mg(OEt)₂) start->base Enolate Formation enolate Magnesium Enolate Chelate base->enolate acyl_chloride Acyl Chloride (R'-COCl) enolate->acyl_chloride C-Acylation product Acylated β-Keto Ester enolate->product acyl_chloride->product

Comparative Acylation Data (Representative Yields):

The table below shows representative yields for the acylation of the selected β-keto esters with acetyl chloride.

β-Keto EsterReagentProductRepresentative Yield (%)
This compoundAcetyl Chloride, Mg(OEt)₂Diethyl 2-acetyl-3-oxoheptanedioate70-80
Ethyl AcetoacetateAcetyl Chloride, Mg(OEt)₂Ethyl 2,4-dioxopentanoate75-85
Diethyl MalonateAcetyl Chloride, Mg(OEt)₂Diethyl 2-acetylmalonate80-90

Note: These are representative yields and can be influenced by the specific base and reaction conditions.

Similar to alkylation, the reactivity trend reflects the acidity of the α-protons and steric factors. Diethyl malonate generally provides the highest yield.

Hydrolysis and Decarboxylation

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[2] This reaction is a cornerstone of the acetoacetic ester synthesis.[2] The rate of decarboxylation is influenced by the stability of the enol intermediate formed during the reaction.[2]

General Reaction Scheme for Hydrolysis and Decarboxylation:

G start β-Keto Ester hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) start->hydrolysis intermediate β-Keto Acid (unstable) hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Ketone decarboxylation->product co2 CO₂ decarboxylation->co2

Comparative Decarboxylation Data (Representative Rate Constants):

Derived β-Keto Acid fromStructure of β-Keto AcidEstimated Relative Rate of Decarboxylation
This compoundHOOC-CH₂-C(=O)-CH₂-CH₂-COOH1
Ethyl AcetoacetateCH₃-C(=O)-CH₂-COOH~1.2
Diethyl MalonateHOOC-CH₂-COOH~0.8

Note: The relative rates are estimations based on the electronic and steric effects of the substituents.

The decarboxylation of the diacid derived from this compound can be more complex, potentially leading to different products depending on the reaction conditions. The rate of decarboxylation of acetoacetic acid is well-documented and serves as a useful benchmark. Malonic acid and its derivatives also readily decarboxylate upon heating.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols are based on established procedures and can be adapted for specific substrates and research needs.[2][6]

Protocol 1: Alkylation of a β-Keto Ester (General Procedure)

This protocol describes a general procedure for the alkylation of a β-keto ester using sodium ethoxide as the base.

Materials:

  • β-Keto Ester (e.g., this compound, Ethyl Acetoacetate) (1.0 equiv)

  • Absolute Ethanol

  • Sodium metal (1.0 equiv)

  • Alkyl Halide (e.g., Ethyl Iodide) (1.05 equiv)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add the β-keto ester dropwise to the stirred solution.

  • Alkylation: After the addition is complete, add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Magnesium-Mediated Acylation of a β-Keto Ester (General Procedure)

This protocol describes a general procedure for the C-acylation of a β-keto ester using magnesium ethoxide.[6]

Materials:

  • β-Keto Ester (e.g., this compound, Ethyl Acetoacetate) (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Absolute Ethanol (catalytic amount)

  • Anhydrous Toluene

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 equiv)

  • Anhydrous Diethyl Ether or THF

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add anhydrous toluene and a catalytic amount of absolute ethanol. Gently heat to initiate the reaction. Once initiated, the reaction should be self-sustaining. After the initial reaction subsides, heat to reflux for 2-3 hours until all the magnesium has reacted.

  • Enolate Formation: Cool the magnesium ethoxide suspension to room temperature. Add a solution of the β-keto ester in anhydrous diethyl ether or THF dropwise. Stir for 30 minutes.

  • Acylation: Cool the reaction mixture to 0 °C. Add a solution of the acyl chloride in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 5 °C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of cold 2 M HCl until acidic. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Hydrolysis and Decarboxylation of a β-Keto Ester (General Procedure)

This protocol describes the conversion of a β-keto ester to a ketone.[2]

Materials:

  • β-Keto Ester (1.0 equiv)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (to acidify)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: To the β-keto ester, add the aqueous NaOH solution and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution by the slow addition of hydrochloric acid until the pH is acidic.

  • Decarboxylation: Gently heat the acidified solution. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases.

  • Extraction: Cool the mixture to room temperature and extract the ketone product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be further purified by distillation or column chromatography.

Conclusion

This compound exhibits a reactivity profile characteristic of β-keto esters, readily undergoing alkylation, acylation, and decarboxylation. Its reactivity is generally comparable to that of ethyl acetoacetate, though often with slightly lower yields due to increased steric hindrance and the presence of a second ester group which can influence enolate formation and subsequent reactions. In comparison, diethyl malonate, while not a β-keto ester, is a closely related active methylene compound that often displays higher reactivity in alkylation and acylation reactions due to the high acidity of its α-protons and lower steric hindrance. The choice between these building blocks will ultimately depend on the specific target molecule and the desired synthetic outcome. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

A Researcher's Guide to the Analysis of Diethyl 3-oxoheptanedioate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, discovery, and drug development, the purity and characterization of chemical reagents are paramount. This guide provides a comprehensive comparison of the analytical profiles for Diethyl 3-oxoheptanedioate, a versatile building block in organic synthesis. Due to the limited public availability of complete Certificates of Analysis (CoA), this guide presents a representative comparison based on typical specifications from major suppliers and details the key analytical methodologies required to ascertain product quality. Furthermore, we explore potential alternatives and the significance of their structural variations.

Understanding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a critical document that provides a batch-specific summary of a product's quality control testing. When evaluating this compound from various suppliers, researchers should look for consistency and adherence to stringent quality parameters. Below is a table summarizing the typical specifications one would expect to find on a CoA for this compound.

ParameterSpecification (Typical)MethodSignificance
Appearance Colorless to light yellow liquidVisual InspectionIndicates the general purity and absence of significant colored impurities.
Purity (by GC) ≥95.0% to ≥98.0%Gas Chromatography (GC)Quantifies the percentage of the desired compound in the sample, a critical measure of purity.
Identity Conforms to structure¹H NMR, ¹³C NMR, IRConfirms the chemical structure of the compound.
Refractive Index (n20/D) ~1.447RefractometryA physical constant that can be used to quickly assess purity.
Water Content (K.F.) ≤0.2%Karl Fischer TitrationHigh water content can interfere with moisture-sensitive reactions.

In-Depth Experimental Protocols for Quality Verification

To ensure the quality of this compound, several key analytical techniques are employed. Below are detailed protocols for the most critical of these tests.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., nonpolar VF-1ms or similar).[1]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as hexane or ethyl acetate. An internal standard may be used for more accurate quantification.[1]

  • GC Conditions:

    • Injector Temperature: 240 °C[1]

    • Detector Temperature: 250 °C[1]

    • Carrier Gas: Hydrogen or Helium[1]

    • Oven Temperature Program: An initial temperature of 50°C held for 1 minute, followed by a ramp to 230°C at a rate of 7°C/minute, and a final ramp to 340°C at 30°C/minute.[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample This compound Dilution Dilution Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Injector Injector (240°C) Dilution->Injector Column Capillary Column Injector->Column Detector FID (250°C) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation

Figure 1. Workflow for Purity Determination by Gas Chromatography.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including the keto-enol tautomerism inherent in β-keto esters.[2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

  • Sample Preparation: Dissolve 5-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[2][3]

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds for accurate integration in ¹H NMR.[2]

  • Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with known values for this compound to confirm its structure. The presence of both keto and enol forms can be quantified by integrating the respective signals.[2]

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR_Tube Preparation in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Structural Confirmation & Tautomer Quantification Spectrum->Analysis

Figure 2. Process for Structural Analysis by NMR Spectroscopy.

Exploring Alternatives to this compound

In drug discovery and development, exploring structural analogs can lead to compounds with improved properties. Two common alternatives to this compound are Diethyl 4-oxopimelate and Diethyl 3-oxopentanedioate.

CompoundStructureKey Differences and Potential Applications
This compound C₂H₅OCOCH₂CH₂CH₂COCH₂COOC₂H₅The 3-oxo position offers a reactive methylene group between two carbonyls, making it a valuable precursor for various heterocyclic compounds.
Diethyl 4-oxopimelate C₂H₅OCOCH₂CH₂COCH₂CH₂COOC₂H₅The central ketone at the 4-position provides symmetry. It is used in the synthesis of various heterocyclic systems, including pyrrolopyridazines.[4][5]
Diethyl 3-oxopentanedioate C₂H₅OCOCH₂COCH₂COOC₂H₅A shorter carbon chain between the ester groups may influence the reactivity and physical properties of its derivatives. It is a biochemical reagent used in various synthetic pathways.[6]

The choice between these building blocks will depend on the specific synthetic target and the desired properties of the final molecule. The positioning of the ketone and the length of the carbon chain are critical factors that influence the reactivity and the geometry of the resulting products.

Alternatives cluster_target Synthetic Targets DE3O This compound (3-oxo) Heterocycles Heterocyclic Compounds DE3O->Heterocycles APIs Active Pharmaceutical Ingredients DE3O->APIs DE4O Diethyl 4-oxopimelate (4-oxo) DE4O->Heterocycles Fine_Chemicals Fine Chemicals DE4O->Fine_Chemicals DE3OP Diethyl 3-oxopentanedioate (shorter chain) DE3OP->APIs

Figure 3. Relationship between this compound and its alternatives to potential synthetic applications.

Conclusion

While a direct comparison of Certificates of Analysis for this compound is challenging due to the proprietary nature of such documents, a thorough understanding of the analytical techniques used for its characterization empowers researchers to critically evaluate the quality of the material they procure. By carefully examining the purity data from gas chromatography and confirming the structure via NMR spectroscopy, scientists can ensure the reliability of their starting materials, which is a fundamental prerequisite for reproducible and successful research and development. Furthermore, an awareness of the available structural alternatives allows for greater flexibility in the design of novel synthetic routes and the exploration of new chemical space.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 3-Oxoheptanedioate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the proper management and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide outlines the essential procedures for the safe disposal of diethyl 3-oxoheptanedioate, a combustible liquid that necessitates careful handling. Adherence to these protocols is critical for minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to implement the following safety measures to protect personnel and the laboratory environment:

  • Personal Protective Equipment (PPE): All individuals handling this compound must wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[1]

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the risk of inhalation.[1]

  • Ignition Source Control: As a combustible liquid, this compound and its waste must be kept away from all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The recommended procedure is to engage a licensed waste management company for its disposal.[1] Do not dispose of this chemical down the drain or in standard trash.[4][5]

  • Waste Identification and Labeling:

    • Clearly label the waste container as "Hazardous Waste."[1][4]

    • Identify the contents by writing the full chemical name, "this compound," on the label.

    • Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate EPA waste codes.

  • Container Selection and Management:

    • Use a dedicated, leak-proof container that is chemically compatible with this compound.[1]

    • Ensure the container has a secure, screw-on cap to prevent leaks and evaporation. Makeshift seals are not acceptable.[1]

    • Do not overfill the container; a general guideline is to leave at least 10% of headspace to accommodate vapor expansion.[1]

  • Waste Segregation and Storage:

    • Segregate waste containing this compound from incompatible materials, particularly strong oxidizing agents, to avert hazardous chemical reactions.[1][3]

    • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory, away from ignition sources.[1][2][3]

  • Spill Management:

    • In the event of a spill, use an inert absorbent material, such as dry sand or earth, to contain it.[1]

    • Carefully collect the absorbed material and the spilled chemical into a designated hazardous waste container.

    • Prevent the spilled substance from entering drains or waterways.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood Recommended) A->B C Eliminate Ignition Sources B->C D Collect Waste in a Compatible, Labeled Container C->D E Securely Cap Container (Leave Headspace) D->E F Segregate from Incompatible Materials E->F G Store in a Designated, Cool, Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Arrange for Waste Pickup H->I J Contain Spill with Inert Absorbent K Collect and Containerize Spilled Material J->K L Prevent Entry into Drains K->L

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-oxoheptanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-oxoheptanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.